molecular formula C10H9BrO B177378 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one CAS No. 176088-59-8

6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B177378
CAS No.: 176088-59-8
M. Wt: 225.08 g/mol
InChI Key: GMJKJIUETGRADG-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one (CAS 176088-59-8) is a high-purity chemical building block of significant interest in medicinal and organic chemistry research. This brominated indanone derivative serves as a versatile precursor for the synthesis of more complex molecules. Its core structure is part of a class of compounds, 1-indanones, that show a broad range of biological activities in scientific studies, including potential antiviral, anti-inflammatory, and anticancer properties . A key synthetic application of this compound is its use in preparing advanced intermediates. For instance, it can be transformed via condensation reactions to yield derivatives like 6-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one, which is itself investigated for antimicrobial potential . The bromine atom at the 6-position is a reactive site that enables further functionalization through cross-coupling reactions, making it a valuable substrate for constructing compound libraries in drug discovery efforts . Researchers will find this compound characterized by its molecular formula (C10H9BrO) and molecular weight (225.08 g/mol) . Computational chemistry data suggests the compound exhibits high gastrointestinal absorption and blood-brain barrier permeation, which can be informative for pharmacokinetic modeling in early-stage drug development . It is supplied with a recommended storage condition of sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-bromo-2-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJKJIUETGRADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441438
Record name 6-Bromo-2-methyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176088-59-8
Record name 6-Bromo-2-methyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and the broader biological context of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Chemical Identity and Properties

This compound is a halogenated derivative of 2-methyl-1-indanone. Its core structure is a bicyclic aromatic ketone, which is a common scaffold in medicinal chemistry.

Structural and Physical Data

Quantitative and identifying data for this compound are summarized in the table below. It is important to note that while computational data is available, experimental physical properties such as melting and boiling points are not widely reported in the public literature.

PropertyDataSource(s)
IUPAC Name 6-bromo-2-methyl-2,3-dihydroinden-1-one[1]
Molecular Formula C₁₀H₉BrO[1][2][3]
Molecular Weight ~225.08 g/mol [3]
Monoisotopic Mass 223.98367 Da[1]
PubChem CID 10537153[1][2]
CAS Number Not explicitly assigned; related isomers exist.
Canonical SMILES CC1CC2=C(C1=O)C=C(C=C2)Br[1]
InChI InChI=1S/C10H9BrO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3[1]
InChIKey GMJKJIUETGRADG-UHFFFAOYSA-N[1]
Predicted XLogP3 2.9[1]
Physical Form Solid (inferred from related compounds)[4]

Experimental Protocols: Synthesis

Proposed Synthetic Pathway: Friedel-Crafts Acylation and Cyclization

A common and effective method for synthesizing 1-indanone frameworks is the intramolecular Friedel-Crafts acylation of a suitable 3-arylpropionic acid.[7] The synthesis of the target molecule could therefore proceed via the following general workflow:

  • Starting Material Selection : The synthesis would likely begin with a commercially available bromotoluene derivative, such as 4-bromotoluene.

  • Chain Elongation : A two-carbon unit would be added to the methyl group, potentially via conversion to a benzyl halide followed by reaction with a malonic ester or similar nucleophile, to form a substituted phenylpropionic acid.

  • Cyclization : The resulting 3-(bromo-tolyl)propanoic acid derivative would then be cyclized using a strong acid catalyst (e.g., polyphosphoric acid, trifluoroacetic acid) to yield the final indanone product.

The diagram below illustrates this generalized synthetic logic.

G A 1. Starting Material (e.g., 4-Bromotoluene) B 2. Side-Chain Elongation (e.g., Malonic Ester Synthesis) A->B Reagents C 3. Intermediate Formation (Substituted Phenylpropanoic Acid) B->C Hydrolysis & Decarboxylation D 4. Intramolecular Cyclization (e.g., Friedel-Crafts Acylation) C->D Acid Catalyst (e.g., PPA) E Final Product (6-Bromo-2-methyl-1-indanone) D->E

Caption: Generalized workflow for the synthesis of a 2-methyl-1-indanone.

Biological Activity and Signaling Pathways

Direct Biological Data

Currently, there is a significant gap in the scientific literature regarding the specific biological activities of this compound.[8] No studies detailing its effects on biological systems, its mechanism of action, or its potential therapeutic applications have been found in publicly available databases.

Context from Structurally Related Compounds

Despite the lack of direct data, the indanone scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active compounds.[9] Derivatives of 1-indanone have been investigated for a wide array of biological activities, including:

  • Anti-Alzheimer's Agents : The most notable example is Donepezil, an acetylcholinesterase inhibitor widely used in the treatment of Alzheimer's disease.[9]

  • Anticancer Agents : Certain indanone derivatives have shown promise as potential therapeutics in oncology.[9]

  • Antimicrobial and Antiviral Activity : The indanone core has been incorporated into molecules with demonstrated activity against various pathogens.[9]

The presence of the bromine atom and methyl group on the this compound structure will significantly influence its physicochemical properties (such as lipophilicity and electronic distribution) compared to unsubstituted indanone, which in turn would dictate its biological target profile and activity. Further research is required to elucidate the specific pharmacological role, if any, of this compound.

Signaling Pathways

No specific signaling pathways involving this compound have been documented in the searched literature. Visualization of its interactions is therefore not possible at this time.

Conclusion

This compound is a well-defined chemical entity with a structure that belongs to the pharmacologically significant indanone class. While its fundamental chemical identifiers and computed properties are established, there is a notable absence of experimental data regarding its physical properties, specific synthesis protocols, and biological activity. The broader indanone family's diverse bioactivities suggest that this compound could be a candidate for future investigation in drug discovery programs. Researchers interested in this molecule would need to undertake foundational studies to establish its synthesis, purification, and biological characterization.

References

Elucidation of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one. The document details the key spectroscopic data, experimental protocols, and a plausible synthetic pathway for this compound, which serves as a valuable intermediate in organic synthesis.

Compound Identification

ParameterValue
IUPAC Name This compound
Molecular Formula C₁₀H₉BrO
Molecular Weight 225.08 g/mol
CAS Number 176088-59-8[1]

Spectroscopic Data for Structural Elucidation

The structure of this compound can be determined through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, the following data are predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.60d1HH-7
~7.45dd1HH-5
~7.30d1HH-4
~3.40dd1HH-3a
~2.75m1HH-2
~2.65dd1HH-3b
~1.25d3H-CH₃

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~205.0C=O (C-1)
~155.0C-7a
~135.0C-3a
~131.0C-5
~128.0C-7
~125.0C-4
~122.0C-6
~40.0C-2
~35.0C-3
~16.0-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~1710StrongC=O (Aryl ketone) stretching
~1600, ~1470MediumC=C Aromatic ring stretching
~3000-2850MediumC-H Aliphatic stretching
~820StrongC-H Aromatic out-of-plane bending (para-substitution)
~600MediumC-Br stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
224/226High[M]⁺ (Molecular ion peak, bromine isotopes)
182/184Medium[M - C₂H₄]⁺
157/159Medium[M - CO - CH₃]⁺
144High[M - Br]⁺
115Medium[C₉H₇]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for all carbon signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector records the abundance of each ion.

Plausible Synthetic Pathway

A potential synthetic route to this compound involves the Friedel-Crafts acylation of 4-bromotoluene followed by subsequent reactions to form the indanone ring system.

G A 4-Bromotoluene B 3-(4-Bromophenyl)propanoic acid A->B Succinic anhydride, AlCl₃ C 3-(4-Bromophenyl)propanoyl chloride B->C SOCl₂ D 6-Bromo-2,3-dihydro-1H-inden-1-one C->D AlCl₃ (intramolecular Friedel-Crafts) E This compound D->E 1. LDA, THF, -78°C 2. CH₃I G cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Structure Confirmation A Mass Spectrometry (Molecular Formula: C₁₀H₉BrO) C ¹³C NMR (Number and type of carbons) A->C B IR Spectroscopy (Functional Groups: C=O, Aromatic, C-Br) B->C D ¹H NMR (Proton environments and connectivity) C->D E 2D NMR (COSY, HSQC, HMBC) (Confirm C-H and C-C correlations) D->E F Final Structure Proposed E->F

References

Technical Guide: 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 132095-54-6

This technical guide provides a comprehensive overview of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

While experimentally determined data for this compound is limited in publicly accessible literature, computational predictions provide valuable insights into its physicochemical characteristics. The following table summarizes these properties.

PropertyValueSource
Molecular Formula C₁₀H₉BrOPubChem[1][2]
Molecular Weight 225.08 g/mol PubChem[1]
CAS Number 132095-54-6Parchem[3]
IUPAC Name This compoundPubChem[1]
InChI InChI=1S/C10H9BrO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3PubChem[2]
InChIKey GMJKJIUETGRADG-UHFFFAOYSA-NPubChem[2]
Canonical SMILES CC1CC2=C(C1=O)C=C(C=C2)BrPubChem[2]
XLogP3 (Predicted) 2.9PubChem[2]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 0PubChem[1]
Exact Mass 223.98367 g/mol PubChem[2]
Monoisotopic Mass 223.98367 g/mol PubChem[2]
Topological Polar Surface Area 17.1 ŲPubChem[1]
Heavy Atom Count 12PubChem[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(4-bromo-2-methylphenyl)propanoic acid. Below is a generalized experimental protocol for this transformation.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

Objective: To synthesize this compound from 3-(4-bromo-2-methylphenyl)propanoic acid.

Reagents and Materials:

  • 3-(4-bromo-2-methylphenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

  • Round-bottom flasks

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend 3-(4-bromo-2-methylphenyl)propanoic acid in an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours, or until the evolution of gas ceases, indicating the formation of the corresponding acyl chloride.

  • Removal of Excess Thionyl Chloride: After cooling, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Friedel-Crafts Acylation Setup: In a separate, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath to 0 °C.

  • Cyclization: Dissolve the crude acyl chloride from step 2 in anhydrous dichloromethane and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred suspension of aluminum chloride over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

  • Neutralization and Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or recrystallization.

Visualized Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_start Starting Material cluster_reaction1 Acid Chloride Formation cluster_intermediate Intermediate cluster_reaction2 Intramolecular Friedel-Crafts Acylation cluster_product Final Product cluster_purification Purification A 3-(4-bromo-2-methylphenyl) propanoic acid B Reaction with SOCl₂ A->B Step 1 C 3-(4-bromo-2-methylphenyl) propanoyl chloride B->C D AlCl₃ in DCM C->D Step 2 F Workup & Purification D->F E This compound F->E

Caption: Synthetic pathway for this compound.

Safety Information

For the described synthesis, it is crucial to handle the reagents with care:

  • Thionyl chloride is corrosive and toxic. It reacts with water to release toxic gases.

  • Aluminum chloride is a water-sensitive and corrosive solid.

  • Dichloromethane is a volatile solvent and a suspected carcinogen.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted by trained professionals in a suitably equipped facility.

References

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a valuable intermediate in pharmaceutical and organic synthesis. This document details the most plausible synthetic pathway, including experimental protocols, and relevant data presented in a clear, structured format.

Introduction

This compound is a substituted indanone derivative. The indanone scaffold is a key structural motif found in a variety of biologically active compounds and natural products. The presence of a bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, making this compound a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide focuses on a reliable and efficient synthetic route to this target molecule.

Synthetic Pathway Overview

The most logical and widely applicable approach for the synthesis of this compound involves a two-step sequence starting from commercially available materials. The overall strategy is based on the intramolecular Friedel-Crafts acylation of a tailored precursor, 3-(4-bromophenyl)-2-methylpropanoic acid.

The general synthetic scheme is as follows:

Figure 1: Proposed synthetic pathway for this compound.

An alternative, though potentially less regioselective, approach would involve the direct bromination of 2-methyl-2,3-dihydro-1H-inden-1-one. However, this method can lead to a mixture of isomers, complicating purification. Therefore, the intramolecular Friedel-Crafts acylation of a pre-brominated precursor is the preferred method for ensuring the desired substitution pattern.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the key intermediate and the final product.

Synthesis of 3-(4-bromophenyl)-2-methylpropanoic acid

While this starting material is commercially available, a representative synthetic protocol is provided below for completeness.

Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.1 eq). Add a small crystal of iodine and a few drops of 1,2-dibromoethane to initiate the reaction. Add a solution of 4-bromotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to maintain a gentle reflux. After the addition is complete, continue stirring at room temperature for 1 hour.

  • Reaction with Propionaldehyde: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of propionaldehyde (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C. After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.

  • Bromination of the Alcohol: Dissolve the crude alcohol in anhydrous diethyl ether and cool to 0 °C. Add phosphorus tribromide (PBr₃, 0.4 eq) dropwise. After the addition, allow the reaction to stir at room temperature for 4 hours. Pour the reaction mixture onto ice and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate and concentrate.

  • Malonic Ester Synthesis and Hydrolysis: To a solution of sodium ethoxide (prepared from sodium (1.1 eq) in absolute ethanol), add diethyl malonate (1.1 eq) at 0 °C. After stirring for 30 minutes, add the previously prepared bromide dropwise. Reflux the mixture for 6 hours. After cooling, add a solution of sodium hydroxide (3.0 eq) in water and continue to reflux for another 4 hours to hydrolyze the ester.

  • Acidification and Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 1-2. Heat the mixture to reflux for 2-3 hours to effect decarboxylation. After cooling, extract the product with dichloromethane (3 x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis of this compound

This step involves the intramolecular Friedel-Crafts acylation of 3-(4-bromophenyl)-2-methylpropanoic acid. The reaction proceeds via the formation of an acyl chloride intermediate, which then cyclizes in the presence of a Lewis acid catalyst.

Protocol:

  • Formation of the Acyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3-(4-bromophenyl)-2-methylpropanoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, ~5 eq). Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 2 hours. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-(4-bromophenyl)-2-methylpropionyl chloride is used in the next step without further purification.

  • Intramolecular Friedel-Crafts Acylation: In a separate flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane (CH₂Cl₂). Cool the suspension to 0 °C in an ice bath. Add a solution of the crude acyl chloride in anhydrous dichloromethane dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction and Work-up: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the ice has melted and the layers have separated.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reagents and Stoichiometry for the Synthesis of this compound

StepReagentMolar Equiv.
13-(4-bromophenyl)-2-methylpropanoic acid1.0
1Thionyl Chloride (SOCl₂)~5.0
1N,N-Dimethylformamide (DMF)Catalytic
2Anhydrous Aluminum Chloride (AlCl₃)1.2
2Anhydrous Dichloromethane (CH₂Cl₂)Solvent

Table 2: Expected Yield and Physical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateExpected Yield (%)
This compoundC₁₀H₉BrO225.08Solid70-85%

Visualization of Workflow

The following diagram illustrates the experimental workflow for the key cyclization step.

experimental_workflow start Start: 3-(4-bromophenyl)-2-methylpropanoic acid acyl_chloride_formation React with SOCl₂ and catalytic DMF Reflux for 2 hours start->acyl_chloride_formation remove_socl2 Remove excess SOCl₂ via distillation acyl_chloride_formation->remove_socl2 acyl_chloride_intermediate Crude 3-(4-bromophenyl)-2-methylpropionyl chloride remove_socl2->acyl_chloride_intermediate addition Add acyl chloride solution dropwise to AlCl₃ suspension at 0 °C acyl_chloride_intermediate->addition prepare_alcl3 Prepare suspension of AlCl₃ in CH₂Cl₂ Cool to 0 °C prepare_alcl3->addition reaction Stir at 0 °C for 1 hour, then at room temperature for 2-4 hours addition->reaction workup Quench with ice and concentrated HCl reaction->workup extraction Extract with CH₂Cl₂ Wash with H₂O, NaHCO₃, and brine workup->extraction purification Dry over Na₂SO₄, concentrate, and purify by column chromatography extraction->purification end End: Pure this compound purification->end

Figure 2: Experimental workflow for the intramolecular Friedel-Crafts acylation.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the preparation of 3-(4-bromophenyl)-2-methylpropanoic acid followed by its intramolecular Friedel-Crafts acylation. The provided protocols offer a detailed guide for researchers in the fields of organic synthesis and drug development. Careful control of reaction conditions, particularly the exclusion of moisture during the Friedel-Crafts acylation step, is crucial for achieving high yields of the desired product. The versatility of the bromo-substituted indanone makes it a valuable intermediate for the synthesis of a wide range of complex molecular architectures.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectral Data of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

This technical guide provides a comprehensive overview of the expected spectral data for this compound. Due to the limited availability of direct experimental data for this specific compound, this document focuses on predicted spectral characteristics derived from structurally analogous compounds and generalized experimental protocols for spectroscopic analysis. This information is intended to support researchers in the identification and characterization of this and related molecules.

Predicted Spectroscopic and Spectrometric Data Summary

The structural elucidation of this compound can be achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The predicted and comparative data are summarized in the tables below.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group.

Predicted Chemical Shift (δ) ppm Predicted Multiplicity Integration Assignment
~7.6-7.8d1HH-7
~7.5-7.7dd1HH-5
~7.3-7.5d1HH-4
~3.0-3.3m1HH-2
~2.6-2.9m2HH-3
~1.2-1.4d3H2-CH₃

Table 1: Predicted ¹H NMR Spectral Data for this compound.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ) ppm Assignment
~200-205C=O (C-1)
~150-155C-7a
~135-140C-3a
~130-135C-5
~125-130C-7
~120-125C-4
~115-120C-6
~40-45C-2
~30-35C-3
~15-202-CH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the carbonyl group and the aromatic ring.

Predicted Wavenumber (cm⁻¹) Intensity Assignment
~1700-1720StrongC=O Stretch
~1580-1600MediumC=C Aromatic Ring Stretch
~1450-1500MediumC=C Aromatic Ring Stretch
~800-850StrongC-H Aromatic Bend (para-substitution)
~700-800MediumC-Br Stretch

Table 3: Predicted IR Absorption Bands for this compound.

Predicted Mass Spectrometry Data

Mass spectrometry will determine the molecular weight and fragmentation pattern. The presence of bromine will result in a characteristic M+2 isotopic peak.

Adduct m/z Predicted CCS (Ų)
[M+H]⁺224.99095142.1
[M+Na]⁺246.97289155.6
[M-H]⁻222.97639149.9
[M+NH₄]⁺242.01749167.3
[M+K]⁺262.94683144.5
[M+H-H₂O]⁺206.98093143.4
[M+HCOO]⁻268.98187163.5
[M+CH₃COO]⁻282.99752186.9
[M+Na-2H]⁻244.95834148.2
[M]⁺223.98312160.8
[M]⁻223.98422160.8

Table 4: Predicted Mass Spectrometry Data for this compound.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).

    • Acquire the ¹³C NMR spectrum, often requiring a larger number of scans due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the background spectrum of the empty ATR crystal.

    • Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • The software will automatically generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Sample Preparation (ESI):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Infuse the solution directly into the mass spectrometer or inject it via a liquid chromatography system.

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant m/z range.

    • The presence of bromine should result in isotopic peaks at M and M+2 with approximately equal intensity.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the Spectroscopic Analysis.

References

Physical and chemical properties of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, tailored for researchers, scientists, and professionals in the field of drug development. This document collates available data on its chemical structure, physical properties, synthesis, and spectral characteristics, alongside a discussion of the known biological activities of the broader indanone class of compounds.

Chemical and Physical Properties

This compound is a halogenated derivative of 2-methyl-1-indanone. Its core structure consists of a bicyclic system where a benzene ring is fused to a cyclopentanone ring, with a bromine atom substituted on the aromatic ring and a methyl group on the cyclopentanone ring.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyValue (this compound)Value (6-Bromo-2,3-dihydro-1H-inden-1-one)[1]Value (6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one)[2]
Molecular Formula C₁₀H₉BrOC₉H₇BrOC₁₁H₁₁BrO
Molecular Weight 225.08 g/mol 211.05 g/mol 239.11 g/mol
Monoisotopic Mass 223.98367 Da209.96803 Da237.99933 Da
Appearance Solid (predicted)------
Melting Point Data not availableData not available---
Boiling Point Data not availableData not available---
Solubility Soluble in organic solvents (predicted)Data not availableData not available
XLogP3 2.9 (Predicted)2.4 (Computed)[1]3.3 (Computed)[2]

Synthesis and Spectroscopic Analysis

Proposed Synthesis Workflow

A plausible synthetic route involves the intramolecular Friedel-Crafts acylation of a substituted phenylpropionic acid or the Nazarov cyclization of a divinyl ketone precursor. The general workflow for such a synthesis is outlined below.

Synthesis_Workflow cluster_start Starting Materials cluster_cyclization Cyclization cluster_product Product Substituted_Phenylpropionic_Acid 3-(4-Bromophenyl)butanoic acid Friedel_Crafts Intramolecular Friedel-Crafts Acylation Substituted_Phenylpropionic_Acid->Friedel_Crafts Polyphosphoric Acid or Lewis Acid (e.g., AlCl₃) Target_Molecule This compound Friedel_Crafts->Target_Molecule Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample 6-Bromo-2-methyl- 2,3-dihydro-1H-inden-1-one NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation and Confirmation NMR->Structure IR->Structure MS->Structure

References

6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one: A Technical Review of an Under-Characterized Indanone Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the available scientific literature on 6-bromo-2-methyl-2,3-dihydro-1H-inden-1-one. Despite the broad interest in indanone scaffolds within medicinal chemistry, this specific derivative remains largely uncharacterized in publicly accessible databases. This document consolidates the limited available information and provides context based on the known synthesis, chemical properties, and biological activities of structurally related indanone compounds. The guide aims to serve as a foundational resource, offering potential synthetic routes, predicted spectroscopic data, and a framework for future biological evaluation to stimulate further research into this molecule.

I. Introduction

The indanone core is a privileged scaffold in drug discovery, forming the structural basis for a variety of biologically active compounds with applications ranging from anti-inflammatory to neuroprotective agents. The introduction of a bromine atom and a methyl group, as in this compound, is anticipated to modulate the physicochemical and pharmacological properties of the parent indanone structure. However, a detailed exploration of this specific compound is conspicuously absent from the current scientific literature. This review bridges this knowledge gap by summarizing general methodologies for indanone synthesis and outlining potential biological assays based on the activities of analogous compounds.

II. Synthesis and Chemical Properties

While no specific, detailed experimental protocol for the synthesis of this compound has been found in the reviewed literature, established methods for the synthesis of substituted indanones can be proposed.

A. Potential Synthetic Pathways

The construction of the indanone skeleton is typically achieved through intramolecular cyclization reactions. Two primary retrosynthetic approaches are considered viable for the synthesis of the title compound.

  • Friedel-Crafts Acylation: This is a classical and widely employed method for the formation of cyclic ketones. The synthesis would likely proceed from a substituted phenylpropanoic acid precursor, which upon treatment with a strong acid catalyst, undergoes intramolecular acylation to yield the indanone.

G cluster_0 Retrosynthetic Analysis Target This compound Precursor1 3-(4-Bromo-X-methylphenyl)propanoic acid derivative Target->Precursor1 Friedel-Crafts Acylation

Caption: Retrosynthetic approach via Friedel-Crafts acylation.

  • Nazarov Cyclization: An alternative route involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone. This pathway would require the synthesis of an appropriate dienone precursor.

B. Physicochemical and Spectroscopic Data

Basic physicochemical properties for this compound are available from public chemical databases.[1]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₉BrOPubChem[1]
Molecular Weight225.08 g/mol PubChem[1]
AppearanceSolid (predicted)-
Melting PointNot available-
Boiling PointNot available-

While experimental spectroscopic data is not available, the following table summarizes the expected spectral characteristics based on the structure.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Chemical Shifts / Frequencies
¹H NMR Signals corresponding to aromatic protons, a methine proton adjacent to the carbonyl, methylene protons, and a methyl group.
¹³C NMR A carbonyl carbon signal (around 200 ppm), aromatic carbon signals, and aliphatic carbon signals.
IR Spectroscopy A strong C=O stretching vibration around 1700 cm⁻¹, aromatic C-H stretching, and C-Br stretching.
Mass Spectrometry A molecular ion peak with a characteristic M/M+2 isotopic pattern due to the presence of bromine.

III. Biological Activity and Potential Applications

There is no specific biological activity data reported for this compound in the scientific literature. However, the broader class of indanone derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.[2][3] This suggests that the title compound could be a valuable candidate for biological screening.

A. Known Biological Activities of Indanone Derivatives

Indanone and its derivatives have been reported to exhibit activities including:

  • Anti-inflammatory: Inhibition of pro-inflammatory mediators.

  • Anticancer: Cytotoxic effects against various cancer cell lines.

  • Antiviral and Antimicrobial: Activity against various pathogens.

  • Neuroprotective: Potential in the context of neurodegenerative diseases.

B. Proposed Experimental Protocols for Biological Evaluation

To elucidate the biological profile of this compound, a series of in vitro assays are recommended.

1. Anti-inflammatory Activity:

  • Assay: Lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.

  • Methodology: Cells are pre-treated with the compound followed by stimulation with LPS. NO production in the supernatant is quantified using the Griess assay.

  • Endpoint: IC₅₀ value for the inhibition of NO production.

2. Cytotoxicity:

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Methodology: A panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) are treated with increasing concentrations of the compound for 48-72 hours. Cell viability is assessed by measuring the reduction of MTT to formazan.

  • Endpoint: IC₅₀ values for each cell line.

Workflow for Biological Screening:

G Compound This compound AntiInflammatory Anti-inflammatory Screening (e.g., NO inhibition) Compound->AntiInflammatory Cytotoxicity Cytotoxicity Screening (e.g., MTT assay) Compound->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC determination) Compound->Antimicrobial DataAnalysis Data Analysis and Hit Identification AntiInflammatory->DataAnalysis Cytotoxicity->DataAnalysis Antimicrobial->DataAnalysis

Caption: Proposed workflow for the initial biological screening of this compound.

C. Potential Signaling Pathways

Based on the activities of other indanone derivatives, potential signaling pathways that could be modulated by this compound include:

  • NF-κB Signaling Pathway: A key regulator of inflammation.

  • MAPK Signaling Pathway: Involved in cell proliferation, differentiation, and apoptosis.

  • PI3K/Akt Signaling Pathway: Crucial for cell survival and growth.

Logical Relationship of Potential Biological Effects:

G Compound This compound TargetProtein Molecular Target (e.g., Kinase, Enzyme) Compound->TargetProtein SignalingPathway Modulation of Signaling Pathway (e.g., NF-κB, MAPK) TargetProtein->SignalingPathway CellularResponse Cellular Response (e.g., Decreased Inflammation, Apoptosis) SignalingPathway->CellularResponse TherapeuticPotential Therapeutic Potential CellularResponse->TherapeuticPotential

References

The Multifaceted Biological Activities of Bromo-Substituted Indanones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indanone scaffold, a bicyclic ketone comprised of a benzene ring fused to a cyclopentanone ring, is a privileged structure in medicinal chemistry. Its rigid framework and amenability to substitution have made it a cornerstone in the development of a diverse array of therapeutic agents. The introduction of a bromine atom to the indanone nucleus significantly modulates the molecule's physicochemical properties, including its lipophilicity and electronic characteristics, often enhancing its biological activity and target specificity. Bromo-substituted indanones have emerged as potent agents with a broad spectrum of pharmacological effects, including anticancer, neuroprotective, and anti-inflammatory activities. This technical guide provides an in-depth overview of the biological activities of bromo-substituted indanones, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support further research and drug development in this promising area.

Anticancer Activity

Bromo-substituted indanone derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key enzymes like cyclooxygenase-2 (COX-2) which is often overexpressed in tumors, and interference with cell cycle progression.[1][2]

Quantitative Data: Anticancer Activity

The cytotoxic effects of various bromo-substituted indanone derivatives have been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from selected studies are summarized below.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Thiazolyl Hydrazone Derivatives of 1-IndanoneN-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6)HT-29 (Colon)0.44[2]
COLO 205 (Colon)0.98[2]
KM 12 (Colon)0.41[2]
5-Bromo-7-azaindolin-2-one DerivativesCompound 23pHepG2 (Liver)2.357[3]
A549 (Lung)3.012[3]
Skov-3 (Ovarian)2.891[3]
Indanone Spiroisoxazoline DerivativesCompound 9f (3',4'-dimethoxyphenyl substitution)MCF-7 (Breast)0.03 ± 0.01[4]

Neuroprotective Activity

The neuroprotective properties of bromo-substituted indanones are of significant interest, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[5] Key mechanisms include the inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[1][5] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, while MAO-B inhibition elevates dopamine levels in the brain.[5][6]

Quantitative Data: Neuroprotective Activity

The inhibitory potency of bromo-substituted and related indanone derivatives against key enzymes implicated in neurodegeneration is presented below.

Compound ClassTarget EnzymeSpecific DerivativeIC50 (µM)Reference
Indanone DerivativesMAO-BC6-substituted indanones0.001 - 0.030[1]
MAO-ASelect homologues< 0.1[1]
Indanone-based DTLsMAO-BCompound 3f0.276[7]
hH3RCompound 3f0.0065 (Ki)[7]
Indolyl ChalconesMAO-B(2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one (IC9)Dual-acting inhibitor[8]
Acetylcholinesterase(2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one (IC9)Dual-acting inhibitor[8]

Anti-inflammatory Activity

Bromo-substituted indanones have also been investigated for their anti-inflammatory effects. A primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[9] Certain derivatives have also been shown to suppress the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB and MAPK.[10][11]

Quantitative Data: Anti-inflammatory Activity

The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Compound ClassTarget EnzymeSpecific DerivativeIC50 (µM)Reference
Indanone Spiroisoxazoline DerivativesCOX-2Compound 110- (High potency)[4]
Indanone Derivatives containing Cinnamic AcidCOX-2Compound 93.0 ± 0.3[9]
Compound 102.4 ± 0.6[9]
Compound 231.09 ± 0.09[9]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings. This section provides protocols for key in vitro assays used to evaluate the biological activity of bromo-substituted indanones.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines

  • 96-well microplate

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.[13][14]

  • Compound Treatment: Treat cells with various concentrations of the bromo-substituted indanone derivatives. Include a vehicle control (e.g., DMSO).[13]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.[13]

  • MTT Addition: After incubation, remove the medium and add 10 µL of MTT Reagent to each well.[13][14]

  • Formazan Crystal Formation: Incubate for 2 to 4 hours until a purple precipitate is visible.[13][14]

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix to dissolve the formazan crystals.[13][15]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13][15] A reference wavelength of 630 nm can be used to reduce background noise.[12]

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This fluorometric or colorimetric assay determines the ability of a compound to inhibit COX enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Test compound (dissolved in DMSO)

  • Fluorometric probe (e.g., Amplex Red) or colorimetric substrate (e.g., TMPD)

  • Saturated stannous chloride solution (to stop the reaction)

  • 96-well white or clear opaque plate

  • Fluorometric or absorbance plate reader

Procedure:

  • Reagent Preparation: Prepare a reaction mix containing the reaction buffer, heme, and the fluorometric or colorimetric probe.

  • Enzyme and Inhibitor Addition: To each well, add the reaction mix, the test compound at various concentrations, and the COX-1 or COX-2 enzyme. Include wells for 100% initial activity (no inhibitor) and background (inactive enzyme).[16]

  • Pre-incubation: Incubate the plate for approximately 10 minutes at 37°C.[16]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Kinetic Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm for Amplex Red) or absorbance (590 nm for TMPD) kinetically for 5-10 minutes.[17][18]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition and calculate the IC50 values from the dose-response curves.[19]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the inhibition of AChE activity.[20]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATCI, substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Reagent Preparation: In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and the DTNB solution to each well.[21]

  • Enzyme Addition: Add the AChE enzyme solution to each well.[21]

  • Incubation: Incubate the plate for 15 minutes at 37°C.[21]

  • Reaction Initiation: Initiate the reaction by adding the substrate, acetylthiocholine iodide.[21]

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals for several minutes.[20][22]

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited reaction. Calculate IC50 values from the dose-response curves.[21]

Visualizations

Signaling Pathways and Experimental Workflows

To better illustrate the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invivo In Vivo Studies synthesis Synthesis of Bromo-Indanone Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) characterization->cytotoxicity enzyme_assay Enzyme Inhibition Assays (COX, AChE, MAO-B) characterization->enzyme_assay apoptosis Apoptosis Assays (e.g., Annexin V) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle western_blot Western Blot (Signaling Proteins) cell_cycle->western_blot animal_model Animal Models of Disease western_blot->animal_model pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd apoptosis_pathway cluster_intrinsic Intrinsic Pathway bromo_indanone Bromo-substituted Indanone bcl2 Bcl-2 (anti-apoptotic) bromo_indanone->bcl2 inhibition bax Bax (pro-apoptotic) bromo_indanone->bax activation mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bromo_indanone Bromo-substituted Indanone ikk IKK Complex bromo_indanone->ikk inhibition inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) inflammatory_stimuli->ikk ikb IκBα (degradation) ikk->ikb phosphorylation ikb_nfkb IκBα p50/p65 nfkb p50/p65 (NF-κB) nfkb_n p50/p65 nfkb->nfkb_n translocation ikb_nfkb->nfkb release gene_expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) nfkb_n->gene_expression

References

An In-depth Technical Guide to 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a compound belonging to the indanone class of molecules. While specific experimental data for this particular derivative is limited in publicly accessible literature, this document consolidates available information and provides context based on the well-documented properties and biological activities of structurally related indanone derivatives. The indanone scaffold is of significant interest in medicinal chemistry, forming the core of various pharmacologically active agents.

Core Compound Properties

This compound is a halogenated derivative of 2-methyl-1-indanone. Its core chemical and physical properties, largely based on computational predictions, are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₉BrOPubChem[1]
Molecular Weight 225.08 g/mol CymitQuimica[2], PubChem[1]
Monoisotopic Mass 223.98367 DaPubChemLite[1]
Predicted XlogP 2.9PubChemLite[1]
SMILES CC1CC2=C(C1=O)C=C(C=C2)BrPubChemLite[1]
InChI InChI=1S/C10H9BrO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3PubChemLite[1]
InChIKey GMJKJIUETGRADG-UHFFFAOYSA-NPubChemLite[1]

Synthesis and Characterization

Representative Synthetic Protocol: Friedel-Crafts Cyclization

The synthesis of a 1-indanone derivative can be achieved by the cyclization of a substituted 3-phenylpropanoic acid. For the target molecule, this would involve the cyclization of 3-(4-bromophenyl)-2-methylpropanoic acid.

Materials and Reagents:

  • 3-(4-bromophenyl)-2-methylpropanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • A Lewis acid catalyst (e.g., Aluminum chloride (AlCl₃), Tin(IV) chloride (SnCl₄))

  • Anhydrous non-polar solvent (e.g., Dichloromethane (CH₂Cl₂), Carbon disulfide (CS₂))

  • Anhydrous work-up reagents (e.g., ice, dilute HCl, sodium bicarbonate solution, brine, anhydrous sodium sulfate)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Acid Chloride Formation: The precursor, 3-(4-bromophenyl)-2-methylpropanoic acid, is converted to its corresponding acid chloride. This is typically achieved by refluxing the carboxylic acid with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), until the evolution of gas ceases. The excess thionyl chloride is then removed under reduced pressure.

  • Friedel-Crafts Cyclization: The crude acid chloride is dissolved in an anhydrous solvent like dichloromethane and cooled in an ice bath. A stoichiometric amount of a Lewis acid, such as aluminum chloride, is added portion-wise while maintaining the low temperature. The reaction mixture is then stirred, allowing it to slowly warm to room temperature, and monitored for completion by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched by carefully pouring it onto crushed ice, followed by the addition of dilute hydrochloric acid to decompose the aluminum complexes. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed sequentially with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting crude product is purified by column chromatography on silica gel to yield the final this compound.

Potential Biological Activity: The Indanone Scaffold in Neurodegenerative Disease

There is a substantial body of research highlighting the therapeutic potential of indanone derivatives, particularly in the context of neurodegenerative disorders such as Alzheimer's disease.[3][4] Many compounds featuring the indanone core structure have been investigated as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] The inhibition of AChE leads to increased levels of acetylcholine in the brain, a key strategy in managing the symptoms of Alzheimer's disease.

Given this precedent, it is plausible that this compound could exhibit similar biological activities. The following sections detail a typical experimental workflow for assessing such activity.

Experimental Workflow: Acetylcholinesterase Inhibition Assay

The potential of an indanone derivative to act as an AChE inhibitor can be determined using a colorimetric assay based on the Ellman method.[5] This assay measures the activity of AChE by detecting the product of a reaction it catalyzes.

experimental_workflow reagents Prepare Reagents (AChE, DTNB, ATCI, Buffer, Test Compound) plate Plate Preparation (Blank, Controls, Test Compound Dilutions) reagents->plate incubation Pre-incubation (AChE + Inhibitor) plate->incubation reaction Initiate Reaction (Add Substrate Mix: ATCI + DTNB) incubation->reaction measurement Kinetic Measurement (Spectrophotometer at 412 nm) reaction->measurement analysis Data Analysis (Calculate % Inhibition, Determine IC50) measurement->analysis

AChE Inhibition Assay Workflow

Detailed Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the steps to determine the in vitro inhibitory activity of a test compound, such as this compound, against acetylcholinesterase.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel).[5]

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).[5]

  • Acetylthiocholine iodide (ATCI) as the substrate.[5]

  • Phosphate buffer (0.1 M, pH 8.0).[5]

  • Test compound (dissolved in DMSO, then diluted).

  • Positive control inhibitor (e.g., Donepezil).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 412 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB (e.g., 10 mM) in the phosphate buffer.

    • Prepare a fresh stock solution of ATCI (e.g., 15 mM) in deionized water.

    • Prepare a working solution of AChE in the phosphate buffer. The optimal concentration should be determined empirically.

    • Prepare a series of dilutions of the test compound and the positive control in the assay buffer. Ensure the final DMSO concentration is below 1%.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add buffer and all reagents except the enzyme.

    • Negative control wells (100% activity): Add AChE solution and the vehicle (buffer with DMSO) without the inhibitor.

    • Positive control wells: Add AChE solution and the known inhibitor (e.g., Donepezil).

    • Test wells: Add AChE solution and the various dilutions of the test compound.

  • Pre-incubation: Add the AChE enzyme solution to the control and test wells. Then, add the corresponding inhibitor dilutions or vehicle. Allow the plate to pre-incubate for a set period (e.g., 15 minutes) at a controlled temperature.

  • Reaction Initiation: To initiate the reaction, add a mixture of the DTNB and ATCI solutions to all wells simultaneously, if possible using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and begin measuring the absorbance at 412 nm every minute for a specified duration (e.g., 10-20 minutes). The rate of the color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Negative Control - Rate of Test Well) / Rate of Negative Control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Putative Signaling Pathway Involvement

Based on the known pharmacology of indanone derivatives, a primary mechanism of action in a neurological context would be the potentiation of cholinergic signaling through the inhibition of AChE.

signaling_pathway indanone Indanone Derivative (e.g., 6-Bromo-2-methyl- 2,3-dihydro-1H-inden-1-one) ache Acetylcholinesterase (AChE) indanone->ache Inhibition ach Acetylcholine (ACh) ache->ach Hydrolysis synapse Cholinergic Synapse receptor Postsynaptic Receptors (Muscarinic/Nicotinic) synapse->receptor ACh Binding signal Enhanced Cholinergic Signaling receptor->signal Leads to

Hypothesized Mechanism of Action

This diagram illustrates the hypothesized mechanism where an indanone derivative inhibits AChE. This inhibition prevents the breakdown of acetylcholine in the synapse, leading to its accumulation and enhanced stimulation of postsynaptic receptors, thereby improving cholinergic neurotransmission. This is a key therapeutic strategy in Alzheimer's disease.[4]

Conclusion

This compound represents a molecule of interest within the pharmacologically significant class of indanones. While specific experimental data for this compound is sparse, its structural features suggest potential applications in drug discovery, particularly in the area of neurodegenerative diseases. The provided protocols for a representative synthesis and a key biological assay offer a framework for the future investigation and characterization of this and related compounds. Further research is warranted to determine its precise physicochemical properties and to explore its full pharmacological profile.

References

An In-depth Technical Guide to 6-Bromo-2,3-dihydro-1H-inden-1-one: A Case Study for a Promising Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This technical guide focuses on the chemical properties, synthesis, and spectroscopic characterization of 6-bromo-2,3-dihydro-1H-inden-1-one. Due to the limited publicly available experimental data for 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, this closely related analog serves as a well-documented case study. It is a valuable intermediate for the synthesis of more complex molecules in drug discovery, particularly in neurology and oncology research.[3][4] This document is intended for researchers, scientists, and drug development professionals.

Nomenclature and Chemical Identity

The compound with the Chemical Abstracts Service (CAS) registry number 14548-39-1 is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as 6-bromo-2,3-dihydro-1H-inden-1-one .[5][6] It is also commonly referred to as 6-bromoindanone.[5][6]

Physicochemical and Spectroscopic Data

The fundamental properties of 6-bromo-2,3-dihydro-1H-inden-1-one are summarized in the tables below. This data is essential for its identification, purification, and use in synthetic procedures.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₇BrO[5][6]
Molecular Weight 211.058 g/mol [5][6]
CAS Number 14548-39-1[5][6]
Appearance Solid[7]
Melting Point Not reported
Boiling Point Not reported

Table 2: Spectroscopic Data

TechniqueDataSource
¹H NMR Spectrum available[6]
Mass Spectrometry GC-MS data available[6]
Infrared (IR) FTIR spectrum available[6]
Raman Spectrum available[6]

Note: Detailed peak assignments for NMR, MS, and IR spectra are often found in specialized databases or original research articles and may require subscription access.

Synthesis and Experimental Protocols

The synthesis of 6-bromo-2,3-dihydro-1H-inden-1-one can be achieved through various synthetic routes known for the preparation of indanones. A common strategy involves the intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid. Below is a representative experimental protocol.

Experimental Protocol: Synthesis of 6-bromo-2,3-dihydro-1H-inden-1-one

  • Starting Material: 3-(4-bromophenyl)propanoic acid.

  • Reagents: Thionyl chloride (SOCl₂), a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃), and an appropriate inert solvent (e.g., dichloromethane, CH₂Cl₂).

  • Procedure: a. Acid Chloride Formation: 3-(4-bromophenyl)propanoic acid is reacted with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), to form the corresponding acid chloride. The reaction is typically performed at reflux, and the excess thionyl chloride is removed by distillation. b. Intramolecular Friedel-Crafts Acylation: The crude acid chloride is dissolved in an anhydrous inert solvent, such as dichloromethane, and cooled in an ice bath. A Lewis acid, such as aluminum chloride, is added portion-wise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature to drive the cyclization. c. Work-up: The reaction is quenched by carefully pouring the mixture onto crushed ice, followed by the addition of concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate. d. Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield pure 6-bromo-2,3-dihydro-1H-inden-1-one.

Characterization of the Final Product:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the product and assess its purity.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the indanone ring.

G General Synthesis Workflow A 3-(4-bromophenyl)propanoic acid C 3-(4-bromophenyl)propanoyl chloride A->C Acid Chloride Formation B Thionyl Chloride (SOCl₂) B->C E Intramolecular Friedel-Crafts Acylation C->E D Lewis Acid (e.g., AlCl₃) D->E F 6-Bromo-2,3-dihydro-1H-inden-1-one E->F G Purification (Chromatography/Recrystallization) F->G

Caption: General synthesis workflow for 6-bromo-2,3-dihydro-1H-inden-1-one.

Applications in Drug Discovery and Development

While specific biological data for 6-bromo-2,3-dihydro-1H-inden-1-one is not extensively reported, the indanone core is a key pharmacophore in a variety of therapeutic agents. Indanone derivatives have demonstrated a broad range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[1][2][8] Notably, the indanone structure is a central feature of Donepezil, a well-known drug used for the treatment of Alzheimer's disease.[2]

The bromine atom at the 6-position of the indanone ring serves as a versatile synthetic handle. It can be readily modified using various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce a wide range of substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) to develop potent and selective inhibitors of various biological targets.

G Role in Drug Discovery A 6-Bromo-2,3-dihydro-1H-inden-1-one (Building Block) B Cross-Coupling Reactions (e.g., Suzuki, Heck) A->B C Diverse Library of Indanone Derivatives B->C D Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E Lead Compound Identification D->E F SAR Optimization E->F G Potential Therapeutic Agents (e.g., Kinase Inhibitors, Neuroprotective Agents) F->G

Caption: Logical workflow for the use of 6-bromo-2,3-dihydro-1H-inden-1-one in drug discovery.

Signaling Pathways and Mechanism of Action

The specific signaling pathways modulated by 6-bromo-2,3-dihydro-1H-inden-1-one have not been elucidated. However, based on the known activities of other indanone derivatives, it is plausible that compounds derived from this scaffold could target a variety of signaling pathways implicated in disease. For instance, some indanone derivatives have been shown to inhibit enzymes such as kinases, which are crucial components of intracellular signaling cascades that regulate cell growth, differentiation, and survival. As a versatile intermediate, this compound could be used to synthesize molecules that target pathways involved in neurological and endocrinological conditions.[4] Further research is required to determine the specific biological targets and mechanisms of action of derivatives of this compound.

Conclusion

6-Bromo-2,3-dihydro-1H-inden-1-one is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its indanone core is a well-established pharmacophore, and the presence of a bromine atom allows for extensive synthetic modification. While detailed biological data for this specific compound is limited, its utility as a building block for creating libraries of novel compounds for biological screening is clear. The information and protocols provided in this guide serve as a foundational resource for researchers interested in utilizing this and related scaffolds for the development of new therapeutic agents.

References

Potential Research Frontiers for 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration of Anticancer, Anti-inflammatory, and Neuroprotective Applications

The synthetic scaffold of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one presents a compelling starting point for novel drug discovery initiatives. While direct biological data on this specific molecule is limited, its structural similarity to a broad class of pharmacologically active indanone derivatives suggests significant potential in oncology, inflammatory diseases, and neurodegenerative disorders. This technical guide outlines promising research avenues, provides detailed experimental protocols for preliminary screening, and visualizes key cellular pathways that could be modulated by this compound and its future analogues.

Core Chemical Data: this compound

A foundational understanding of the physicochemical properties of the core molecule is essential for any research endeavor.

PropertyValueSource
Molecular Formula C₁₀H₉BrOPubChem[1]
Molecular Weight 225.08 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 10537153 (from CID)PubChem[1]

Anticancer Research Applications

The indanone core is a recognized privileged structure in oncology research, with derivatives exhibiting potent cytotoxic effects against various cancer cell lines. The introduction of a bromine atom and a methyl group on the this compound scaffold offers opportunities for novel structure-activity relationships and target interactions.

Rationale for Anticancer Investigation

Indanone derivatives have been reported to induce apoptosis and cell cycle arrest in cancer cells. The brominated phenyl ring may enhance interactions with target proteins through halogen bonding, potentially increasing potency and selectivity.

Proposed Experimental Workflow: In Vitro Anticancer Screening

A primary investigation into the anticancer potential of this compound should involve a cytotoxicity screening against a panel of human cancer cell lines.

anticancer_workflow cluster_synthesis Compound Preparation cluster_screening Cytotoxicity Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis & Purification of This compound Cell_Culture Culture Human Cancer Cell Lines (e.g., MCF-7, A549, HCT116) Synthesis->Cell_Culture MTT_Assay MTT Assay for Cell Viability Cell_Culture->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Analysis Pathway_Analysis Western Blot for Key Signaling Proteins Cell_Cycle_Analysis->Pathway_Analysis

Figure 1: Experimental workflow for in vitro anticancer evaluation.
Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Potential Signaling Pathway: NF-κB Inhibition

Many anticancer agents exert their effects by modulating the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.

nfkb_pathway_cancer cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Pro-inflammatory Cytokines IKK IKK Complex Cytokines->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Indenone 6-Bromo-2-methyl- inden-1-one Indenone->IKK Potential Inhibition DNA DNA NFkB_nuc->DNA Binds to Gene_Expression Gene Expression DNA->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Figure 2: Potential inhibition of the NF-κB pathway in cancer.

Anti-inflammatory Research Applications

Chronic inflammation is a hallmark of numerous diseases. Indanone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokine production.

Rationale for Anti-inflammatory Investigation

The structural features of this compound suggest it could modulate key inflammatory pathways, such as those mediated by lipopolysaccharide (LPS).

Proposed Experimental Workflow: In Vitro Anti-inflammatory Screening

An initial assessment of anti-inflammatory activity can be achieved by measuring the inhibition of pro-inflammatory cytokines in LPS-stimulated macrophages.

anti_inflammatory_workflow cluster_synthesis Compound Preparation cluster_screening Cell-Based Assay cluster_analysis Data Analysis Synthesis Synthesis & Purification Cell_Culture Culture RAW 264.7 Macrophages Synthesis->Cell_Culture LPS_Stimulation Pre-treat with Compound, then Stimulate with LPS Cell_Culture->LPS_Stimulation Cytokine_Measurement Measure TNF-α and IL-6 (ELISA) LPS_Stimulation->Cytokine_Measurement IC50 Determine IC50 for Cytokine Inhibition Cytokine_Measurement->IC50

Figure 3: Workflow for in vitro anti-inflammatory screening.
Experimental Protocol: Inhibition of LPS-Induced TNF-α and IL-6 Production

This protocol details the measurement of cytokine inhibition in RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for murine TNF-α and IL-6

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-only treated control and determine the IC50 values.

Potential Signaling Pathway: MAPK Involvement

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade in the inflammatory response that could be a target for indanone derivatives.

mapk_pathway_inflammation cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TAK1 TAK1 LPS->TAK1 Activates MKKs MKKs (e.g., MKK3/6, MKK4/7) TAK1->MKKs Phosphorylates MAPKs MAPKs (p38, JNK) MKKs->MAPKs Phosphorylates AP1 AP-1 MAPKs->AP1 Activates Indenone 6-Bromo-2-methyl- inden-1-one Indenone->TAK1 Potential Inhibition Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression Induces

Figure 4: Potential modulation of the MAPK signaling pathway.

Neuroprotective Research Applications

The indanone scaffold is the basis for the approved Alzheimer's drug Donepezil, highlighting its potential in treating neurodegenerative diseases.

Rationale for Neuroprotective Investigation

Derivatives of indanone have shown promise in protecting neurons from various insults, including oxidative stress and excitotoxicity. The specific substitutions on this compound may confer novel neuroprotective properties.

Proposed Experimental Workflow: In Vitro Neuroprotection Assay

The oxygen-glucose deprivation (OGD) model is a well-established in vitro method for simulating ischemic conditions and screening for neuroprotective compounds.

neuroprotection_workflow cluster_synthesis Compound Preparation cluster_assay Neuroprotection Assay cluster_analysis Data Analysis Synthesis Synthesis & Purification Cell_Culture Primary Neuronal Culture Synthesis->Cell_Culture OGD Induce Oxygen-Glucose Deprivation (OGD) Cell_Culture->OGD Treatment Treat with Compound OGD->Treatment Viability_Assay Assess Neuronal Viability (e.g., LDH Assay) Treatment->Viability_Assay EC50 Determine EC50 for Neuroprotection Viability_Assay->EC50

References

Methodological & Application

Application Notes: Synthesis of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is a valuable synthetic intermediate in medicinal chemistry and drug development. The indanone scaffold is a privileged structure found in numerous biologically active compounds. The presence of a bromine atom provides a versatile handle for further functionalization, such as cross-coupling reactions, while the methyl group at the 2-position can influence the molecule's conformational properties and metabolic stability. This document provides a detailed two-step protocol for the synthesis of this compound, commencing with the preparation of the precursor, 3-(4-bromophenyl)butanoic acid, followed by an intramolecular Friedel-Crafts acylation.

Methodology Overview

The synthesis pathway involves two primary stages:

  • Synthesis of 3-(4-bromophenyl)butanoic acid: This precursor is synthesized via a conjugate addition of a Grignard reagent derived from 4-bromotoluene to an α,β-unsaturated ester, followed by hydrolysis. A well-established, analogous procedure is adapted for this synthesis.

  • Intramolecular Friedel-Crafts Acylation: The synthesized butanoic acid is first converted to its corresponding acyl chloride. This activated intermediate then undergoes an intramolecular Friedel-Crafts acylation, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), to yield the target indanone. This cyclization is a robust and widely used method for the formation of indanone ring systems.

Data Presentation

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)Melting Point (°C)
3-(4-bromophenyl)butanoic acidC₁₀H₁₁BrO₂243.10Off-white solid~73%Not Reported

Note: The yield is based on an analogous, enantiomerically pure synthesis reported in Organic Syntheses and may vary for the racemic preparation.

Experimental Protocols

Part 1: Synthesis of 3-(4-bromophenyl)butanoic acid

This protocol is adapted from a procedure for the synthesis of the enantiomerically pure version and is presented here for the racemic compound.

Materials and Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Dropping funnel

  • 4-bromotoluene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Crotonic acid or its ethyl ester

  • Hydrochloric acid (10% aqueous solution)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • Grignard Reagent Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, add magnesium turnings. A solution of 4-bromotoluene in anhydrous diethyl ether is added dropwise via a dropping funnel. The reaction is initiated (gentle warming may be required) and then maintained at a gentle reflux until the magnesium is consumed.

  • Conjugate Addition: The Grignard solution is cooled in an ice bath. A solution of ethyl crotonate in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C. The reaction mixture is then stirred at room temperature overnight.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then acidified with 10% hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Saponification: The combined organic extracts are treated with an aqueous solution of sodium hydroxide and stirred vigorously for several hours to saponify the ester.

  • Isolation of the Acid: The aqueous layer is separated, washed with diethyl ether, and then acidified with concentrated hydrochloric acid until a precipitate forms. The precipitate is collected by filtration, washed with cold water, and dried to afford 3-(4-bromophenyl)butanoic acid.

Part 2: Synthesis of this compound

This protocol is based on established methods for intramolecular Friedel-Crafts acylation.

Materials and Equipment:

  • Round-bottom flask with a reflux condenser and gas outlet

  • Magnetic stirrer and heating mantle

  • Ice bath

  • 3-(4-bromophenyl)butanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Aluminum chloride (AlCl₃), anhydrous

  • Crushed ice

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Formation of the Acyl Chloride: In a round-bottom flask, a mixture of 3-(4-bromophenyl)butanoic acid and a slight excess of thionyl chloride in anhydrous dichloromethane is heated at reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Thionyl Chloride: The solvent and excess thionyl chloride are removed under reduced pressure using a rotary evaporator to yield the crude 3-(4-bromophenyl)butanoyl chloride.

  • Friedel-Crafts Cyclization: The crude acyl chloride is dissolved in anhydrous dichloromethane and cooled in an ice bath. Anhydrous aluminum chloride (approximately 1.1 to 1.5 equivalents) is added portion-wise, keeping the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Quenching and Work-up: The reaction mixture is carefully poured onto crushed ice with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Final Product Isolation: The crude product is purified by column chromatography on silica gel to afford this compound.

Visualizations

Synthesis Workflow Diagram

SynthesisWorkflow A 4-Bromotoluene + Mg B Grignard Reagent A->B Anhydrous Ether D Conjugate Addition Product (Ester) B->D Conjugate Addition C Ethyl Crotonate C->D Conjugate Addition E 3-(4-bromophenyl)butanoic acid D->E Saponification & Acidification F 3-(4-bromophenyl)butanoyl chloride E->F SOCl₂, Reflux G This compound F->G AlCl₃, DCM

Caption: Two-step synthesis of the target indanone.

Logical Relationship of the Friedel-Crafts Acylation

FCCyclization Start 3-(4-bromophenyl)butanoyl chloride Acylium Acylium Ion Intermediate Start->Acylium Activation LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Acylium SigmaComplex Sigma Complex (Arenium Ion) Acylium->SigmaComplex Electrophilic Attack AromaticRing Intramolecular Aromatic Ring (Nucleophile) AromaticRing->SigmaComplex Product 6-Bromo-2-methyl-1-indanone SigmaComplex->Product Deprotonation & Aromatization

Caption: Mechanism of the intramolecular Friedel-Crafts acylation.

Applications of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one in Medicinal Chemistry: A Review of a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is a substituted indanone, a class of compounds recognized as a "privileged structure" in medicinal chemistry. The indanone scaffold is a common feature in a variety of pharmacologically active molecules and natural products. While specific biological activity data for this compound is not extensively available in public literature, its structure suggests significant potential as a key intermediate in the synthesis of novel therapeutic agents. The presence of a bromine atom and a ketone functional group provides reactive sites for a wide range of chemical modifications, allowing for the construction of diverse molecular libraries for drug discovery.

This document provides an overview of the potential applications of this compound in medicinal chemistry, based on the known biological activities of structurally related indanone derivatives. It also outlines a general experimental workflow for its utilization as a synthetic intermediate.

General Biological Activities of Indanone Derivatives

The indanone core is associated with a broad spectrum of biological activities. Extensive research on various derivatives has demonstrated their potential as:

  • Anticancer Agents: Indanone derivatives have shown promise in the development of new cancer therapies.[1][2][3]

  • Anti-Alzheimer's Agents: The indanone scaffold is a key component of drugs developed for the treatment of Alzheimer's disease, such as Donepezil, an acetylcholinesterase inhibitor.[2][3]

  • Antiviral and Antibacterial Agents: Various indanone derivatives have been identified with potent antiviral and antibacterial properties.[1][2]

  • Anti-inflammatory and Analgesic Compounds: The anti-inflammatory and pain-relieving effects of certain indanone derivatives have been reported.[1]

  • Cardiovascular Drugs: Some indanone-based compounds have been investigated for their potential in treating cardiovascular diseases.[1]

Application as a Synthetic Intermediate

The primary application of this compound in medicinal chemistry is as a versatile building block for the synthesis of more complex, biologically active molecules. The bromine atom at the 6-position of the aromatic ring serves as a valuable handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents.

A general workflow for the utilization of this compound in the synthesis of potential drug candidates is depicted below.

G A This compound B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B Aryl/Heteroaryl Boronic Acid or Amine C Functionalized Indanone Derivative B->C D Further Modification (e.g., Reduction, Alkylation) C->D E Diverse Library of Potential Drug Candidates D->E F Biological Screening (e.g., Enzyme Assays, Cell-based Assays) E->F G Lead Compound Identification F->G

References

Application Notes and Protocols for 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one as a versatile chemical intermediate in the synthesis of complex organic molecules, particularly those with potential pharmacological activity. The presence of a bromine atom on the aromatic ring and a ketone functional group provides two reactive handles for a variety of chemical transformations. This document outlines representative protocols for palladium-catalyzed cross-coupling reactions and discusses their application in the development of kinase inhibitors.

Overview of Synthetic Utility

This compound is a valuable building block for the synthesis of a diverse range of substituted indanone derivatives. The aryl bromide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of various aryl, heteroaryl, and amino groups at the 6-position, enabling the construction of extensive chemical libraries for drug discovery and development. The ketone functionality can be further modified through reactions such as reduction, oximation, or alpha-functionalization to introduce additional diversity.

Key Applications in Medicinal Chemistry

Substituted indanone scaffolds are present in numerous biologically active molecules. The ability to functionalize the 6-position of the indanone core via cross-coupling reactions makes this compound a key intermediate in the synthesis of compounds targeting various biological pathways. Notably, indazole derivatives, which can be synthesized from related precursors, have shown promise as kinase inhibitors, including inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

Molecules synthesized from this compound can be designed to inhibit key signaling pathways implicated in diseases such as cancer. The VEGFR-2 signaling cascade is a critical pathway in tumor angiogenesis. A hypothetical inhibitor synthesized from the title compound could block the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting downstream signaling and preventing the formation of new blood vessels that supply tumors.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Indanone Derivative Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by a hypothetical indanone derivative.

Experimental Protocols

The following protocols are representative methods for the functionalization of this compound. These are generalized procedures based on well-established methodologies for similar aryl bromide substrates. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Suzuki_Workflow A Combine Reactants: - 6-Bromo-2-methyl-indenone - Arylboronic Acid - Base (e.g., K2CO3) B Add Catalyst System: - Palladium Source (e.g., Pd(PPh3)4) A->B C Add Degassed Solvent: (e.g., Toluene/H2O) B->C D Heat Reaction Mixture (e.g., 90-100 °C) C->D E Reaction Work-up & Purification D->E F Analysis (NMR, MS) E->F

Caption: General workflow for the Buchwald-Hartwig amination reaction. [1] Materials and Reagents:

Reagent/MaterialGrade
This compound≥97%
Amine (Primary or Secondary)Varies
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst grade
XantphosLigand grade
Sodium tert-butoxide (NaOtBu)≥97%
TolueneAnhydrous, degassed
Ethyl AcetateACS grade
BrineSaturated NaCl solution
Anhydrous Sodium Sulfate (Na₂SO₄)ACS grade
Silica GelFor column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add Tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 6-amino-2-methyl-2,3-dihydro-1H-inden-1-one derivative.

Representative Data for Buchwald-Hartwig Amination of Aryl Bromides:

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)*
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1101680-95
2AnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane1002075-90
3PiperidinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1101882-96
4BenzylaminePd(OAc)₂ (2)BrettPhos (4)LiHMDSTHF651270-85

*Yields are representative and based on literature for analogous aryl bromide substrates. Actual yields may vary. [1]

Conclusion

This compound serves as a highly valuable and versatile intermediate for the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provides a robust platform for the generation of diverse chemical libraries. The protocols and data presented herein, based on established methodologies for similar substrates, offer a solid foundation for researchers engaged in drug discovery and medicinal chemistry to explore novel indanone-based compounds with potential therapeutic applications.

References

Application Note and Protocol: Synthesis of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a valuable intermediate in organic synthesis and drug discovery. The procedure outlines the α-methylation of the readily available starting material, 6-bromo-1-indanone. This protocol is adapted from established methods for the alkylation of indanones and related ketones, offering a reliable pathway to the target compound. Included are a comprehensive list of materials, a step-by-step experimental procedure, and expected outcomes.

Introduction

Substituted indanones are important structural motifs found in a variety of biologically active molecules and natural products. The introduction of functional groups and substituents onto the indanone scaffold allows for the systematic exploration of structure-activity relationships in drug development. This compound serves as a key building block, with the bromine atom providing a handle for further chemical modifications such as cross-coupling reactions, and the methyl group at the α-position influencing the molecule's conformational properties. This protocol details a robust laboratory-scale synthesis of this compound.

Reaction Scheme

The synthesis proceeds via the deprotonation of 6-bromo-1-indanone with a strong base to form an enolate, which is then alkylated with methyl iodide.

Scheme 1: Synthesis of this compound from 6-bromo-1-indanone.

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
6-Bromo-1-indanone≥97%Sigma-AldrichStarting material
Sodium hydride (NaH)60% dispersion in mineral oilAcros OrganicsStrong base
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD MilliporeAnhydrous solvent
Methyl iodide (CH₃I)99.5%Alfa AesarAlkylating agent
Saturated aqueous ammonium chloride (NH₄Cl)ACS GradeFisher ScientificFor quenching
Diethyl ether (Et₂O)ACS GradeVWRExtraction solvent
Brine (saturated NaCl solution)--For washing
Anhydrous magnesium sulfate (MgSO₄)ACS GradeBeanTown ChemicalDrying agent
Silica gel230-400 meshSorbent TechnologiesFor column chromatography
HexanesACS GradeMacron Fine ChemicalsEluent for chromatography
Ethyl acetate (EtOAc)ACS GradeBDHEluent for chromatography

Apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure

  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (0.48 g of 60% dispersion, 12.0 mmol, 1.2 eq). Wash the sodium hydride three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time. Add 20 mL of anhydrous THF to the flask.

  • Formation of the Enolate: Cool the flask to 0 °C using an ice-water bath. In a separate flask, dissolve 6-bromo-1-indanone (2.11 g, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous THF. Add the solution of 6-bromo-1-indanone dropwise to the stirred suspension of sodium hydride over 15 minutes. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (0.75 mL, 1.70 g, 12.0 mmol, 1.2 eq) dropwise via syringe. Allow the reaction to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

  • Workup: Carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

  • Purification: Combine the organic layers and wash with water (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate) to afford the pure this compound.

Data Presentation

Table 1: Summary of Quantitative Data

ParameterExpected Value/RangeNotes
Starting Material (6-Bromo-1-indanone) 2.11 g (10.0 mmol)-
Product (this compound)
Theoretical Yield2.25 gBased on 100% conversion
Expected Experimental Yield 1.58 - 1.91 g (70-85%)Based on analogous reactions
Purity (by ¹H NMR and GC-MS) >95%After chromatography
Appearance Off-white to pale yellow solid-
Molecular Formula C₁₀H₉BrO-
Molecular Weight 225.08 g/mol -

Visualization of the Experimental Workflow

experimental_workflow start Start: 6-Bromo-1-indanone Sodium Hydride Anhydrous THF enolate_formation Enolate Formation 0 °C to RT start->enolate_formation 1. Add indanone to NaH/THF alkylation Alkylation with Methyl Iodide 0 °C to RT enolate_formation->alkylation 2. Add CH3I quench Quench with sat. aq. NH4Cl alkylation->quench 3. Reaction completion extraction Extraction with Diethyl Ether quench->extraction purification Drying and Concentration extraction->purification chromatography Column Chromatography (Silica Gel) purification->chromatography product Final Product: This compound chromatography->product

Caption: Workflow for the synthesis of this compound.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment should be worn at all times. The reagents used in this synthesis are hazardous and should be handled with care in a well-ventilated fume hood. The information provided is based on established chemical principles and analogous reactions, but the specific results may vary.

Application Notes and Protocols for 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one as a versatile building block in organic synthesis. This intermediate is particularly valuable for the construction of complex molecular architectures through various palladium-catalyzed cross-coupling reactions, yielding substituted indanone derivatives with significant potential in medicinal chemistry and materials science. The indanone scaffold is a privileged structure found in numerous biologically active compounds.[1][2][3]

Overview of Synthetic Applications

This compound serves as a key precursor for the introduction of diverse functionalities at the 6-position of the indanone core. The bromine atom provides a reactive handle for several powerful carbon-carbon and carbon-nitrogen bond-forming reactions. The primary applications of this compound lie in palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the synthesis of 6-aryl- or 6-heteroaryl-2-methyl-2,3-dihydro-1H-inden-1-ones.

  • Heck Reaction: For the introduction of alkenyl groups.

  • Sonogashira Coupling: For the synthesis of 6-alkynyl-2-methyl-2,3-dihydro-1H-inden-1-ones.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, leading to 6-amino-2-methyl-2,3-dihydro-1H-inden-1-one derivatives.

These reactions enable the rapid generation of libraries of substituted indanones for structure-activity relationship (SAR) studies in drug discovery programs.

Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Data

The following sections detail generalized protocols for the application of this compound in various palladium-catalyzed cross-coupling reactions. While specific reaction conditions may require optimization for individual substrates, these protocols provide a robust starting point.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly efficient method for the formation of C(sp²)–C(sp²) bonds. A ligand-free palladium-catalyzed approach in a PEG-400/TBAB system has been reported for a similar substrate, 4-bromo-2-methylindan-1-one, and can be adapted for the 6-bromo isomer.[4]

Reaction Scheme:

Suzuki_Coupling reagent1 This compound reagents reagent1->reagents reagent2 Arylboronic Acid (R-B(OH)₂) plus + reagent2->plus product 6-Aryl-2-methyl-2,3-dihydro-1H-inden-1-one reagents->product Pd(OAc)₂, K₂CO₃ PEG-400, TBAB, 110 °C plus->reagents

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol (Adapted):

  • To a reaction vessel, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrabutylammonium bromide (TBAB, 1.0 mmol).

  • Add polyethylene glycol 400 (PEG-400, 5 mL) as the solvent.

  • To this mixture, add palladium(II) acetate (Pd(OAc)₂, 0.005 mol%).

  • Heat the reaction mixture to 110 °C and stir for 1-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Data (Hypothetical based on similar reactions):

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-Phenyl-2-methyl-2,3-dihydro-1H-inden-1-one~95
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-2-methyl-2,3-dihydro-1H-inden-1-one~92
33-Tolylboronic acid6-(3-Tolyl)-2-methyl-2,3-dihydro-1H-inden-1-one~96
44-Fluorophenylboronic acid6-(4-Fluorophenyl)-2-methyl-2,3-dihydro-1H-inden-1-one~94

Spectroscopic Data for 6-Phenyl-2-methyl-2,3-dihydro-1H-inden-1-one (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.75 (m, 2H), 7.65-7.55 (m, 3H), 7.50-7.40 (m, 2H), 3.40 (dd, J = 16.0, 8.0 Hz, 1H), 2.80-2.70 (m, 2H), 2.60 (dd, J = 16.0, 4.0 Hz, 1H), 1.30 (d, J = 7.0 Hz, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 208.0, 145.0, 142.0, 140.0, 135.0, 129.0, 128.5, 128.0, 127.0, 125.0, 45.0, 35.0, 16.0.

  • MS (ESI): m/z 223.1 [M+H]⁺.

Heck Reaction

The Heck reaction enables the formation of a carbon-carbon bond between the aryl bromide and an alkene, providing access to 6-alkenyl-substituted indanones.[5][6][7][8][9]

Reaction Scheme:

Heck_Reaction reagent1 This compound reagents reagent1->reagents reagent2 Alkene (e.g., Styrene) plus + reagent2->plus product 6-Alkenyl-2-methyl-2,3-dihydro-1H-inden-1-one reagents->product Pd(OAc)₂, P(o-tol)₃ Et₃N, DMF, 100 °C plus->reagents

Caption: Heck reaction of this compound.

Experimental Protocol (General):

  • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine, P(o-tol)₃, 4 mol%).

  • Add a degassed solvent (e.g., DMF or acetonitrile, 5 mL) and a base (e.g., triethylamine, Et₃N, 2.0 mmol).

  • Seal the tube and heat the mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Representative Data (Hypothetical):

EntryAlkeneProductYield (%)
1Styrene6-((E)-2-Phenylvinyl)-2-methyl-2,3-dihydro-1H-inden-1-one~85
2n-Butyl acrylate(E)-Butyl 3-(2-methyl-1-oxo-2,3-dihydro-1H-inden-6-yl)acrylate~80
Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming a C(sp²)–C(sp) bond between the aryl bromide and a terminal alkyne.[10][11][12][13]

Reaction Scheme:

Sonogashira_Coupling reagent1 This compound reagents reagent1->reagents reagent2 Terminal Alkyne (R-C≡CH) plus + reagent2->plus product 6-Alkynyl-2-methyl-2,3-dihydro-1H-inden-1-one reagents->product Pd(PPh₃)₂Cl₂, CuI Et₃N, THF, rt plus->reagents

Caption: Sonogashira coupling of this compound.

Experimental Protocol (General):

  • To a flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Add a degassed solvent such as THF or DMF (5 mL) followed by a base, typically an amine like triethylamine or diisopropylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Representative Data (Hypothetical):

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene6-(Phenylethynyl)-2-methyl-2,3-dihydro-1H-inden-1-one~90
21-Hexyne6-(Hex-1-yn-1-yl)-2-methyl-2,3-dihydro-1H-inden-1-one~88
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of N-aryl or N-heteroaryl derivatives by coupling the aryl bromide with a primary or secondary amine.[14][15][16][17]

Reaction Scheme:

Buchwald_Hartwig_Amination reagent1 This compound reagents reagent1->reagents reagent2 Amine (R¹R²NH) plus + reagent2->plus product 6-(R¹R²N)-2-methyl-2,3-dihydro-1H-inden-1-one reagents->product Pd₂(dba)₃, Ligand NaO-t-Bu, Toluene, 100 °C plus->reagents

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol (General):

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, NaO-t-Bu, 1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Wash the organic phase, dry, and concentrate.

  • Purify the product by column chromatography.

Representative Data (Hypothetical):

EntryAmineProductYield (%)
1Morpholine6-(Morpholino)-2-methyl-2,3-dihydro-1H-inden-1-one~85
2Aniline6-(Phenylamino)-2-methyl-2,3-dihydro-1H-inden-1-one~80

Biological Relevance and Potential Signaling Pathways

Indanone derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[2][3][18] For instance, certain substituted indanones have been investigated as inhibitors of nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells.[19] This suggests a potential role in modulating inflammatory signaling pathways.

A plausible mechanism of action for such anti-inflammatory indanone analogues could involve the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. Upon activation by LPS, TLR4 initiates a downstream cascade involving MAP kinases (e.g., JNK) and the transcription factor NF-κB, leading to the expression of pro-inflammatory genes.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates JNK JNK TLR4->JNK Activates NFkB NF-κB JNK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->ProInflammatory Induces Indanone 6-Aryl-Indanone Derivative Indanone->JNK Inhibits

Caption: Potential anti-inflammatory signaling pathway modulated by 6-aryl-indanone derivatives.

Experimental Workflows

The general workflow for the synthesis and purification of substituted indanones from this compound via palladium-catalyzed cross-coupling is outlined below.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Combine Reactants: - 6-Bromo-2-methyl-1-indanone - Coupling Partner - Base Catalyst Add Catalyst System: - Palladium Source - Ligand (if applicable) Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat to Reaction Temperature under Inert Atmosphere Solvent->Reaction Quench Quench Reaction Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify TLC TLC / LC-MS Purify->TLC NMR ¹H and ¹³C NMR TLC->NMR MS Mass Spectrometry NMR->MS

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of substituted indanone derivatives. The palladium-catalyzed cross-coupling reactions described herein provide efficient and modular routes to novel compounds with potential applications in drug discovery and materials science. The provided protocols serve as a foundation for further exploration and optimization of these powerful synthetic transformations.

References

Application Notes and Protocols for the Analysis of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. Its unique structure, featuring a bromine atom and a ketone functional group, makes it a versatile building block in medicinal chemistry. The purity and structural integrity of this compound are paramount for the successful synthesis of downstream products and for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). These application notes provide detailed protocols for the identification and purity assessment of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₁₀H₉BrO[1]
Molecular Weight225.08 g/mol [1]
AppearanceSolid (predicted)General knowledge
CAS Number176088-59-8

Part 1: Identification and Characterization

Spectroscopic techniques are fundamental for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule and confirm its specific isomeric structure.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Compare the observed chemical shifts (δ), coupling constants (J), and integration values with the predicted data for the target structure.

Predicted NMR Data:

Note: The following are predicted values based on the chemical structure and data from similar compounds. Actual experimental values may vary slightly.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.6 - 7.4m2HAromatic protons
~ 7.2d1HAromatic proton
~ 3.4 - 2.8m2H-CH₂- (C3)
~ 2.7 - 2.4m1H-CH- (C2)
~ 1.2d3H-CH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~ 200C=O (C1)
~ 150 - 130Aromatic Quaternary Carbons
~ 130 - 120Aromatic CH Carbons
~ 118C-Br
~ 45-CH- (C2)
~ 35-CH₂- (C3)
~ 15-CH₃
Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition of the compound.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the monoisotopic mass of the parent ion [M+H]⁺. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Expected Mass Spectrometric Data:

Table 3: Predicted Mass Spectrometry Data

IonCalculated m/z
[M(⁷⁹Br)+H]⁺224.9918
[M(⁸¹Br)+H]⁺226.9898
Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: Use a small amount of the solid sample directly on an Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound.

Predicted IR Data:

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~ 3100 - 3000Aromatic C-H stretch
~ 2960 - 2850Aliphatic C-H stretch
~ 1710C=O (ketone) stretch
~ 1600 - 1450Aromatic C=C stretch
~ 600 - 500C-Br stretch

Part 2: Purity and Impurity Profiling

Chromatographic methods are essential for determining the purity of this compound and for the detection and quantification of any process-related or degradation impurities.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and quantify any non-volatile impurities. A stability-indicating reverse-phase HPLC method is proposed.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    Table 5: HPLC Method Parameters

    ParameterCondition
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A 0.1% Formic acid in Water
    Mobile Phase B 0.1% Formic acid in Acetonitrile
    Gradient 0-2 min: 40% B, 2-15 min: 40-90% B, 15-18 min: 90% B, 18-20 min: 40% B
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 10 µL
    Detection UV at 254 nm
  • Data Analysis: Calculate the purity of the sample based on the area percentage of the main peak. Identify and quantify any impurities.

Example Data Presentation:

Table 6: Example HPLC Purity Analysis Report

Peak No.Retention Time (min)AreaArea %
13.5150000.3
2 (Main Peak)8.2495000099.0
310.1350000.7
Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To analyze for the presence of volatile impurities that may originate from the synthesis process.

Experimental Protocol:

  • Sample Preparation: Dissolve a known amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Chromatographic and Spectrometric Conditions:

    Table 7: GC-MS Method Parameters

    ParameterCondition
    Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
    Carrier Gas Helium, 1.2 mL/min
    Inlet Temperature 250 °C
    Injection Volume 1 µL (Split mode, 50:1)
    Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
    MS Transfer Line 280 °C
    Ion Source Temp. 230 °C
    Scan Range 40 - 450 amu
  • Data Analysis: Identify any volatile impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal standard or by area percentage if appropriate.

Visualizations

QC_Workflow cluster_0 Step 1: Identification & Characterization cluster_1 Step 2: Purity & Impurity Profiling cluster_2 Step 3: Final Assessment start Sample of 6-Bromo-2-methyl- 2,3-dihydro-1H-inden-1-one nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir physchem Physical Characterization (Appearance) start->physchem hplc HPLC Purity & Impurity Profiling nmr->hplc ms->hplc ir->hplc physchem->hplc gcms GC-MS for Volatile Impurities hplc->gcms data_analysis Data Analysis & Comparison to Specifications gcms->data_analysis release Release data_analysis->release Meets Specification investigate Further Investigation / Re-purification data_analysis->investigate Out of Specification

Caption: Quality control workflow for this compound.

HPLC_Workflow prep Sample Preparation Dissolve 1 mg/mL in Diluent hplc_system HPLC System Column: C18 Mobile Phase: H₂O/ACN Gradient Flow: 1.0 mL/min Temp: 30 °C prep->hplc_system injection Injection Inject 10 µL hplc_system->injection detection UV Detection Wavelength: 254 nm injection->detection analysis Data Analysis Calculate Area % Purity detection->analysis

Caption: HPLC analysis workflow.

GCMS_Workflow start Sample Preparation (1 mg/mL in DCM) gc Gas Chromatography (DB-5ms Column, Temp Program) start->gc ms_detect Mass Spectrometry (EI, Scan 40-450 amu) gc->ms_detect data_proc Data Processing (Library Search, Quantification) ms_detect->data_proc report Report Volatile Impurities data_proc->report

References

Application Notes and Protocols for the Purification of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a key intermediate in various synthetic applications. The following methods are designed to yield a high-purity product suitable for subsequent reactions and analyses.

Introduction

This compound is a substituted indanone derivative. Its purification is crucial to remove by-products, unreacted starting materials, and other impurities that can interfere with downstream applications. The choice of purification technique depends on the nature and quantity of the impurities, as well as the scale of the reaction. The two most common and effective methods for purifying compounds of this class are flash column chromatography and recrystallization.

Data Presentation

The efficiency of a purification process is typically evaluated based on the yield of the pure compound and the final purity achieved. The following table provides a template for summarizing quantitative data from the purification of this compound. Experimental determination of these values is essential for process optimization.

Purification MethodStarting Material Purity (%)Final Purity (%)Recovery Yield (%)Key Parameters
Flash Column Chromatography (e.g., 85%)>98%(e.g., 80-90%)Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Hexane/Ethyl Acetate Gradient
Recrystallization (e.g., 90%)>99%(e.g., 70-85%)Solvent System: Ethanol/Water or Isopropanol

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying multi-gram quantities of organic compounds.[1] It utilizes a stationary phase, typically silica gel, and a mobile phase, a solvent or mixture of solvents, to separate components of a mixture based on their polarity.[2][3]

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexanes (or petroleum ether), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand, washed

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, silica-coated

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using a solvent system of varying polarity (e.g., starting with 95:5 Hexane:Ethyl Acetate).

    • Visualize the spots under a UV lamp. The optimal solvent system for column chromatography should give the target compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Insert a small plug of cotton or glass wool into the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) over the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 Hexane:Ethyl Acetate).

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

    • Equilibrate the column by running 2-3 column volumes of the initial eluent through the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the concentrated sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • Gradually increase the polarity of the eluent (e.g., from 98:2 to 90:10 Hexane:Ethyl Acetate) to elute the compounds from the column. The less polar impurities will elute first, followed by the desired product.

    • Monitor the elution process by performing TLC analysis on the collected fractions.

  • Fraction Pooling and Solvent Removal:

    • Combine the fractions containing the pure product, as determined by TLC.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

  • Purity and Yield Determination:

    • Determine the weight of the purified product to calculate the recovery yield.

    • Assess the purity of the final product using analytical techniques such as NMR, HPLC, or GC-MS.

Protocol 2: Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent or solvent mixture at different temperatures.[4][5] An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures.[6][7]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixture with water)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude material in a test tube.

    • Add a few drops of the potential solvent and observe the solubility at room temperature. A good solvent will show low solubility.

    • Gently heat the test tube. An ideal solvent will completely dissolve the compound at an elevated temperature.

    • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.

    • Commonly used solvents for aryl ketones include ethanol, isopropanol, and their aqueous mixtures.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Heat the mixture to boiling while stirring to dissolve the solid.

    • If the solid does not completely dissolve, add small portions of the hot solvent until a clear, saturated solution is obtained.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or in a desiccator to remove any residual solvent.

  • Purity and Yield Determination:

    • Weigh the dry, purified crystals to calculate the recovery yield.

    • Determine the melting point of the crystals. A sharp melting point close to the literature value indicates high purity.

    • Further confirm the purity using analytical techniques like NMR or HPLC.

Visualizations

Flash Column Chromatography Workflow

G cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Final Product TLC TLC Analysis of Crude Pack Pack Column with Silica Gel TLC->Pack Select Eluent Equilibrate Equilibrate Column Pack->Equilibrate Load Load Crude Sample Equilibrate->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Pool Pool Pure Fractions Monitor->Pool Evaporate Evaporate Solvent Pool->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for Purification by Flash Column Chromatography.

Recrystallization Workflow

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Solvent Select Appropriate Solvent Dissolve Dissolve Crude Product in Minimum Hot Solvent Solvent->Dissolve Cool_RT Cool Slowly to Room Temperature Dissolve->Cool_RT Cool_Ice Cool in Ice Bath Cool_RT->Cool_Ice Filter Vacuum Filter Crystals Cool_Ice->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Purified Crystals Wash->Dry Product Pure Crystalline Product Dry->Product

Caption: Workflow for Purification by Recrystallization.

References

Application Notes and Protocols for the Derivatization of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a valuable scaffold in medicinal chemistry. The indanone core is present in numerous biologically active compounds, and the bromine atom at the 6-position offers a versatile handle for introducing molecular diversity through various cross-coupling reactions.[1] This document focuses on palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira couplings, providing step-by-step experimental procedures, representative data, and graphical workflows to guide researchers in the synthesis of novel derivatives for drug discovery and development programs.

Introduction to Derivatization Strategies

The chemical modification of a lead compound is a fundamental strategy in drug discovery to optimize its pharmacological properties. Derivatization of the this compound core can lead to the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. The presence of the aryl bromide allows for a variety of powerful palladium-catalyzed cross-coupling reactions, which are known for their functional group tolerance and broad applicability in forming carbon-carbon and carbon-heteroatom bonds.[2][3][4]

Key Derivatization Reactions

This document outlines protocols for three key palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond between the indanone core and various aryl or vinyl boronic acids or esters.[2]

  • Heck Coupling: For the vinylation of the indanone core with a variety of alkenes.[2]

  • Sonogashira Coupling: For the formation of a carbon-carbon bond between the indanone core and terminal alkynes.

Data Presentation: Representative Reaction Outcomes

The following table summarizes representative, hypothetical quantitative data for the derivatization of this compound via the described protocols. These values are intended to be illustrative of typical experimental outcomes.

Reaction Type Coupling Partner Product Yield (%) Purity (%) m/z [M+H]⁺ (Calculated) m/z [M+H]⁺ (Observed)
Suzuki-MiyauraPhenylboronic acid6-Phenyl-2-methyl-2,3-dihydro-1H-inden-1-one85>95223.1117223.1119
Suzuki-Miyaura4-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-2-methyl-2,3-dihydro-1H-inden-1-one82>95253.1223253.1225
HeckStyrene6-Styryl-2-methyl-2,3-dihydro-1H-inden-1-one75>95249.1274249.1276
Heckn-Butyl acrylateButyl 3-(2-methyl-1-oxo-2,3-dihydro-1H-inden-6-yl)acrylate78>95273.1485273.1487
SonogashiraPhenylacetylene6-(Phenylethynyl)-2-methyl-2,3-dihydro-1H-inden-1-one88>95247.1117247.1119
SonogashiraEthynyltrimethylsilane6-((Trimethylsilyl)ethynyl)-2-methyl-2,3-dihydro-1H-inden-1-one91>95243.1196243.1198

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

  • Anhydrous solvents should be used where indicated.

  • Palladium catalysts and ligands can be air-sensitive; handle them accordingly.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.04 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed 3:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 6-Bromo-2-methyl-indenone - Boronic Acid - Base (K₂CO₃) B Add Catalyst System: - Pd(OAc)₂ - PPh₃ A->B C Inert Atmosphere: Evacuate & Backfill (N₂/Ar) B->C D Add Degassed Solvent: 1,4-Dioxane/Water C->D E Heat to 90°C (4-12 hours) D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temp. F->G H Aqueous Workup: - Dilute with EtOAc - Wash with H₂O & Brine G->H I Dry & Concentrate H->I J Purify: Silica Gel Chromatography I->J K 6-Aryl-2-methyl-indenone J->K Final Product

Caption: Suzuki-Miyaura Coupling Workflow.

Protocol 2: Heck Coupling

This protocol details the vinylation of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., Styrene, 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equivalents)

  • Triethylamine (Et₃N, 2.0 equivalents)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, combine this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous acetonitrile, triethylamine (2.0 eq), and the alkene (1.5 eq).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • After cooling to room temperature, filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by silica gel column chromatography.

Heck_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine in Sealed Tube: - 6-Bromo-2-methyl-indenone - Catalyst: Pd(OAc)₂ - Ligand: P(o-tol)₃ B Inert Atmosphere: Evacuate & Backfill (N₂/Ar) A->B C Add Reagents: - Anhydrous Acetonitrile - Base: Et₃N - Alkene B->C D Seal Tube & Heat to 100°C (12-24 hours) C->D E Monitor by TLC/LC-MS D->E F Cool to Room Temp. E->F G Filter through Celite F->G H Aqueous Workup: - Wash with NH₄Cl & Brine G->H I Dry & Concentrate H->I J Purify: Silica Gel Chromatography I->J K 6-Vinyl-2-methyl-indenone J->K Final Product

Caption: Heck Coupling Experimental Workflow.

Protocol 3: Sonogashira Coupling

This protocol outlines the coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equivalents)

  • Copper(I) iodide (CuI, 0.06 equivalents)

  • Triethylamine (Et₃N, anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and anhydrous triethylamine.

  • Add the terminal alkyne (1.2 eq) dropwise at room temperature.

  • Stir the reaction at room temperature for 6-18 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Sonogashira_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine in Schlenk Flask: - 6-Bromo-2-methyl-indenone - Pd(PPh₃)₂Cl₂ - CuI B Inert Atmosphere: Evacuate & Backfill (N₂/Ar) A->B C Add Solvents: - Anhydrous THF - Anhydrous Et₃N B->C D Add Terminal Alkyne (dropwise) C->D E Stir at Room Temp. (6-18 hours) D->E F Monitor by TLC/LC-MS E->F G Concentrate Mixture F->G H Aqueous Workup: - Redissolve in EtOAc - Wash with H₂O & Brine G->H I Dry & Concentrate H->I J Purify: Silica Gel Chromatography I->J K 6-Alkynyl-2-methyl-indenone J->K Final Product

Caption: Sonogashira Coupling Experimental Workflow.

Potential Applications and Future Directions

The derivatization of this compound opens avenues for the synthesis of novel compounds with potential therapeutic applications. Indanone derivatives have been investigated for a range of biological activities, including as inhibitors of enzymes such as acetylcholinesterase, and for their potential in treating various diseases.[1] The synthesized derivatives can be screened in various biological assays to identify new lead compounds for further development. The protocols provided herein serve as a starting point for the exploration of the chemical space around this promising scaffold.

References

Application Notes and Protocols: 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is a valuable heterocyclic building block for the synthesis of a wide array of novel compounds. The presence of a reactive bromo substituent on the aromatic ring, combined with the privileged indanone scaffold, makes it an ideal starting material for generating structurally diverse molecules with significant potential in medicinal chemistry. The indanone core is a common feature in numerous biologically active compounds, exhibiting anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel derivatives and an overview of their potential biological activities.

The strategic placement of the bromine atom at the 6-position allows for facile palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[5] These reactions enable the introduction of various aryl, heteroaryl, amine, and alkynyl moieties, thus providing a straightforward path to a diverse chemical library for drug discovery and development.

Key Applications in Novel Compound Synthesis

The reactivity of the aryl bromide in this compound makes it a prime substrate for several cornerstone C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl Derivatives

The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds between an organoboron compound and an organohalide. This reaction is particularly useful for synthesizing biaryl and substituted aromatic compounds.

Suzuki_Miyaura_Coupling reactant1 6-Bromo-2-methyl- 2,3-dihydro-1H-inden-1-one catalyst Pd(0) Catalyst + Base reactant1->catalyst reactant2 Arylboronic Acid (R-B(OH)₂) reactant2->catalyst product 6-Aryl-2-methyl- 2,3-dihydro-1H-inden-1-one catalyst->product

Caption: Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination: Synthesis of 6-Amino Derivatives

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides. This is a key transformation for producing compounds with a wide range of pharmacological activities.

Buchwald_Hartwig_Amination reactant1 6-Bromo-2-methyl- 2,3-dihydro-1H-inden-1-one catalyst Pd Catalyst + Base + Ligand reactant1->catalyst reactant2 Amine (R₂NH) reactant2->catalyst product 6-(Dialkylamino)-2-methyl- 2,3-dihydro-1H-inden-1-one catalyst->product

Caption: Buchwald-Hartwig Amination Workflow
Sonogashira Coupling: Synthesis of 6-Alkynyl Derivatives

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, leading to the synthesis of substituted alkynes. These products can serve as versatile intermediates for further transformations.

Sonogashira_Coupling reactant1 6-Bromo-2-methyl- 2,3-dihydro-1H-inden-1-one catalyst Pd Catalyst + Cu(I) Cocatalyst + Base reactant1->catalyst reactant2 Terminal Alkyne (R-C≡CH) reactant2->catalyst product 6-Alkynyl-2-methyl- 2,3-dihydro-1H-inden-1-one catalyst->product

Caption: Sonogashira Coupling Workflow

Experimental Protocols

The following are generalized protocols for the key reactions. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize 6-aryl-2-methyl-2,3-dihydro-1H-inden-1-one derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • In a flame-dried round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Objective: To synthesize 6-amino-2-methyl-2,3-dihydro-1H-inden-1-one derivatives.

Materials:

  • This compound

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq)

  • Ligand (e.g., XPhos, 0.04 eq)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry Schlenk tube, add the palladium catalyst (0.02 eq), ligand (0.04 eq), and base (1.4 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add this compound (1.0 eq) and the anhydrous solvent.

  • Add the amine (1.2 eq) and seal the tube.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

Objective: To synthesize 6-alkynyl-2-methyl-2,3-dihydro-1H-inden-1-one derivatives.

Materials:

  • This compound

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq)

  • Copper(I) iodide (CuI, 0.05 eq)

  • Base (e.g., Triethylamine or Diisopropylethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Add the palladium catalyst (0.03 eq) and CuI (0.05 eq).

  • Add the base (2-3 eq) and the terminal alkyne (1.2 eq).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Stir the reaction at room temperature or heat to 50-80 °C for 2-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by column chromatography.

Potential Biological Activities of Indanone Derivatives

Derivatives of the indanone scaffold have been extensively studied and have shown a broad range of biological activities.

Quantitative Data Summary of Representative Indanone Derivatives

The following table summarizes the biological activities of various substituted indanone derivatives, indicating the potential for novel compounds synthesized from this compound.

Compound ClassTarget/Cell LineBiological ActivityIC₅₀ (µM)Reference
Arylidene IndanonesHuman Cancer Cell Lines (MCF-7, HCT, THP-1, A549)Cytotoxicity0.01 - 0.88[6]
Indanone DerivativesAcetylcholinesterase (AChE)Inhibition of Aβ self-assembly14.8 nM (for compound 9)[7]
Indanone DerivativesButyrylcholinesterase (BuChE)Inhibition-[7]
Arylidene Indanone (IPX-18)TNF-α release (in HWB)Anti-inflammatory0.2988[4]
Arylidene Indanone (IPX-18)IFN-γ inhibition (in HWB)Anti-inflammatory0.2176[4]
Potential Signaling Pathways

1. Anti-inflammatory Activity via NF-κB and Nrf2 Signaling

Certain arylidene indanone derivatives have been shown to exert their anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways. They can inhibit the release of pro-inflammatory cytokines like TNF-α and interleukins.[4]

Anti_Inflammatory_Pathway Indanone Indanone Derivative IKK IKK Indanone->IKK Inhibits Nrf2 Nrf2 Indanone->Nrf2 Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Activates ARE ARE Nrf2->ARE Antioxidant Antioxidant Response Element Expression ARE->Antioxidant

Caption: Indanone Anti-inflammatory Pathway

2. Neuroprotective Activity in Alzheimer's Disease

Indanone derivatives have been designed as multi-target-directed ligands for Alzheimer's disease. They can inhibit acetylcholinesterase (AChE) and prevent the aggregation of amyloid-beta (Aβ) plaques, two key pathological hallmarks of the disease.[7]

Alzheimers_Pathway Indanone Indanone Derivative AChE Acetylcholinesterase (AChE) Indanone->AChE Inhibits Ab_agg Aβ Aggregates (Plaques) Indanone->Ab_agg Inhibits Aggregation & Promotes Disassembly ACh Acetylcholine AChE->ACh Degrades Neuron Cholinergic Neuron Function ACh->Neuron Enhances Ab Amyloid-beta (Aβ) Monomers Ab->Ab_agg Neurotoxicity Neurotoxicity Ab_agg->Neurotoxicity

Caption: Indanone Neuroprotective Mechanisms

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of novel compounds with significant therapeutic potential. Its utility in major cross-coupling reactions provides a robust platform for the generation of diverse chemical libraries. The established biological activities of the indanone scaffold in cancer, neurodegenerative diseases, and inflammation further underscore the importance of this starting material in modern drug discovery and development. The protocols and data presented herein serve as a comprehensive guide for researchers to explore the full potential of this promising chemical entity.

References

Application Notes and Protocols for the Scale-up Synthesis of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a key intermediate in pharmaceutical development. The described methodology is a robust two-step process designed for scalability and reproducibility, making it suitable for industrial applications. This document includes detailed experimental protocols, tabulated quantitative data for easy comparison, and visual representations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step sequence:

  • Step 1: Intramolecular Friedel-Crafts Acylation. The process begins with the cyclization of 3-(4-bromophenyl)propanoic acid to form the key intermediate, 6-Bromo-2,3-dihydro-1H-inden-1-one. This reaction is effectively carried out using a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent.

  • Step 2: α-Methylation. The intermediate, 6-Bromo-2,3-dihydro-1H-inden-1-one, is then methylated at the α-position to the carbonyl group to yield the final product. This is typically achieved by forming an enolate with a strong, non-nucleophilic base like sodium hydride, followed by quenching with a methylating agent such as methyl iodide.

Data Presentation

The following tables summarize the key quantitative parameters for each step of the synthesis.

Table 1: Key Parameters for the Scale-up Synthesis of 6-Bromo-2,3-dihydro-1H-inden-1-one (Step 1)

ParameterValue
Starting Material 3-(4-bromophenyl)propanoic acid
Key Reagents Polyphosphoric Acid (PPA) or Eaton's Reagent
Solvent None (PPA acts as solvent) or an inert high-boiling solvent
Reaction Temperature 80-100 °C
Reaction Time 2-4 hours
Typical Yield 85-95%
Purity Assessment HPLC, GC-MS, NMR

Table 2: Key Parameters for the Scale-up Synthesis of this compound (Step 2)

ParameterValue
Starting Material 6-Bromo-2,3-dihydro-1H-inden-1-one
Key Reagents Sodium Hydride (NaH), Methyl Iodide (CH₃I)
Solvent Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Reaction Temperature 0 °C to room temperature
Reaction Time 1-3 hours
Typical Yield 80-90%
Purity Assessment HPLC, GC-MS, NMR

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis.

Protocol 1: Scale-up Synthesis of 6-Bromo-2,3-dihydro-1H-inden-1-one

This protocol details the intramolecular Friedel-Crafts acylation of 3-(4-bromophenyl)propanoic acid.

Materials:

  • 3-(4-bromophenyl)propanoic acid

  • Polyphosphoric Acid (PPA)

  • Ice

  • Water (deionized)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Large, jacketed glass reactor with mechanical stirrer, thermocouple, and nitrogen inlet/outlet

  • Heating/cooling circulator

  • Quenching vessel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reagents: Charge the reactor with polyphosphoric acid (approximately 10 times the weight of the starting material).

  • Heating: Begin stirring and heat the PPA to approximately 60-70 °C to reduce its viscosity.

  • Addition of Starting Material: Slowly and portion-wise, add 3-(4-bromophenyl)propanoic acid to the stirred PPA. An exotherm may be observed; control the addition rate to maintain the temperature below 80 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 90-100 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to 60-70 °C. In a separate, well-ventilated quenching vessel equipped with a stirrer, prepare a mixture of ice and water. Slowly and carefully pour the hot reaction mixture onto the ice-water slurry with vigorous stirring. This is a highly exothermic process and should be done with extreme caution.

  • Extraction: After the quench is complete and the mixture has reached room temperature, extract the aqueous slurry with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 6-Bromo-2,3-dihydro-1H-inden-1-one can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford a crystalline solid.

Protocol 2: Scale-up Synthesis of this compound

This protocol details the α-methylation of 6-Bromo-2,3-dihydro-1H-inden-1-one.

Materials:

  • 6-Bromo-2,3-dihydro-1H-inden-1-one

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Water (deionized)

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Large, jacketed glass reactor with mechanical stirrer, thermocouple, addition funnel, and nitrogen inlet/outlet

  • Heating/cooling circulator

  • Quenching vessel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactor Setup: Ensure the reactor is scrupulously dry and purged with a strong flow of nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

  • Dispersion of Sodium Hydride: Charge the reactor with anhydrous THF. With vigorous stirring, carefully add the sodium hydride dispersion in portions.

  • Addition of Indanone: Cool the THF/NaH suspension to 0 °C using a cooling circulator. Dissolve the 6-Bromo-2,3-dihydro-1H-inden-1-one in anhydrous THF and add it dropwise to the reactor via the addition funnel over a period of 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Enolate Formation: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution will be observed.

  • Addition of Methyl Iodide: Cool the reaction mixture back down to 0 °C. Add methyl iodide dropwise via the addition funnel, again maintaining the temperature below 5 °C.

  • Reaction: After the addition of methyl iodide, allow the reaction to warm to room temperature and stir for 1-2 hours, or until reaction completion is confirmed by TLC or HPLC.

  • Quenching: Carefully and slowly add saturated ammonium chloride solution to the reaction mixture to quench any unreacted sodium hydride. This process will evolve hydrogen gas and should be done in a well-ventilated area.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel and add ethyl acetate and water. Separate the layers. Extract the aqueous layer with additional ethyl acetate.

  • Washing: Combine the organic extracts and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Mandatory Visualizations

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Methylation start1 3-(4-bromophenyl)propanoic acid process1 Intramolecular Cyclization (80-100 °C) start1->process1 reagent1 Polyphosphoric Acid (PPA) reagent1->process1 intermediate 6-Bromo-2,3-dihydro-1H-inden-1-one process1->intermediate process2 Enolate Formation & Methylation (0 °C to RT) intermediate->process2 reagent2 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH3I) reagent2->process2 product This compound process2->product

Caption: Synthetic workflow for this compound.

G cluster_step1 Protocol 1: Friedel-Crafts Acylation cluster_step2 Protocol 2: α-Methylation p1_start Charge Reactor with PPA p1_heat1 Heat PPA (60-70 °C) p1_start->p1_heat1 p1_add Add Starting Material p1_heat1->p1_add p1_react React at 90-100 °C p1_add->p1_react p1_cool Cool to 60-70 °C p1_react->p1_cool p1_quench Quench on Ice-Water p1_cool->p1_quench p1_extract Extract with DCM p1_quench->p1_extract p1_wash Wash Organic Layer p1_extract->p1_wash p1_dry Dry and Concentrate p1_wash->p1_dry p1_purify Purify by Recrystallization p1_dry->p1_purify p2_start Charge Reactor with NaH in THF p2_cool1 Cool to 0 °C p2_start->p2_cool1 p2_add_indanone Add Indanone Solution p2_cool1->p2_add_indanone p2_enolate Form Enolate (0 °C to RT) p2_add_indanone->p2_enolate p2_cool2 Cool to 0 °C p2_enolate->p2_cool2 p2_add_meI Add Methyl Iodide p2_cool2->p2_add_meI p2_react React at RT p2_add_meI->p2_react p2_quench Quench with NH4Cl p2_react->p2_quench p2_extract Extract with Ethyl Acetate p2_quench->p2_extract p2_wash Wash Organic Layer p2_extract->p2_wash p2_dry Dry and Concentrate p2_wash->p2_dry p2_purify Purify by Chromatography or Recrystallization p2_dry->p2_purify

Caption: Detailed experimental workflows for the two-step synthesis.

Application Notes and Protocols for 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its structure, featuring a reactive aryl bromide and a ketone, allows for diverse functionalization. The indanone scaffold is a key component in numerous biologically active compounds, making this building block particularly useful for the synthesis of novel therapeutic agents. These application notes provide an overview of key reaction mechanisms involving this compound and detailed protocols for its use in common synthetic transformations.

Key Reaction Mechanisms

The reactivity of this compound is primarily centered around two functional groups: the aryl bromide and the ketone.

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in introducing molecular diversity.

    • Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester to form a biaryl linkage. It is widely used due to its mild reaction conditions and tolerance of various functional groups.

    • Buchwald-Hartwig Amination: This method allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. This is a crucial transformation for the synthesis of many pharmaceutical compounds.

  • Reduction of the Ketone: The carbonyl group of the indanone can be readily reduced to a secondary alcohol. This transformation is often a key step in the synthesis of more complex molecules where the hydroxyl group can be further functionalized or is a desired feature for biological activity.

  • Reductive Amination: The ketone can undergo reductive amination with a primary or secondary amine in the presence of a reducing agent to form a new amine-containing compound. This provides an alternative route to C-N bond formation at a different position compared to the Buchwald-Hartwig amination.

Data Presentation

The following tables summarize representative quantitative data for key reactions involving this compound. The data is based on typical conditions and yields observed for structurally similar substrates.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Boronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃1,4-Dioxane901680-90
Thiophene-2-boronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene110875-85

Table 2: Representative Buchwald-Hartwig Amination Reactions

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001880-90
AnilinePd(OAc)₂ (2)XPhos (4)K₂CO₃1,4-Dioxane1102470-85
BenzylaminePd₂(dba)₃ (2)RuPhos (4)LHMDSTHF801675-85

Table 3: Representative Ketone Reduction Reactions

Reducing AgentSolventTemp (°C)Time (h)Yield (%)
NaBH₄Methanol0 to RT2>95
LiAlH₄THF0 to RT1>95
Diisobutylaluminium hydride (DIBAL-H)Toluene-78 to RT390-98

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water (typically a 4:1 to 10:1 mixture).

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture under the inert atmosphere.

  • Heat the mixture to 100 °C and stir vigorously for 12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, BINAP, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and anhydrous toluene.

  • Add morpholine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Reduction of this compound

Materials:

  • This compound (1.0 equiv)

  • Sodium borohydride (NaBH₄) (1.5 equiv)

  • Methanol

  • Dichloromethane

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in portions.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully add 1 M HCl to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Add water and extract the product with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and then brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product. Further purification by chromatography may be performed if necessary.

Visualizations

Reaction Mechanisms and Workflows

Suzuki_Miyaura_Coupling Suzuki-Miyaura Coupling Mechanism Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-Br(L2) Aryl-Pd(II)-Br(L2) Pd(0)L2->Aryl-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Aryl-Pd(II)-OR'(L2) Aryl-Pd(II)-OR'(L2) Aryl-Pd(II)-Br(L2)->Aryl-Pd(II)-OR'(L2) Ligand Exchange (Base) Aryl-Pd(II)-Aryl'(L2) Aryl-Pd(II)-Aryl'(L2) Aryl-Pd(II)-OR'(L2)->Aryl-Pd(II)-Aryl'(L2) Transmetalation (Ar'-B(OR)2) Aryl-Pd(II)-Aryl'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination Buchwald-Hartwig Amination Mechanism Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-Br(L2) Aryl-Pd(II)-Br(L2) Pd(0)L2->Aryl-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Aryl-Pd(II)-NR2(L2) Aryl-Pd(II)-NR2(L2) Aryl-Pd(II)-Br(L2)->Aryl-Pd(II)-NR2(L2) Amine Coordination & Deprotonation (HNR2, Base) Aryl-Pd(II)-NR2(L2)->Pd(0)L2 Reductive Elimination (Ar-NR2)

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow General Experimental Workflow for Cross-Coupling cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Combine Reactants Combine Reactants Add Solvent Add Solvent Combine Reactants->Add Solvent Degas Degas Add Solvent->Degas Add Catalyst Add Catalyst Degas->Add Catalyst Heat & Stir Heat & Stir Add Catalyst->Heat & Stir Monitor Progress Monitor Progress Heat & Stir->Monitor Progress Quench Reaction Quench Reaction Monitor Progress->Quench Reaction Extraction Extraction Quench Reaction->Extraction Dry & Concentrate Dry & Concentrate Extraction->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Application Notes and Protocols: 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one as a key building block in the synthesis of advanced materials. Its unique structure, featuring a reactive bromine atom and a ketone functional group, makes it a versatile precursor for the development of functional polymers and organic electronic materials. The primary application detailed herein is its use in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to create novel conjugated systems with tailored optoelectronic properties.

Application 1: Synthesis of π-Conjugated Materials for Organic Electronics

The indenone core, when appropriately functionalized, can be incorporated into larger π-conjugated systems that are essential for organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The bromine atom at the 6-position of this compound serves as a synthetic handle for introducing various aryl or heteroaryl groups through cross-coupling reactions. This allows for the precise tuning of the electronic properties, such as the HOMO/LUMO energy levels and the bandgap of the resulting material.

A notable application is in the synthesis of n-type organic semiconductors. For instance, bromo-indanone derivatives can be used as end-capping groups for electron-accepting cores, such as isoindigo, to create materials with high electron mobility. The indenone moiety contributes to the electron-accepting nature of the final molecule.

Logical Workflow for Material Synthesis

G cluster_start Starting Material cluster_reaction Key Synthetic Step cluster_intermediate Intermediate cluster_material Final Material start This compound reaction Suzuki-Miyaura Cross-Coupling start->reaction + Arylboronic Acid + Pd Catalyst intermediate Aryl-substituted 2-methyl-2,3-dihydro-1H-inden-1-one reaction->intermediate material π-Conjugated Polymer or Small Molecule for Organic Electronics intermediate->material Further functionalization or polymerization

Caption: Synthetic pathway from the starting bromo-indenone to a functional organic material.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. The conditions are based on established procedures for similar substrates and may require optimization for specific arylboronic acids.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Typical Amount (per 1 mmol of bromo-indenone)Notes
This compound176088-59-8225.081.0 mmol (225 mg)Limiting reagent
Arylboronic AcidVariesVaries1.2 - 1.5 mmolUse 1.2-1.5 equivalents
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.02 - 0.05 mmol (2-5 mol%)Catalyst precursor
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6410.510.04 - 0.10 mmol (4-10 mol%)Ligand
Potassium Phosphate (K₃PO₄)7778-53-2212.272.0 - 3.0 mmolBase
1,4-Dioxane123-91-188.115 - 10 mLAnhydrous and degassed solvent
Water7732-18-518.021 - 2 mLDegassed
Procedure
  • Reaction Setup: In a dry, argon-flushed Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) and add them to the reaction flask under a stream of argon.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) to the flask via syringe.

  • Degassing: Seal the flask and further degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction and dilute the mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl-substituted 2-methyl-2,3-dihydro-1H-inden-1-one.

Experimental Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Combine Reactants: - Bromo-indenone - Arylboronic Acid - Base (K₃PO₄) B Add Catalyst System: - Pd(OAc)₂ - SPhos A->B C Add Solvents: - Dioxane - Water B->C D Degas with Argon C->D E Heat and Stir (80-100 °C) D->E F Monitor Progress (TLC/GC-MS) E->F G Quench with Water F->G H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.

Application 2: Precursors for Functional Polymers

Beyond small molecules for organic electronics, this compound can be used to synthesize monomers for functional polymers. After the Suzuki coupling to introduce a desired functionality, the indenone core can be further modified or polymerized. For instance, the resulting aryl-indenone can be a precursor to metallocene catalysts, which are used in olefin polymerization to produce polymers with specific properties.

Quantitative Data Summary

Material PropertyRepresentative Value RangeMethod of Measurement
Electron Mobility (µ) in OFETs10⁻⁴ to 10⁻³ cm²/V·sThin-Film Transistor Characterization
HOMO Energy Level-5.5 to -6.0 eVCyclic Voltammetry (CV)
LUMO Energy Level-3.5 to -4.0 eVCyclic Voltammetry (CV)
Optical Bandgap (E_g)1.5 to 2.0 eVUV-Vis Spectroscopy
Thermal Decomposition Temp. (T_d)> 300 °CThermogravimetric Analysis (TGA)

Note: These values are illustrative and the actual properties of a material synthesized from this compound will depend on the specific molecular structure.

Conclusion

This compound is a valuable and versatile building block for materials science research. Its utility in forming carbon-carbon bonds via well-established protocols like the Suzuki-Miyaura coupling allows for the rational design and synthesis of novel organic materials with tunable properties for applications in organic electronics and functional polymers. The provided protocols serve as a foundational guide for researchers to explore the potential of this compound in developing next-generation materials.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one.

Troubleshooting Guide

Question: We are experiencing a significantly low yield in our synthesis. What are the potential causes and how can we address them?

Answer: Low yields in the synthesis of this compound, which is often achieved through an intramolecular Friedel-Crafts acylation, can stem from several factors. Here is a systematic approach to troubleshooting:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water in your solvent, glassware, or reagents will deactivate it.

    • Solution: Ensure all glassware is rigorously dried, and use fresh, anhydrous reagents and solvents. Store Lewis acids in a desiccator and use a freshly opened container if possible.[2] If the catalyst appears clumpy or has a strong odor of HCl, it has likely been compromised.[2]

  • Deactivated Aromatic Ring: While the bromo-substituent is only weakly deactivating, other electron-withdrawing groups on the aromatic substrate can hinder the electrophilic aromatic substitution.[1]

    • Solution: If your starting material contains strongly deactivating groups, you may need to consider a more potent catalytic system, such as a superacid, or explore alternative synthetic routes.[3]

  • Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and yield. Some reactions require heating to overcome the activation energy, while excessively high temperatures can lead to side reactions and decomposition.[1]

    • Solution: Optimize the reaction temperature. Start with conditions reported in the literature for similar substrates and adjust as needed.[2]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst because the product ketone can form a stable complex with it, effectively removing it from the reaction.[1]

    • Solution: Consider increasing the catalyst loading.

  • Poor Quality Reagents: Impurities in the starting materials can interfere with the reaction and lead to the formation of byproducts.[1]

    • Solution: Verify the purity of your starting materials and purify them if necessary.[4]

Question: We are observing the formation of multiple products and unexpected isomers. How can we improve the selectivity?

Answer: The formation of multiple products or isomers can be influenced by several factors in a Friedel-Crafts acylation.

  • Regioisomer Formation: The position of substituents on the aromatic ring can direct the cyclization to different positions.[4]

    • Solution: The choice of solvent can influence regioselectivity. For instance, using a non-polar solvent like carbon disulfide (CS₂) can favor one isomer, while a more polar solvent like nitrobenzene might favor another.[2] In some cases, nitromethane has been shown to improve selectivity.[5]

  • Intermolecular Reactions: High concentrations of the starting material can favor intermolecular reactions, leading to high molecular weight byproducts, over the desired intramolecular cyclization.[4]

    • Solution: Running the reaction at high dilution can favor the desired intramolecular pathway. This can be achieved by adding the substrate slowly to the reaction mixture to maintain a low instantaneous concentration.[4]

  • Side Reactions: The presence of impurities in the starting materials can lead to side reactions and the formation of unexpected byproducts.[1]

Question: The workup of our reaction is problematic, leading to product loss. What could be going wrong?

Answer: A common issue during the workup of Friedel-Crafts acylation is the formation of an emulsion when quenching the reaction with water or dilute acid.[2] This can make the separation of the organic and aqueous layers difficult, leading to product loss.

  • Solution: To mitigate this, try pouring the reaction mixture onto a mixture of ice and concentrated HCl with vigorous stirring.[2] If an emulsion still forms, adding a saturated solution of NaCl (brine) can help to break it.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-indanones like this compound?

A1: The most prevalent method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[3][4] This method is favored due to its efficiency and the availability of starting materials.[4]

Q2: Which catalyst is generally most effective for the intramolecular Friedel-Crafts cyclization to form indanones?

A2: The choice of catalyst is critical and substrate-dependent. While aluminum chloride (AlCl₃) is a common and powerful Lewis acid, other catalysts such as scandium triflate (Sc(OTf)₃) can be more effective for specific substrates.[3] Superacids are also widely used for this transformation.[3]

Q3: Can I use an amine-substituted aromatic compound in a Friedel-Crafts acylation?

A3: Aromatic compounds with amine (NH₂) or hydroxyl (OH) groups are generally unsuitable for Friedel-Crafts acylation.[2] The lone pair of electrons on the nitrogen or oxygen atom will coordinate with the Lewis acid catalyst, forming a complex that deactivates both the catalyst and the aromatic ring.[2]

Data Presentation

The following table summarizes the impact of various reaction parameters on the yield of indanone synthesis, based on general principles of Friedel-Crafts acylation.

ParameterConditionExpected Impact on YieldRationale
Catalyst Anhydrous AlCl₃ (fresh)HighPrevents deactivation by moisture.[1][2]
Hydrated AlCl₃LowMoisture deactivates the Lewis acid catalyst.[1][2]
Temperature Optimized (e.g., 0 °C to RT)HighBalances reaction rate and minimizes side reactions.[1]
Too highLowCan lead to decomposition and byproduct formation.[1]
Too lowLowInsufficient energy to overcome the activation barrier.[4]
Concentration High dilutionHighFavors intramolecular cyclization over intermolecular polymerization.[4]
High concentrationLowPromotes the formation of polymeric byproducts.[4]
Solvent Inert, non-polar (e.g., CS₂)Potentially higher regioselectivityCan influence the ortho/para product ratio.[1][2]
Polar (e.g., Nitrobenzene)May alter regioselectivityCan influence the ortho/para product ratio.[2]

Experimental Protocols

Synthesis of 3-(4-bromophenyl)-2-methylpropanoic acid (Precursor)

  • To a solution of 4-bromophenylacetic acid (1 equivalent) in anhydrous THF, add lithium diisopropylamide (LDA) (2.2 equivalents) at -78 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes, then add methyl iodide (1.1 equivalents).

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-(4-bromophenyl)-2-methylpropanoic acid.

Intramolecular Friedel-Crafts Acylation to yield this compound

  • To a solution of 3-(4-bromophenyl)-2-methylpropanoic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 equivalents) and a catalytic amount of DMF at 0 °C.

  • Stir the mixture at room temperature for 2 hours, or until gas evolution ceases, to form the corresponding acyl chloride.

  • In a separate flask, prepare a suspension of anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in anhydrous DCM at 0 °C.

  • Slowly add the solution of the acyl chloride to the AlCl₃ suspension at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualizations

TroubleshootingWorkflow start Low Yield Observed check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok optimize_temp Optimize Reaction Temperature reagents_ok->optimize_temp Yes purify_reagents Purify/Replace Reagents & Ensure Dryness reagents_ok->purify_reagents No temp_ok Temperature Optimized? optimize_temp->temp_ok increase_catalyst Increase Catalyst Loading temp_ok->increase_catalyst No Improvement end_success Synthesis Optimized temp_ok->end_success Yes catalyst_ok Yield Improved? increase_catalyst->catalyst_ok high_dilution Use High Dilution Conditions catalyst_ok->high_dilution No catalyst_ok->end_success Yes dilution_ok Yield Improved? high_dilution->dilution_ok dilution_ok->end_success Yes end_fail Consider Alternative Synthetic Route dilution_ok->end_fail No purify_reagents->check_reagents

Caption: Troubleshooting workflow for low yield.

ExperimentalWorkflow start Start: Precursor Acid acyl_chloride Acyl Chloride Formation (Oxalyl Chloride, DMF) start->acyl_chloride cyclization Intramolecular Friedel-Crafts Acylation (AlCl3, DCM) acyl_chloride->cyclization workup Aqueous Workup (Ice, HCl) cyclization->workup purification Purification (Chromatography/Recrystallization) workup->purification product Final Product purification->product

Caption: Experimental workflow for synthesis.

References

Technical Support Center: Synthesis of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through a two-step process: a Friedel-Crafts acylation to form the 2-methyl-2,3-dihydro-1H-inden-1-one core, followed by electrophilic bromination.

Part 1: Friedel-Crafts Acylation for 2-Methyl-2,3-dihydro-1H-inden-1-one

Issue 1: Low or No Yield of 2-Methyl-2,3-dihydro-1H-inden-1-one

Possible Cause Troubleshooting Suggestion
Inactive or Inappropriate Catalyst: The Lewis acid (e.g., AlCl₃) may be hydrolyzed or of poor quality.Use a fresh, unopened container of the Lewis acid. Ensure anhydrous conditions by handling the catalyst in a glovebox or under an inert atmosphere. Consider alternative catalysts like polyphosphoric acid (PPA) or triflic acid, which can be more effective for certain substrates.
Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture, leading to deactivation.Dry all glassware thoroughly in an oven before use. Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.For AlCl₃-catalyzed reactions, a common approach is to start at 0°C and then allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature profile.
Deactivated Starting Material: Electron-withdrawing groups on the aromatic precursor can hinder the electrophilic aromatic substitution.If the aromatic ring is deactivated, more forcing conditions (higher temperature, stronger catalyst) may be required. However, success may be limited, and an alternative synthetic route might be necessary.

Issue 2: Formation of Regioisomers

Possible Cause Troubleshooting Suggestion
Multiple Possible Cyclization Sites: The aromatic precursor may have multiple positions where the intramolecular acylation can occur.Steric hindrance from bulky substituents can be leveraged to favor a specific isomer. The choice of solvent can also influence regioselectivity; for instance, nitromethane has been shown to provide optimal selectivity in some cases.[1] Adjusting the phosphorus pentoxide (P₂O₅) content in PPA can also control regioselectivity.
Part 2: Bromination of 2-Methyl-2,3-dihydro-1H-inden-1-one

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Suggestion
Incorrect Brominating Agent: The chosen brominating agent may not be suitable for the substrate.N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of activated aromatic rings. Elemental bromine (Br₂) can also be used, but may be less selective.
Incomplete Reaction: The reaction may not have gone to completion.Monitor the reaction progress by TLC or GC-MS. If the reaction stalls, consider adding more brominating agent or extending the reaction time.

Issue 2: Formation of Multiple Brominated Products

Possible Cause Troubleshooting Suggestion
Over-bromination: The reaction conditions may be too harsh, leading to the formation of di- or poly-brominated products.Control the stoichiometry of the brominating agent carefully. Add the brominating agent portion-wise to maintain a low concentration. Running the reaction at a lower temperature can also improve selectivity.
Formation of Isomers: Bromination may occur at other positions on the aromatic ring.The directing effects of the existing substituents on the indanone ring will influence the position of bromination. The 6-position is generally favored due to the directing effect of the alkyl portion of the fused ring. However, careful optimization of reaction conditions (solvent, temperature) may be needed to maximize the yield of the desired 6-bromo isomer.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common approach involves a two-step synthesis. The first step is an intramolecular Friedel-Crafts acylation of a suitable substituted arylpropionic acid or its corresponding acyl chloride to form 2-methyl-2,3-dihydro-1H-inden-1-one. This is followed by a regioselective electrophilic bromination to introduce the bromine atom at the 6-position.[2]

Q2: How can I minimize the formation of byproducts during the Friedel-Crafts acylation?

A2: To minimize byproducts, it is crucial to maintain anhydrous conditions to prevent catalyst deactivation.[2] Slow addition of the acyl chloride to the suspension of the Lewis acid and the aromatic substrate at low temperature (e.g., 0°C) can help control the reaction rate and reduce side reactions. Using high-purity starting materials is also essential.

Q3: What are the best practices for the bromination step to ensure high regioselectivity for the 6-position?

A3: Achieving high regioselectivity during bromination requires careful control of the reaction conditions. Using a mild brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as carbon tetrachloride or acetic acid is a common strategy. The reaction should be performed at a controlled temperature, and the amount of brominating agent should be stoichiometric to avoid over-bromination.

Q4: How can I purify the final product, this compound?

A4: The crude product can typically be purified by column chromatography on silica gel. A suitable eluent system, often a mixture of hexanes and ethyl acetate, can be used to separate the desired product from any unreacted starting material, isomers, and other impurities. Recrystallization from an appropriate solvent system can also be an effective purification method.

Q5: Are there any alternative methods for the synthesis of the 2-methyl-indanone core?

A5: Yes, alternative methods exist. For instance, the cyclization of benzyl Meldrum's acid derivatives has been reported as an efficient way to produce 2-substituted 1-indanones.[1] Other methods include the Nazarov cyclization and various transition-metal-catalyzed reactions.[3]

Data Presentation

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Phenylpropionic Acid Derivatives

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
AlCl₃Dichloromethane0 to RT1~90[4]
Polyphosphoric Acid (PPA)Neat1004>95[5]
Triflic Acid (TfOH)NeatRT0.5>90General Knowledge
Niobium Pentachloride (NbCl₅)DichloromethaneRT2~85[6]

Table 2: Conditions for Bromination of Indanone Derivatives

SubstrateBrominating AgentSolventTemperature (°C)Yield (%)Reference
4-Chloro-1-indanoneBr₂CCl₄RT40[7]
1-IndanoneBr₂/H₂O₂/HBrDioxaneRTHigh[8]
2-Methyl-1-indanoneNBSAcetic AcidRTModerate-HighGeneral Knowledge

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-2,3-dihydro-1H-inden-1-one via Friedel-Crafts Acylation

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Addition of Reactants: Prepare a solution of 3-phenylbutyryl chloride (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture back to 0°C and quench it by the slow addition of crushed ice, followed by 1M HCl.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-2,3-dihydro-1H-inden-1-one (1.0 eq) in glacial acetic acid.

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into a beaker containing ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Electrophilic Bromination A 3-Phenylbutyryl Chloride D 2-Methyl-2,3-dihydro-1H-inden-1-one A->D B Lewis Acid (e.g., AlCl3) B->D C Anhydrous Solvent C->D G This compound D->G E N-Bromosuccinimide (NBS) E->G F Acetic Acid F->G

Caption: Synthetic workflow for this compound.

TroubleshootingLogic Start Low Yield in Friedel-Crafts Acylation? Moisture Check for Moisture Contamination Start->Moisture Catalyst Verify Catalyst Activity Start->Catalyst Temperature Optimize Reaction Temperature Start->Temperature Anhydrous Use Anhydrous Reagents/Solvents Moisture->Anhydrous FreshCatalyst Use Fresh Lewis Acid Catalyst->FreshCatalyst Monitor Monitor with TLC/GC-MS Temperature->Monitor InertAtmosphere Work under Inert Atmosphere Anhydrous->InertAtmosphere

References

Technical Support Center: Synthesis of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Low or negligible yields of this compound are a common challenge, often stemming from issues with the intramolecular Friedel-Crafts cyclization of 3-(3-bromophenyl)-2-methylpropanoic acid.

Possible Cause Recommended Solution
Inactive or Inappropriate Catalyst The activity of the acid catalyst is crucial. For polyphosphoric acid (PPA), ensure it is fresh and has the appropriate P₂O₅ content. If using other Lewis acids like AlCl₃, ensure they are anhydrous, as moisture will deactivate them. Consider screening alternative catalysts such as methanesulfonic acid (MSA) or Eaton's reagent.
Suboptimal Reaction Temperature The reaction temperature significantly influences the rate of cyclization. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to charring and decomposition. We recommend starting at a reported temperature from a similar synthesis and optimizing in 10-20°C increments.
Incomplete Conversion of Starting Material Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or ¹H NMR). If the starting material is not being consumed, consider extending the reaction time or increasing the catalyst loading.
Poor Quality Starting Material Ensure the precursor, 3-(3-bromophenyl)-2-methylpropanoic acid, is of high purity. Impurities can interfere with the cyclization reaction.
Issue 2: Formation of Regioisomeric Impurities

The intramolecular Friedel-Crafts acylation can lead to the formation of an undesired regioisomer, 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one.

Possible Cause Recommended Solution
Reaction Conditions Favoring the Undesired Isomer The regioselectivity of the cyclization is highly dependent on the reaction conditions. The concentration of polyphosphoric acid (PPA) can influence the isomeric ratio. Experiment with PPA of varying P₂O₅ content. Literature on similar syntheses suggests that different acid catalysts can favor the formation of one regioisomer over another.
Difficulty in Separating Isomers Regioisomers often have similar physical properties, making them difficult to separate by standard column chromatography. Consider fractional crystallization from a suitable solvent system. In some cases, the undesired isomer may be an oil while the desired product is a solid, facilitating separation.[1]
Issue 3: Product Decomposition or Charring

The strong acids and elevated temperatures used in the cyclization can sometimes lead to product degradation.

Possible Cause Recommended Solution
Excessively High Reaction Temperature Carefully control the reaction temperature. Use an oil bath or a heating mantle with a temperature controller to maintain a stable temperature. Avoid localized overheating.
Prolonged Reaction Time Monitor the reaction closely and quench it as soon as the starting material has been consumed to minimize the exposure of the product to the harsh reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of 3-(3-bromophenyl)-2-methylpropanoic acid using a strong acid catalyst such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA).

Q2: What are the expected side-products in this synthesis?

A2: The primary side-product is typically the regioisomer, 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, formed from cyclization at the alternative ortho position on the benzene ring. Incomplete reaction may also leave unreacted starting material.

Q3: How can I minimize the formation of the 4-bromo regioisomer?

A3: Optimizing the reaction conditions is key. The choice and concentration of the acid catalyst can significantly impact the regioselectivity. It is advisable to perform small-scale screening experiments with different catalysts (e.g., PPA with varying P₂O₅ content, MSA, Eaton's reagent) and at different temperatures to identify the optimal conditions for maximizing the yield of the desired 6-bromo isomer.

Q4: What is the best way to purify the crude product?

A4: Purification is typically achieved through a combination of techniques. After an aqueous workup to remove the acid catalyst, the crude product can be purified by column chromatography on silica gel. If regioisomers are present, fractional crystallization can be an effective method for separation, particularly if there is a significant difference in the crystallinity of the isomers.[1]

Q5: How can I confirm the identity and purity of my final product?

A5: The structure and purity of this compound should be confirmed using standard analytical techniques, including ¹H NMR and ¹³C NMR spectroscopy, mass spectrometry, and melting point analysis.

Experimental Protocols

Protocol 1: Synthesis of 3-(3-bromophenyl)-2-methylpropanoic acid

This protocol describes a general method for the synthesis of the precursor acid, which can be adapted from standard organic synthesis procedures.

Materials:

  • 3-Bromobenzyl bromide

  • Diethyl methylmalonate

  • Sodium ethoxide

  • Ethanol

  • Potassium hydroxide

  • Hydrochloric acid

  • Diethyl ether

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol.

  • To this solution, add diethyl methylmalonate dropwise at room temperature.

  • After stirring for 30 minutes, add 3-bromobenzyl bromide dropwise and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture, remove the ethanol under reduced pressure, and add water.

  • Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to obtain the crude diethyl 2-(3-bromobenzyl)-2-methylmalonate.

  • To the crude diester, add a solution of potassium hydroxide in ethanol and water and heat to reflux for 4 hours to effect hydrolysis and decarboxylation.

  • Cool the reaction mixture and remove the ethanol. Acidify the aqueous residue with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to afford 3-(3-bromophenyl)-2-methylpropanoic acid.

Protocol 2: Intramolecular Friedel-Crafts Cyclization to this compound

This is a general protocol for the cyclization step. Optimization of temperature and reaction time may be necessary.

Materials:

  • 3-(3-bromophenyl)-2-methylpropanoic acid

  • Polyphosphoric acid (PPA)

  • Ice-water

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid and heat to 80-90°C.

  • To the hot PPA, add 3-(3-bromophenyl)-2-methylpropanoic acid in one portion.

  • Stir the mixture vigorously at this temperature for 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) and/or crystallization.

Data Presentation

Compound Expected Molecular Weight Typical Appearance Key Spectroscopic Data (¹H NMR, δ ppm)
This compound225.08Off-white to pale yellow solidSignals corresponding to aromatic protons, the CH and CH₂ protons of the five-membered ring, and the methyl group.
4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one225.08May be an oil or a solidAromatic proton signals will show a different splitting pattern compared to the 6-bromo isomer.

Visualizations

Synthesis_Pathway Start 3-(3-bromophenyl)-2-methylpropanoic acid Product This compound Start->Product PPA, Δ (Major Product) SideProduct 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one Start->SideProduct PPA, Δ (Minor Product)

Caption: Main reaction pathway and potential side-product formation.

Troubleshooting_Workflow Start Low Yield or No Product CheckCatalyst Check Catalyst Activity (Fresh PPA, Anhydrous Lewis Acid) Start->CheckCatalyst OptimizeTemp Optimize Reaction Temperature CheckCatalyst->OptimizeTemp CheckPurity Verify Starting Material Purity OptimizeTemp->CheckPurity MonitorReaction Monitor Reaction Progress (TLC, GC) CheckPurity->MonitorReaction Success Improved Yield MonitorReaction->Success Regioisomer_Logic Start Mixture of Regioisomers Observed ModifyCatalyst Modify Acid Catalyst (e.g., PPA with different P₂O₅ content) Start->ModifyCatalyst OptimizeTemp Optimize Temperature Start->OptimizeTemp Purification Purification Strategy Start->Purification FractionalCrystallization Fractional Crystallization Purification->FractionalCrystallization Chromatography Careful Column Chromatography Purification->Chromatography Separated Separated Isomers FractionalCrystallization->Separated Chromatography->Separated

References

Technical Support Center: Optimization of Reaction Conditions for 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing 2-substituted 1-indanones like this compound?

A1: The most prevalent method for synthesizing 1-indanones is through an intramolecular Friedel-Crafts acylation.[1][2] This typically involves the cyclization of a substituted 3-arylpropionic acid or its corresponding acyl chloride. For 2-substituted indanones, a common strategy is the use of a Meldrum's acid derivative, which allows for easier α-alkylation before the cyclization step.[3] Another approach involves the direct bromination of a 2-methyl-indanone precursor, though regioselectivity can be a challenge.

Q2: How critical is the choice of catalyst for the intramolecular Friedel-Crafts acylation?

A2: The choice of catalyst is crucial and depends on the starting material. For the cyclization of a 3-arylpropionyl chloride, a strong Lewis acid like aluminum chloride (AlCl₃) is commonly used.[1] For the cyclization of the corresponding carboxylic acid, stronger Brønsted acids like polyphosphoric acid (PPA) or triflic acid are often necessary. The catalyst is typically required in stoichiometric amounts because the ketone product can form a stable complex with the Lewis acid.[2]

Q3: What is the impact of moisture on this reaction?

A3: Friedel-Crafts reactions are highly sensitive to moisture. Water can hydrolyze and deactivate the Lewis acid catalyst, leading to a significant decrease in yield or complete reaction failure. Therefore, it is essential to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: How can I control the regioselectivity of bromination if I choose to brominate a 2-methyl-indanone precursor?

A4: Achieving the desired regioselectivity during the bromination of an existing indanone ring can be challenging. The position of bromination is influenced by the directing effects of the existing substituents on the aromatic ring and the reaction conditions. Careful selection of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine), solvent, and temperature is necessary to favor the formation of the 6-bromo isomer over other possibilities.

Q5: My reaction mixture has turned dark or tarry. What could be the cause?

A5: A dark, tarry reaction mixture often indicates decomposition or polymerization. This is typically caused by an uncontrolled exothermic reaction, especially during the addition of the Lewis acid catalyst in a Friedel-Crafts acylation. To prevent this, ensure adequate cooling (e.g., an ice bath) during the addition of the catalyst and maintain efficient stirring to dissipate heat. Adding the catalyst portion-wise can also help control the reaction temperature.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive or insufficient catalyst.Ensure the Lewis acid (e.g., AlCl₃) is fresh and has been handled under anhydrous conditions. Use at least a stoichiometric amount of the catalyst.
Presence of moisture in reagents or glassware.Thoroughly dry all glassware and use anhydrous solvents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.
Reaction temperature is too low.While initial addition of the catalyst should be at a low temperature (e.g., 0 °C), the reaction may require warming to room temperature or gentle heating to proceed. Monitor the reaction by TLC or GC-MS to determine the optimal temperature.
Deactivated aromatic ring.If the starting material contains strongly electron-withdrawing groups, the Friedel-Crafts reaction will be significantly slower. More forcing conditions (higher temperature, stronger catalyst) may be required, or an alternative synthetic route should be considered.
Formation of Multiple Products (Isomers) Incorrect regiochemistry in the Friedel-Crafts cyclization.The cyclization will be directed by the existing substituents on the aromatic ring. Ensure the precursor is designed to favor the formation of the desired isomer. In some cases, the choice of solvent can influence regioselectivity.
Uncontrolled bromination.If brominating a pre-formed indanone, over-bromination (dihalogenation) or bromination at an undesired position can occur. Use a controlled amount of the brominating agent and optimize the reaction temperature and time.
Product is Difficult to Purify Presence of starting material.Ensure the reaction has gone to completion by monitoring with TLC or GC-MS. If necessary, increase the reaction time or temperature.
Formation of polymeric byproducts.This is often due to overheating. Maintain strict temperature control throughout the reaction. Purification can be attempted by column chromatography, though it may be challenging.
Oiling out during crystallization.The solution may be cooling too quickly, or there is a high level of impurities. Re-heat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Scratching the inside of the flask or adding a seed crystal can induce crystallization.

Experimental Protocols

Protocol: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

This is a general protocol and may require optimization for specific substrates.

Step 1: Preparation of 3-(4-Bromophenyl)-2-methylpropanoic Acid

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 4-bromophenylacetic acid and a suitable base (e.g., LDA or NaH) in an anhydrous solvent like THF.

  • Alkylation: Cool the mixture to -78 °C and slowly add methyl iodide. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain 3-(4-Bromophenyl)-2-methylpropanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Acid Chloride Formation (Optional but Recommended): In a round-bottom flask, dissolve the 3-(4-Bromophenyl)-2-methylpropanoic acid in an anhydrous solvent like dichloromethane. Add oxalyl chloride or thionyl chloride dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2-3 hours. Remove the solvent and excess reagent under reduced pressure.

  • Reaction Setup: In a separate flask under an inert atmosphere, suspend aluminum chloride (AlCl₃) in anhydrous dichloromethane and cool to 0 °C.

  • Cyclization: Slowly add a solution of the crude acyl chloride in anhydrous dichloromethane to the AlCl₃ suspension.

  • Reaction: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

  • Extraction: Extract the product with dichloromethane. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Intramolecular Friedel-Crafts Acylation start 4-Bromophenylacetic Acid alkylation Alkylation with Methyl Iodide start->alkylation workup1 Aqueous Work-up alkylation->workup1 purification1 Purification workup1->purification1 product1 3-(4-Bromophenyl)-2-methylpropanoic Acid purification1->product1 acid_chloride Acid Chloride Formation (Optional) product1->acid_chloride cyclization Cyclization with AlCl₃ acid_chloride->cyclization workup2 Quenching and Extraction cyclization->workup2 purification2 Column Chromatography workup2->purification2 final_product This compound purification2->final_product troubleshooting_logic start Low or No Product Yield? check_catalyst Is the catalyst active and sufficient? start->check_catalyst Yes check_moisture Are reagents and glassware anhydrous? start->check_moisture Yes check_temp Is the reaction temperature optimal? start->check_temp Yes solution_catalyst Use fresh, stoichiometric catalyst. check_catalyst->solution_catalyst No solution_moisture Use dry equipment and solvents. check_moisture->solution_moisture No solution_temp Monitor and adjust temperature. check_temp->solution_temp No

References

Technical Support Center: Purification of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of Purified Product

Question: After purification by recrystallization or column chromatography, my final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low recovery of your target compound can stem from several factors throughout the purification process. Here are some common causes and their solutions:

  • Inappropriate Recrystallization Solvent: The choice of solvent is critical for successful recrystallization. If the compound is too soluble in the solvent at low temperatures, a significant amount will remain in the mother liquor, leading to low yield.

    • Solution: Perform a thorough solvent screen with small amounts of your crude product to identify a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold. Common solvent systems for indanone derivatives include ethanol, methanol, and mixtures of hexanes and ethyl acetate.[1]

  • Premature Crystallization during Hot Filtration: If your hot solution cools too quickly during filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.

    • Solution: Use a pre-heated funnel and filter flask for hot filtration. Work quickly to minimize heat loss. If crystallization does occur, you can try washing the filter paper with a small amount of hot solvent to redissolve the product.

  • Incorrect Eluent Polarity in Column Chromatography: If the eluent is too polar, your compound may elute too quickly along with impurities, resulting in mixed fractions and a lower yield of pure product. Conversely, if the eluent is not polar enough, the compound may not elute from the column at all.

    • Solution: Optimize the solvent system for column chromatography using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the target compound. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can provide better separation and yield.[1]

  • Co-elution with Impurities: If an impurity has a similar polarity to your product, it may co-elute during column chromatography, leading to contaminated fractions that reduce the overall yield of pure material.

    • Solution: Careful optimization of the solvent system is key. Sometimes, switching to a different solvent system with similar polarity but different selectivity (e.g., dichloromethane/methanol instead of hexanes/ethyl acetate) can improve separation.

Issue 2: Product "Oils Out" During Recrystallization

Question: When I try to recrystallize my this compound, it separates as an oil instead of forming crystals. Why is this happening and what should I do?

Answer: "Oiling out" is a common problem in recrystallization and typically occurs for one of two reasons: the boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities.

  • High Solvent Boiling Point: If the solvent's boiling point is higher than the compound's melting point, the compound will melt before it dissolves and will separate as an oil.

    • Solution: Choose a recrystallization solvent with a lower boiling point than the melting point of your compound.

  • High Impurity Concentration: A high concentration of impurities can lower the melting point of the mixture and inhibit crystal lattice formation, causing the product to separate as an oil.

    • Solution:

      • Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool very slowly.

      • Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.

      • If the sample is highly impure, a preliminary purification step, such as column chromatography, may be necessary before attempting recrystallization.

Issue 3: Presence of a Persistent Impurity with Similar Polarity

Question: I am having trouble separating an impurity from my desired product using column chromatography. The two spots are very close on the TLC plate. What is this impurity likely to be and how can I remove it?

Answer: A common impurity in the synthesis of substituted indanones via Friedel-Crafts acylation is a regioisomer .[1][2] In the case of this compound, a likely regioisomeric impurity would be 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, formed by acylation at a different position on the aromatic ring.

  • Detection:

    • TLC: The regioisomer will likely have a very similar Rf value to the desired product, making separation difficult to visualize without an optimized solvent system.

    • NMR: The 1H NMR spectrum of the mixture may show complex or overlapping multiplets in the aromatic region.

    • GC-MS: This technique would likely show two peaks with the same mass-to-charge ratio but different retention times.[1]

  • Solution: Flash Column Chromatography Optimization:

    • Solvent System: Meticulous optimization of the eluent system is crucial. Test various ratios of non-polar and polar solvents (e.g., hexane and ethyl acetate) to maximize the separation (ΔRf) between the two spots on TLC.

    • Column Dimensions: Use a long, thin column for better resolution.

    • Gradient Elution: Employ a shallow gradient elution, starting with a low polarity mobile phase and increasing the polarity very slowly. This can help to resolve closely eluting compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification methods for solid organic compounds like this compound are recrystallization and silica gel column chromatography. The choice between them depends on the nature and quantity of the impurities.

Q2: How can I determine the purity of my final product?

A2: Several analytical techniques can be used to assess the purity of your compound:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively check for the presence of impurities. A pure compound should ideally show a single spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be lower and broader.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and can reveal the presence of impurities through unexpected peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds and provides information about their molecular weight, allowing for both quantification and identification of impurities.

Q3: My purified this compound is discolored (e.g., yellow or brown). What is the cause and how can I fix it?

A3: Discoloration often indicates the presence of minor, highly colored impurities, which may be byproducts from the synthesis or degradation products.[1]

  • Solution:

    • Recrystallization with Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can effectively adsorb colored impurities. The charcoal is then removed by hot filtration.

    • Column Chromatography: Column chromatography is also very effective at removing colored impurities, which often have different polarities from the target compound.

Q4: Can I use a single solvent for recrystallization?

A4: Yes, a single solvent recrystallization is often preferred for its simplicity. The ideal solvent will dissolve the compound well at its boiling point but poorly at room temperature or below. Ethanol or methanol are often good starting points for indanone derivatives.[2]

Q5: What is a typical solvent system for column chromatography of this compound?

A5: A common solvent system for the column chromatography of moderately polar ketones like this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. A typical starting point for TLC analysis and column elution would be in the range of 5-20% ethyl acetate in hexanes.

Data Presentation

The following tables summarize typical, albeit illustrative, quantitative data for the purification of this compound. This data is based on protocols for structurally similar indanone derivatives and should be used as a guideline.[2]

Table 1: Recrystallization Data

ParameterValue
Crude Purity (Initial) ~85-90%
Recrystallization Solvent Ethanol
Yield 65-75%
Purity after Recrystallization >98%

Note: The initial purity can vary depending on the success of the synthesis reaction. The purity after recrystallization is an expected outcome based on the effective removal of polar impurities.[1]

Table 2: Column Chromatography Data

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Gradient: 5% to 20% Ethyl Acetate in Hexanes
Typical Rf of Product ~0.3 (in 15% Ethyl Acetate/Hexanes)
Yield 70-85%
Purity after Chromatography >99%

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is adapted from a procedure for a similar substituted indanone.[2]

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethanol (near its boiling point) in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. The desired compound will crystallize out of the solution as its solubility decreases. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Flash Column Chromatography

This protocol is a general procedure for the purification of indanone derivatives.[1]

  • TLC Analysis: Determine an appropriate solvent system for separation using TLC. A system that gives an Rf value of ~0.3 for the product is ideal.

  • Column Packing: Prepare a silica gel column using a suitable slurry packing method with the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity, will likely provide the best separation.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Below are diagrams illustrating the logical workflow for impurity identification and removal, and the general experimental workflow for purification.

TroubleshootingWorkflow start Crude Product (this compound) tlc TLC Analysis start->tlc multiple_spots Multiple Spots Detected? tlc->multiple_spots single_spot Single Spot (Proceed to large scale purification) multiple_spots->single_spot No impurity_type Identify Impurity Type multiple_spots->impurity_type Yes pure_product Pure Product single_spot->pure_product polar_impurity Polar Impurity (e.g., Starting Material) impurity_type->polar_impurity Lower Rf nonpolar_impurity Non-polar Impurity impurity_type->nonpolar_impurity Higher Rf regioisomer Impurity with Similar Polarity (Likely Regioisomer) impurity_type->regioisomer Similar Rf recrystallization Recrystallization polar_impurity->recrystallization column_chrom Column Chromatography nonpolar_impurity->column_chrom optimized_column Optimized Flash Column Chromatography regioisomer->optimized_column recrystallization->pure_product column_chrom->pure_product optimized_column->pure_product

Caption: Troubleshooting workflow for identifying and removing impurities.

PurificationWorkflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow dissolve Dissolve Crude in Min. Hot Solvent hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Cool to Crystallize hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry_recryst Dry Crystals wash->dry_recryst end_product Purified Product dry_recryst->end_product prep_column Prepare Silica Gel Column load_sample Load Crude Sample prep_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Remove Solvent combine->evaporate evaporate->end_product start Crude This compound start->dissolve start->prep_column

Caption: Purification workflows for this compound.

References

Technical Support Center: 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one.

Troubleshooting Guide

This guide addresses common stability issues encountered during experiments involving this compound.

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC analysis after a reaction. Degradation of the starting material or product.1. Confirm the identity of the unexpected peaks using LC-MS. 2. Review reaction conditions for sources of instability (e.g., high temperature, prolonged reaction time, exposure to light). 3. Perform a forced degradation study to identify potential degradation products.
Discoloration of the compound upon storage. Exposure to light or air (oxidation).1. Store the compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen). 2. Store at the recommended temperature of 2-8°C.
Inconsistent reaction yields. Instability of the compound in the reaction solvent.1. Assess the stability of the compound in the chosen solvent at the reaction temperature. 2. Consider using a less reactive solvent or lowering the reaction temperature. 3. Minimize the time the compound is in solution before use.
Formation of an unsaturated ketone impurity. Dehydrobromination under basic or thermal stress.1. Avoid basic conditions if dehydrobromination is not the desired reaction. 2. Use milder bases or non-basic conditions where possible. 3. Keep reaction and work-up temperatures as low as feasible.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure stability, the compound should be stored in a tightly sealed, light-resistant (amber) container in a cool, dry, and well-ventilated area. For long-term storage, maintaining a temperature between 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation.

Q2: What are the known stability liabilities of this compound?

A2: this compound, being an α-bromoketone, is susceptible to several degradation pathways:

  • Photodegradation: Exposure to UV or visible light can lead to decomposition.

  • Thermal Degradation: Elevated temperatures can cause decomposition, potentially through dehydrobromination.

  • pH Sensitivity: The compound can degrade under both acidic and basic conditions. Basic conditions, in particular, can promote dehydrobromination to form an unsaturated ketone.

  • Oxidation: As with many organic compounds, prolonged exposure to air can lead to oxidative degradation.

Q3: What are the likely degradation products of this compound?

A3: Based on the chemical structure, the most probable degradation pathway is dehydrobromination, especially under basic or thermal stress. This would lead to the formation of 6-Bromo-2-methyl-1H-inden-1-one. Other potential degradation products could arise from hydrolysis or oxidation, leading to more complex mixtures.

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be capable of separating the intact compound from its potential degradation products. Key analytical techniques for method development and validation include:

  • HPLC with UV detection: For routine purity and assay determination.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural elucidation of isolated degradation products.

Q5: Are there any incompatible materials I should avoid when working with this compound?

A5: Yes, you should avoid strong oxidizing agents, strong bases, and excessive heat. Reactions with strong bases can lead to unintended dehydrobromination.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

1. Sample Preparation:

  • Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Keep at room temperature for 2 hours.

  • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, heat a stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the solid compound and a stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • If necessary, neutralize the acidic and basic samples.

  • Analyze all samples, including a control sample stored under normal conditions, by a stability-indicating HPLC-UV method.

  • Characterize significant degradation products using LC-MS and, if possible, isolate for NMR analysis.

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical starting gradient could be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

Visualizations

Degradation Pathway This compound This compound 6-Bromo-2-methyl-1H-inden-1-one 6-Bromo-2-methyl-1H-inden-1-one This compound->6-Bromo-2-methyl-1H-inden-1-one Dehydrobromination (Base/Heat) Other Degradation Products Other Degradation Products This compound->Other Degradation Products Hydrolysis/Oxidation (Acid/Peroxide)

Caption: Proposed primary degradation pathway.

Experimental Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Hydrolysis Acid Hydrolysis Degraded Samples Degraded Samples Acid Hydrolysis->Degraded Samples Base Hydrolysis Base Hydrolysis Base Hydrolysis->Degraded Samples Oxidation Oxidation Oxidation->Degraded Samples Thermal Stress Thermal Stress Thermal Stress->Degraded Samples Photolytic Stress Photolytic Stress Photolytic Stress->Degraded Samples HPLC-UV HPLC-UV Stability Profile & Degradation Products Stability Profile & Degradation Products HPLC-UV->Stability Profile & Degradation Products LC-MS LC-MS LC-MS->Stability Profile & Degradation Products NMR NMR NMR->Stability Profile & Degradation Products Compound Compound Compound->Acid Hydrolysis Compound->Base Hydrolysis Compound->Oxidation Compound->Thermal Stress Compound->Photolytic Stress Degraded Samples->HPLC-UV Purity & Assay Degraded Samples->LC-MS Identification Degraded Samples->NMR Structure Elucidation

Caption: Forced degradation study workflow.

Technical Support Center: Purification of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most probable impurities depend on the synthetic route used. A common method for synthesizing indanones is through an intramolecular Friedel-Crafts acylation of a substituted 3-phenylpropanoic acid.[1] Potential impurities from this synthesis include:

  • Unreacted Starting Material: The corresponding 3-(bromo-phenyl)-propanoic acid may remain if the cyclization is incomplete.

  • Regioisomers: Depending on the substitution pattern of the starting material, alternative cyclization pathways may lead to the formation of isomeric indanones.[2]

  • Poly-acylated Byproducts: Although less common in intramolecular reactions, intermolecular acylation can lead to higher molecular weight impurities.

  • Residual Catalyst and Solvents: Reagents from the Friedel-Crafts reaction (e.g., Lewis acids) and reaction solvents may also be present.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purifying solid organic compounds like this compound are column chromatography and recrystallization. The choice between them, or the use of both in sequence, will depend on the impurity profile of the crude material.

Q3: How can I monitor the purity of my sample during the purification process?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of your purification.[3] It allows for the qualitative assessment of the number of components in a mixture and helps in identifying fractions containing the pure product during column chromatography. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.[4]

Troubleshooting Guides

Column Chromatography

Issue: Poor separation of the desired product from an impurity.

  • Possible Cause: The solvent system (eluent) is not optimal. It may be too polar, causing all compounds to move too quickly, or not polar enough, resulting in slow elution and broad bands.

  • Suggested Solutions:

    • Optimize the Eluent System: Use TLC to test various solvent systems with different polarities. A good starting point for indanones is a mixture of hexane and ethyl acetate.[3] Aim for an Rf value of 0.2-0.4 for the desired compound.

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute non-polar impurities and then the product, followed by more polar impurities.

    • Change the Stationary Phase: While silica gel is most common, alumina (neutral, acidic, or basic) can sometimes offer different selectivity.

Issue: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to move the compound through the stationary phase.

  • Suggested Solutions:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture.

    • Check for Strong Interactions: Highly polar compounds can interact very strongly with the silica gel. In such cases, adding a small amount of a more polar solvent like methanol to the eluent might be necessary.

Recrystallization

Issue: No crystals form upon cooling the solution.

  • Possible Cause:

    • The solution is not supersaturated (too much solvent was used).

    • The compound is highly soluble in the chosen solvent even at low temperatures.

    • The presence of impurities is inhibiting crystallization.

  • Suggested Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[5]

      • Seeding: Add a tiny crystal of the pure compound to the solution.[5]

    • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Add an Anti-solvent: If your compound is dissolved in a solvent in which it is very soluble, you can slowly add a miscible solvent in which it is poorly soluble until the solution becomes slightly turbid. Then, gently heat until the solution is clear again and allow it to cool slowly.

Issue: The compound "oils out" instead of forming crystals.

  • Possible Cause:

    • The solution is cooling too rapidly.

    • The melting point of the compound is lower than the boiling point of the solvent.

    • The sample is significantly impure.

  • Suggested Solutions:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Change the Solvent: Choose a solvent with a lower boiling point.

    • Pre-purification: If the crude material is very impure, it may be necessary to first purify it by column chromatography to remove the bulk of the impurities before attempting recrystallization.[5]

Experimental Protocols

Disclaimer: The following protocols are generalized based on standard laboratory techniques for similar compounds and should be adapted and optimized for this compound based on your specific experimental results.

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3) to find a system that gives an Rf value of approximately 0.2-0.4 for the product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent identified from the TLC analysis.

    • Pour the slurry into the column and allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.

  • Product Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Quantitative Data (Illustrative):

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Starting) Hexane:Ethyl Acetate (9:1 v/v)
Approximate Rf of Product 0.3 (in 8:2 Hexane:EtOAc)
Expected Purity (Post-Column) >98% (by HPLC)
Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying this compound by recrystallization. The choice of solvent is critical and may require screening.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[5] For indanone derivatives, ethanol or isopropanol are often good starting points.[2]

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid completely dissolves.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven or desiccator.

Quantitative Data (Illustrative):

ParameterValue
Recrystallization Solvent Ethanol
Expected Recovery 70-90%
Expected Purity (Post-Recrystallization) >99% (by HPLC)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization Optional TLC TLC Column Chromatography->TLC Recrystallization->TLC Pure Product Pure Product Recrystallization->Pure Product HPLC HPLC Pure Product->HPLC

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Impure Product method Choose Purification Method start->method column Column Chromatography method->column Complex Mixture recrystallization Recrystallization method->recrystallization Minor Impurities poor_sep Poor Separation? column->poor_sep no_crystals No Crystals? recrystallization->no_crystals no_elution No Elution? poor_sep->no_elution No optimize_eluent Optimize Eluent (TLC) poor_sep->optimize_eluent Yes increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes pure Pure Product no_elution->pure No optimize_eluent->column increase_polarity->column oiling_out Oiling Out? no_crystals->oiling_out No induce_crystallization Induce Crystallization no_crystals->induce_crystallization Yes slow_cooling Slower Cooling / Change Solvent oiling_out->slow_cooling Yes oiling_out->pure No induce_crystallization->recrystallization slow_cooling->recrystallization

Caption: Decision-making workflow for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing 1-indanones, including this compound, is through an intramolecular Friedel-Crafts acylation.[1][2][3] This typically involves the cyclization of a substituted 3-phenylpropionic acid or its corresponding acyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[4]

Q2: My reaction mixture has turned dark and viscous after adding the Lewis acid. Is this normal?

A2: Yes, the formation of a dark and thick reaction mixture is common in Friedel-Crafts acylations, often due to the complexation of the Lewis acid with the starting material and product.[2] As long as the reaction can be stirred effectively, it should proceed as expected. If stirring becomes impossible, a higher solvent volume may be necessary in future experiments.

Q3: How do I properly quench a large-scale Friedel-Crafts reaction?

A3: Quenching a Friedel-Crafts reaction is highly exothermic and must be done with extreme caution. The recommended procedure is to cool the reaction vessel in an ice bath and slowly pour the reaction mixture onto crushed ice with vigorous stirring.[5] Alternatively, ice can be carefully added portion-wise to the reaction mixture. Always perform this in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Q4: What are the best practices for purifying the crude product?

A4: The crude this compound is typically purified by recrystallization.[1][6] A solvent screening should be performed to find a suitable solvent that dissolves the compound when hot but provides low solubility at room temperature or below.[6] Common solvents for recrystallization of similar compounds include ethanol, methanol, or mixtures of heptane and ethyl acetate.[6][7] If recrystallization fails to yield a pure product, column chromatography on silica gel is a reliable alternative.

Q5: What analytical techniques are used to confirm the structure and purity of the final product?

A5: The structure and purity of this compound are typically confirmed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is often used to determine purity, with standards generally set at 97% or 99%.[8] Structural confirmation is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[7][9]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Reaction Failure or Low Yield Inactive Lewis acid (e.g., hydrated AlCl₃).Use a fresh, unopened container of the Lewis acid. Ensure all glassware is thoroughly dried before use.
Insufficient reaction temperature or time.Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Poor quality starting material.Verify the purity of the starting 3-(4-bromophenyl)butanoic acid or its derivative before starting the reaction.
Formation of a Gooey Precipitate During Workup Incomplete hydrolysis of the aluminum salts or complexation of the product.Continue washing with water until the precipitate is mostly removed. Add a co-solvent like THF to help break up the precipitate. Use a larger volume of drying agent (e.g., Na₂SO₄ or MgSO₄) to absorb the goo before filtration.[10]
Persistent Emulsion During Extraction The organic and aqueous layers have similar densities.Add brine (saturated NaCl solution) to increase the density of the aqueous phase. Allow the separatory funnel to stand undisturbed for a longer period. Gentle swirling instead of vigorous shaking can help prevent emulsion formation.[10]
Product "Oils Out" During Recrystallization The solution is cooling too quickly or is highly impure.Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. If impurities are high, consider a preliminary purification step like a charcoal treatment or a quick filtration through a silica plug.[6]
No Crystals Form Upon Cooling Too much solvent was used, creating an unsaturated solution.Boil off some of the solvent to concentrate the solution and try cooling again. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Add a seed crystal of the pure product if available.[6]
Aqueous Wash Layers are Colored (Yellow/Brown) Presence of excess unreacted bromine or other halogenated species from side reactions.Wash the organic layer with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite. The color should disappear.[10]
Product is not Found After Workup The product may be unexpectedly soluble in the aqueous layer.Check the pH of the aqueous layer. If your product has acidic or basic properties you did not account for, it may be in the aqueous phase. Re-extract the aqueous layers at a different pH.[10]
The product may be volatile.Check the solvent collected in the rotovap trap for your product, especially if it has a low boiling point.[10]

Quantitative Data Summary

The following table summarizes representative quantitative parameters for the synthesis of a substituted 1-indanone, which can be adapted for this compound.

Parameter Value Reference
Starting Material 3-(4-bromophenyl)butanoyl chloride[4]
Key Reagents Aluminum Chloride (AlCl₃)[5]
Solvent Dichloromethane (DCM) or 1,2-dichloroethane[5][11]
Reaction Temperature 0 °C to room temperature[11]
Reaction Time 2 - 6 hours[5]
Typical Yield 70 - 90%[5]
Purity Assessment HPLC, NMR[8]

Experimental Protocols

Key Experiment: Intramolecular Friedel-Crafts Acylation

This protocol details the synthesis of this compound from 3-(4-bromophenyl)butanoyl chloride.

  • Preparation : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling : Cool the stirred suspension to 0 °C using an ice bath.

  • Addition of Starting Material : Dissolve 3-(4-bromophenyl)butanoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching : Once the reaction is complete, cool the flask back to 0 °C and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Workup - Extraction : Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Workup - Washing : Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.[11]

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/heptane mixture) to afford pure this compound.[6]

Visualizations

experimental_workflow start Start reagent_prep Reagent Preparation (AlCl3 in DCM, 0°C) start->reagent_prep end_node Pure Product sm_addition Starting Material Addition (Dropwise, <5°C) reagent_prep->sm_addition N2 atm reaction Reaction (Stir at RT, 2-4h) sm_addition->reaction quench Quenching (Pour onto Ice/HCl) reaction->quench TLC Monitoring extraction Liquid-Liquid Extraction (Separate layers, Extract aq.) quench->extraction washing Washing Sequence (Acid, Water, Base, Brine) extraction->washing drying Drying & Concentration (Na2SO4, Rotovap) washing->drying purification Purification (Recrystallization) drying->purification Crude Product purification->end_node

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic issue issue cause cause solution solution low_yield Low Yield? cause1 Inactive Reagents? low_yield->cause1 Yes cause2 Incorrect Temp/Time? low_yield->cause2 Yes cause3 Impure Starting Material? low_yield->cause3 Yes solution1 Use Fresh Reagents & Dry Glassware cause1->solution1 solution2 Optimize Conditions (Monitor by TLC) cause2->solution2 solution3 Verify SM Purity cause3->solution3

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Synthesis of Substituted Indanones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted indanones. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted indanones?

A1: The most prevalent method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[1][2][3] This method is often favored due to the ready availability of starting materials.[1] Alternative strategies include the Nazarov cyclization of divinyl ketones, and various transition-metal-catalyzed reactions.[3][4][5]

Q2: My Friedel-Crafts acylation reaction is resulting in a low yield. What are the likely causes?

A2: Low yield is a frequent issue in Friedel-Crafts acylations for indanone synthesis.[1] Several factors can contribute to this problem, including an inactive catalyst (e.g., moisture-sensitive Lewis acids like AlCl₃), insufficient acid strength for Brønsted acids like polyphosphoric acid (PPA), low reaction temperatures that don't overcome the activation energy, and deactivation of the starting material by strong electron-withdrawing groups.[6][7] Incomplete cyclization due to insufficient reaction time can also be a cause.[1]

Q3: I am observing the formation of multiple products in my reaction. How can I improve the regioselectivity?

A3: Poor regioselectivity is a significant challenge, especially in Friedel-Crafts reactions, which can yield difficult-to-separate regioisomers.[8] The directing effects of substituents on the aromatic ring play a crucial role.[8] Strategies to control regioselectivity include leveraging steric hindrance from bulky substituents, careful selection of the solvent (nitromethane has been shown to improve selectivity in some cases), and precise temperature control.[7] For reactions catalyzed by polyphosphoric acid (PPA), adjusting the phosphorus pentoxide (P₂O₅) content can effectively switch the regioselectivity.[8][9]

Q4: What are common side reactions to be aware of during indanone synthesis?

A4: Several side reactions can occur, leading to impurities and reduced yields. Under strong acidic conditions and high temperatures, polymerization of the starting material or product can be a significant issue.[1] High temperatures can also promote elimination reactions, leading to the formation of indene derivatives.[1] If the concentration of the starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization.[1] Additionally, the acylium ion formed during Friedel-Crafts acylation can sometimes undergo rearrangement.

Q5: How does moisture affect the synthesis of indanones?

A5: Moisture can be highly detrimental, particularly in Friedel-Crafts acylations that use Lewis acid catalysts like aluminum chloride (AlCl₃).[7] These catalysts are highly sensitive to moisture and can be hydrolyzed and deactivated, which can inhibit or completely stop the reaction.[6][7] It is crucial to use freshly opened or properly stored anhydrous Lewis acids and to handle all reagents under an inert atmosphere (e.g., nitrogen or argon).[1][6]

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is one of the most common problems encountered. A systematic approach to troubleshooting is essential.

Initial Assessment Workflow

G cluster_start Start: Low/No Yield Observed cluster_analysis Analysis of Crude Reaction Mixture cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low or No Yield analysis Analyze crude product (TLC, GC-MS, NMR) start->analysis unreacted_sm High % of Unreacted Starting Material analysis->unreacted_sm Is starting material present? multiple_products Multiple Products / Byproducts analysis->multiple_products Are there multiple spots/peaks? tar_formation Polymerization / Charring analysis->tar_formation Is the mixture dark/tarry? solution_sm Check Catalyst Activity Increase Temperature/Time Verify Starting Material Purity unreacted_sm->solution_sm solution_mp Adjust Temperature Change Solvent Modify Catalyst (e.g., PPA % P₂O₅) Use High-Dilution Conditions multiple_products->solution_mp solution_tar Lower Reaction Temperature Control Substrate Addition Rate Use Milder Acid tar_formation->solution_tar

Caption: Troubleshooting workflow for low yield in indanone synthesis.

Detailed Troubleshooting Steps:

Possible Cause Recommended Solution(s)
Inactive Catalyst For moisture-sensitive Lewis acids (e.g., AlCl₃), use a freshly opened or properly stored anhydrous catalyst. Handle all reagents under an inert atmosphere (nitrogen or argon).[1][6]
Insufficient Acid Strength For Brønsted acids like PPA, ensure the concentration is adequate. The P₂O₅ content can significantly impact reactivity. Consider using a stronger alternative like Eaton's reagent (P₂O₅ in methanesulfonic acid).[1][6]
Low Reaction Temperature The activation energy for the cyclization may not have been reached. Gradually and carefully increase the reaction temperature while monitoring for side reactions.[1][6] Microwave-assisted synthesis can also be explored to reduce reaction times.[6]
Starting Material Purity/Deactivation Verify the purity of the 3-arylpropanoic acid or its acyl chloride.[1] If the aromatic ring has strong electron-withdrawing groups, it may be deactivated, requiring a more potent catalytic system.[6][7]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
Issue 2: Formation of Multiple Products (Poor Selectivity)

The formation of regioisomers or other byproducts can complicate purification and reduce the yield of the desired product.

Logical Flow for Troubleshooting Poor Regioselectivity

cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions problem Poor Regioselectivity (Mixture of Isomers) cause1 Substituent Directing Effects problem->cause1 cause2 Reaction Conditions problem->cause2 cause3 Intermolecular Reactions problem->cause3 solution1 Modify Substituents (Steric Blockage) cause1->solution1 solution2 Optimize Temperature Change Solvent (e.g., Nitromethane) Adjust PPA P₂O₅ Content cause2->solution2 solution3 Use High-Dilution Conditions cause3->solution3

Caption: A flowchart for troubleshooting poor regioselectivity.

Detailed Troubleshooting Steps:

Side Product Observed Possible Cause Recommended Solution(s)
Regioisomers The position of substituents on the aromatic ring can direct cyclization to different positions.[1] The P₂O₅ content in PPA can also influence the product distribution.[1][8]Carefully control reaction conditions, particularly the catalyst and solvent. Nitromethane has been shown to improve selectivity in some cases.[1][7] Adjusting the P₂O₅ content of PPA can be an effective strategy to favor one regioisomer.[8][9]
High Molecular Weight Products High concentrations of the starting material can favor intermolecular reactions over the desired intramolecular cyclization.[1]Perform the reaction under high-dilution conditions. This can be achieved by the slow addition of the substrate to the reaction mixture.[1]
Indene Derivatives Elimination reactions, often promoted by high temperatures, can lead to the formation of indenes.[1]Maintain strict temperature control and consider a milder work-up procedure.[1]
Polymers Strong acidic conditions and high temperatures can lead to the polymerization of the starting material or product.[1]Carefully control the reaction temperature and time. Avoid using excessively strong acids or prolonged reaction times.[1]

Experimental Protocols

Protocol 1: Regioselective Indanone Synthesis using PPA with Controlled P₂O₅ Content

This protocol is based on the principle that the P₂O₅ content in polyphosphoric acid can direct the regioselectivity of the cyclization of an electron-rich arene and an α,β-unsaturated carboxylic acid.[8]

Materials:

  • Arene (e.g., 2,5-dimethylanisole)

  • α,β-Unsaturated carboxylic acid (e.g., methacrylic acid)

  • Polyphosphoric acid (PPA) with a specific P₂O₅ content (e.g., 76% or 83%)[8]

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask charged with PPA (with the desired P₂O₅ content), add the arene and the α,β-unsaturated carboxylic acid.[8]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 4 hours), monitoring the reaction progress by TLC or GC-MS.[6][8]

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[8]

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).[8]

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[8]

  • Determine the regioisomeric ratio of the crude product by ¹H NMR spectroscopy.[8]

  • Purify the desired product by silica gel column chromatography.[8][10]

Protocol 2: Friedel-Crafts Acylation of a 3-Arylpropionyl Chloride

This protocol is a classic two-step approach where the 3-arylpropionic acid is first converted to the more reactive acyl chloride before cyclization.[7]

Materials:

  • 3-Arylpropionic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous Lewis acid (e.g., AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, benzene)[7][11]

  • Hydrochloric acid (aq., for work-up)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Acid Chloride Formation: In a fume hood, carefully add thionyl chloride to the 3-arylpropionic acid (neat or in a suitable solvent). Allow the reaction to stir at room temperature or with gentle heating until the acid is fully converted to the acyl chloride (monitor by the cessation of gas evolution).[7] Remove any excess thionyl chloride under reduced pressure.

  • Cyclization: Dissolve the crude acyl chloride in an anhydrous solvent under an inert atmosphere. Cool the solution in an ice bath.

  • Carefully add the anhydrous Lewis acid (e.g., AlCl₃) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature or heat as required, monitoring by TLC.

  • Work-up: Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate in vacuo.

  • Purify the crude indanone by column chromatography, distillation, or recrystallization.[10][12]

References

Minimizing byproduct formation in indanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during indanone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1-indanones, and what are their primary drawbacks?

A1: The most prevalent method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides, typically promoted by a Brønsted or Lewis acid catalyst.[1][2] While effective, this method can suffer from the formation of regioisomers, especially when multiple cyclization sites are available on the aromatic ring.[2][3][4] Another significant route is the Nazarov cyclization of divinyl ketones, which is an acid-catalyzed 4π-electrocyclization.[5][6] Key challenges with the Nazarov cyclization include controlling the regioselectivity of the elimination step.[6]

Q2: What are the typical byproducts observed in indanone synthesis via Friedel-Crafts acylation?

A2: Common impurities and byproducts include:

  • Regioisomers: Arise when the aromatic ring has multiple possible sites for cyclization.[3][4]

  • Intermolecular Reaction Products: High concentrations of the starting material can lead to reactions between molecules, resulting in high molecular weight impurities.[3]

  • Polymers: Strong acidic conditions and elevated temperatures can cause polymerization of the starting material or the indanone product.[3]

  • Indene Derivatives: Elimination reactions, often promoted by high temperatures, can form corresponding indenes.[3]

  • Unreacted Starting Materials: Incomplete conversion of the 3-arylpropanoic acid or its acyl chloride is a common impurity.[7]

  • Esterification Byproducts: If alcohols are present as solvents or impurities, side-esterification or trans-esterification can occur.[1]

Q3: How can I detect the presence of these byproducts in my product?

A3: Several analytical techniques can be used to assess the purity of your indanone sample:

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively check for impurities. The presence of multiple spots indicates a mixture of compounds.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is effective for identifying and quantifying volatile and semi-volatile impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify impurities by comparing the sample's spectrum to that of a pure standard. Unexpected peaks can indicate the presence of starting materials or regioisomers.[7]

Q4: What are the general strategies for purifying crude indanone?

A4: The most common and effective purification methods for solid indanones are:

  • Recrystallization: This technique is excellent for removing impurities that have different solubilities than the desired indanone.[7]

  • Column Chromatography: This method is highly effective for separating mixtures of compounds with different polarities, such as regioisomers or byproducts with significantly different structures.[7]

  • Steam Distillation: For some indanones, this can be a useful purification technique.[8]

Troubleshooting Guides

Issue 1: High Levels of Regioisomer Formation

Problem: My reaction is producing a difficult-to-separate mixture of regioisomers.

Potential Cause Troubleshooting & Optimization Strategy
Substituent Effects The electronic and steric properties of substituents on the aromatic ring direct the position of cyclization.
Reaction Conditions The choice of catalyst and solvent can significantly influence the regioselectivity.
* Solvent Selection: The use of nitromethane as a solvent has been shown to improve selectivity in some Friedel-Crafts acylations.[9]
* Catalyst Choice: For reactions catalyzed by polyphosphoric acid (PPA), adjusting the P₂O₅ content can influence the product distribution.[3][10]
* Temperature Control: Lowering the reaction temperature may favor the formation of the kinetic product over the thermodynamic product.[2]
Issue 2: Formation of Intermolecular Reaction Products and Polymers

Problem: My final product is contaminated with high molecular weight impurities or polymeric material.

Potential Cause Troubleshooting & Optimization Strategy
High Concentration High concentrations of the starting material favor intermolecular reactions over the desired intramolecular cyclization.[3]
* High-Dilution Conditions: Perform the reaction under high-dilution conditions.
* Slow Addition: Add the substrate slowly to the reaction mixture to maintain a low instantaneous concentration.[3]
Strong Acidity/High Temperature Harsh reaction conditions can lead to polymerization.[3]
* Temperature and Time Control: Carefully control the reaction temperature and time. Avoid prolonged exposure to high temperatures.[3]
* Milder Catalyst: Consider using a milder Lewis or Brønsted acid.

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation of a 3-Arylpropionyl Chloride
  • Preparation of the Acyl Chloride:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve the 3-arylpropionic acid in an anhydrous solvent such as dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add oxalyl chloride or thionyl chloride (1.2-1.5 equivalents).[2]

    • Allow the reaction to stir at room temperature until the acid is fully converted to the acyl chloride. This can be monitored by the cessation of gas evolution or by IR spectroscopy.

    • Remove the excess reagent and solvent under reduced pressure.[2]

  • Intramolecular Friedel-Crafts Acylation:

    • In a separate flame-dried flask under a nitrogen atmosphere, prepare a slurry of the Lewis acid (e.g., AlCl₃) in an anhydrous solvent (e.g., DCM).

    • Cool the slurry to the desired temperature (e.g., 0°C).

    • Dissolve the crude acyl chloride in the same anhydrous solvent and add it dropwise to the Lewis acid slurry.

    • Stir the reaction mixture at the appropriate temperature for the required time, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by slowly adding it to ice-cold water or a dilute acid solution.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude indanone by recrystallization or column chromatography.

Protocol 2: Purification of 4-Methyl-1-indanone by Recrystallization
  • Dissolution: In a fume hood, dissolve the impure 4-methyl-1-indanone in a minimum amount of hot ethanol (near its boiling point).[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[7]

  • Crystallization: Allow the solution to cool slowly to room temperature. The 4-methyl-1-indanone will crystallize as its solubility decreases, while more soluble impurities will remain in the mother liquor. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.[7]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[7]

Visualizations

Byproduct_Formation Byproduct Formation in Friedel-Crafts Acylation Start 3-Arylpropionic Acid Derivative Acylium Acylium Ion Intermediate Start->Acylium Lewis/Brønsted Acid Polymer Polymer Start->Polymer Strong Acid/High Temp Indanone Desired 1-Indanone Acylium->Indanone Intramolecular Cyclization (Desired Pathway) Regioisomer Regioisomeric Indanone Acylium->Regioisomer Alternative Cyclization Intermolecular Intermolecular Product Acylium->Intermolecular High Concentration Indene Indene Derivative Indanone->Indene Elimination (High Temp)

Caption: Common byproduct pathways in Friedel-Crafts acylation for indanone synthesis.

Troubleshooting_Workflow Troubleshooting Low Yield and Purity Start Low Yield / High Impurity Observed CheckPurity Analyze Starting Material Purity (NMR, GC-MS) Start->CheckPurity CheckConditions Verify Anhydrous Conditions CheckPurity->CheckConditions If Pure OptimizeTemp Optimize Reaction Temperature CheckConditions->OptimizeTemp If Dry OptimizeConc Adjust Reactant Concentration (High Dilution) OptimizeTemp->OptimizeConc OptimizeCatalyst Optimize Catalyst/Solvent System OptimizeConc->OptimizeCatalyst Monitor Monitor Reaction Progress (TLC, LC-MS) OptimizeCatalyst->Monitor Purify Purify Product (Recrystallization/Chromatography) Monitor->Purify Reaction Complete Success Improved Yield and Purity Purify->Success

References

Technical Support Center: Purification of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on increasing the purity of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from starting materials, side-products of the synthesis (typically a Friedel-Crafts acylation), and subsequent reaction steps. Potential impurities may include:

  • Unreacted starting materials: Such as 4-bromotoluene and methacryloyl chloride.

  • Isomeric products: Friedel-Crafts acylation can sometimes lead to the formation of constitutional isomers depending on the substitution pattern of the aromatic ring.

  • Polyacylated products: Although less common in Friedel-Crafts acylation compared to alkylation, there is a possibility of multiple acyl groups being added to the aromatic ring.

  • Byproducts from side reactions: Depending on the specific reaction conditions, other related substances may be formed.

  • Residual solvents: Solvents used in the synthesis and work-up procedures may be present in the crude product.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purifying substituted indanones, including the target compound, are recrystallization and column chromatography.[1] Filtration through a plug of silica gel can also be an effective preliminary purification step.[1]

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using a variety of analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to track the removal of impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for the analysis of bromo-aromatic compounds.[2]

  • Gas Chromatography (GC): Suitable for thermally stable and volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the main compound and provide information about the structure and quantity of impurities. Specific chemical shifts of common laboratory solvents and reagents are well-documented and can aid in identifying residual impurities.[3][4][5][6]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

Troubleshooting Guides

Recrystallization Issues
IssuePotential Cause(s)Suggested Solution(s)
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent. For aromatic ketones, solvents like ethanol, acetone, or ethyl acetate can be effective.[7][8]
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the compound's melting point is lower than the solvent's boiling point.Re-heat the solution to dissolve the oil, add a small amount of a "better" solvent (one in which the compound is more soluble), and allow it to cool more slowly.
No crystals form upon cooling. The solution is not sufficiently saturated, or the chosen solvent is too good a solvent.- Concentrate the solution by boiling off some of the solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
Poor recovery of the purified compound. The compound has significant solubility in the cold solvent, or too much solvent was used.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Consider using a solvent mixture where the compound has lower solubility at cold temperatures.
Colored impurities remain in the crystals. The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.
Column Chromatography Issues
IssuePotential Cause(s)Suggested Solution(s)
Poor separation of the desired compound from impurities. The solvent system (eluent) is not optimized.- Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. For aromatic ketones, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.[9][10]- Adjust the polarity of the eluent. A less polar eluent will slow the movement of all compounds down the column, potentially improving separation.
The compound does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
The compound elutes too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the solvent system. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Cracking or channeling of the silica gel bed. Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry (wet packing) to avoid air bubbles and channels.[11]
Inconsistent elution profile (tailing or streaking). The sample was not loaded properly, or the compound is interacting strongly with the stationary phase.- Dissolve the sample in a minimal amount of the eluent and load it onto the column in a narrow band.[11]- Consider using a different adsorbent (e.g., alumina if silica gel is causing issues).

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Ideal solvents will dissolve the compound when hot but not when cold. Good starting points for aromatic ketones include ethanol, isopropanol, acetone, ethyl acetate, or mixtures such as ethyl acetate/hexanes.[7][12]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

General Column Chromatography Protocol
  • Adsorbent and Eluent Selection: Use TLC to determine the appropriate stationary phase (silica gel is common) and eluent system.[13][14] A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purity Data Comparison (Illustrative)

The following table provides an illustrative example of how purity data can be presented. Actual results will vary depending on the specific impurities and purification method used.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield
Recrystallization (Ethanol)85%98%75%
Column Chromatography (Silica Gel, Hexane:Ethyl Acetate 9:1)85%>99%60%

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow rec_start Crude Product rec_dissolve Dissolve in Minimal Hot Solvent rec_start->rec_dissolve rec_filter Hot Filtration (Optional) rec_dissolve->rec_filter rec_cool Cool to Crystallize rec_filter->rec_cool rec_isolate Isolate Crystals (Vacuum Filtration) rec_cool->rec_isolate rec_dry Dry Crystals rec_isolate->rec_dry rec_pure Pure Product rec_dry->rec_pure chrom_start Crude Product chrom_load Load onto Silica Gel Column chrom_start->chrom_load chrom_elute Elute with Solvent System chrom_load->chrom_elute chrom_collect Collect Fractions chrom_elute->chrom_collect chrom_analyze Analyze Fractions (TLC) chrom_collect->chrom_analyze chrom_combine Combine Pure Fractions chrom_analyze->chrom_combine chrom_evaporate Evaporate Solvent chrom_combine->chrom_evaporate chrom_pure Pure Product chrom_evaporate->chrom_pure

A flowchart illustrating the general workflows for purification by recrystallization and column chromatography.

troubleshooting_logic start Impure Product decision1 Is the impurity colored? start->decision1 charcoal Use Activated Charcoal during Recrystallization decision1->charcoal Yes decision2 Are impurities more or less polar? decision1->decision2 No charcoal->decision2 recrystallization Recrystallization decision2->recrystallization Significantly different polarity column_chromatography Column Chromatography decision2->column_chromatography Similar polarity end Pure Product recrystallization->end column_chromatography->end

A decision tree for selecting an initial purification strategy based on impurity characteristics.

References

Technical Support Center: 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent synthetic strategy involves a two-step process:

  • Intramolecular Friedel-Crafts Acylation: Cyclization of a suitable 3-(4-bromophenyl)propionic acid derivative to form the 6-bromo-2,3-dihydro-1H-inden-1-one core.

  • α-Methylation: Introduction of a methyl group at the C-2 position of the indanone ring via enolate formation followed by reaction with a methylating agent.

Q2: What are the critical parameters to control during the Friedel-Crafts acylation step?

A2: The success of the Friedel-Crafts acylation is highly dependent on the choice of catalyst (e.g., polyphosphoric acid (PPA), aluminum chloride (AlCl₃), or triflic acid), reaction temperature, and prevention of moisture contamination, as many catalysts are water-sensitive.

Q3: What challenges are commonly encountered during the α-methylation of the indanone intermediate?

A3: Key challenges include achieving selective mono-methylation versus di-methylation, ensuring complete deprotonation to form the enolate, and preventing side reactions such as aldol condensation. The choice of a strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA) and a suitable methylating agent (e.g., methyl iodide) is crucial.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel, followed by recrystallization to obtain a high-purity product. The choice of solvent system for both chromatography and recrystallization may require some optimization.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation Step
Possible Cause Recommended Solution
Inactive or Insufficient Catalyst Use a fresh, anhydrous Lewis acid catalyst. For catalysts like AlCl₃, a stoichiometric amount is often required as it complexes with the product.
Suboptimal Reaction Temperature Monitor the reaction by TLC or GC. For AlCl₃, a common approach is to start at 0°C and allow the reaction to warm to room temperature. For PPA, higher temperatures (e.g., 80-100°C) are often necessary.
Moisture in the Reaction Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Deactivated Starting Material The bromo-substituent is deactivating. More forcing conditions (higher temperature, stronger catalyst) may be needed compared to non-halogenated analogs.
Issue 2: Poor Selectivity in α-Methylation Step (Formation of Di-methylated Product)
Possible Cause Recommended Solution
Incomplete Enolate Formation Use a slight excess (e.g., 1.05-1.1 equivalents) of a strong, non-nucleophilic base like LDA to ensure complete conversion of the ketone to the enolate.
Excess Methylating Agent Use a controlled amount of the methylating agent (typically 1.0-1.1 equivalents). Add the methylating agent slowly at a low temperature (e.g., -78°C) to control the reaction rate.
Slow Addition of Substrate to Base To ensure the ketone is always in the presence of excess base, consider adding the ketone solution dropwise to the cooled base solution.
Issue 3: Incomplete Reaction or Reaction Stalls
Possible Cause Recommended Solution
Insufficiently Strong Base for Methylation Weaker bases like alkoxides may not be sufficient for complete deprotonation. Use a strong amide base such as LDA or LHMDS.
Low Reaction Temperature While initial steps of the methylation are conducted at low temperatures, allowing the reaction to slowly warm to room temperature may be necessary for completion. Monitor progress by TLC.
Steric Hindrance The indanone structure can present some steric hindrance. Ensure adequate reaction time for the methylation to proceed to completion.

Data Presentation

Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation of Phenylpropionic Acid Derivatives

CatalystSolventTemperature (°C)TimeTypical Yield (%)
AlCl₃Dichloromethane0 to RT2-4 h70-90
PPANone80-1001-3 h75-95
Triflic AcidDichloromethane0 to RT1-2 h85-98

Note: Yields are representative and can vary based on the specific substrate and reaction scale.

Table 2: Optimization of α-Methylation of 6-Bromo-1-indanone

Base (equiv.)Methylating Agent (equiv.)Temperature (°C)Time (h)Mono-methylated:Di-methylated Ratio
NaH (1.1)MeI (1.1)RT125:1
LDA (1.1)MeI (1.1)-78 to RT4>20:1
LHMDS (1.1)MeI (1.05)-78 to RT4>20:1
K₂CO₃ (2.0)MeI (1.5)RT24Mixture of products

Note: Ratios are illustrative and intended to demonstrate trends in selectivity.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2,3-dihydro-1H-inden-1-one (Friedel-Crafts Acylation)
  • Reagent Preparation: To a solution of 3-(4-bromophenyl)propionic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0°C.

  • Acyl Chloride Formation: Allow the mixture to stir at room temperature for 2 hours or until gas evolution ceases.

  • Reaction Setup: In a separate flask, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM at 0°C under an inert atmosphere.

  • Cyclization: Add the prepared acyl chloride solution dropwise to the AlCl₃ suspension, maintaining the temperature at 0°C. After the addition, allow the reaction to stir at room temperature for 3 hours.

  • Workup: Carefully quench the reaction by pouring it onto crushed ice. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography (Hexane:Ethyl Acetate gradient).

Protocol 2: Synthesis of this compound (α-Methylation)
  • Base Preparation: In a flame-dried flask under an inert atmosphere, prepare a solution of Lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool to -78°C.

  • Enolate Formation: Slowly add a solution of 6-Bromo-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous THF to the LDA solution at -78°C. Stir the mixture for 1 hour at this temperature.

  • Methylation: Add methyl iodide (1.05 eq) dropwise to the enolate solution at -78°C.

  • Reaction Progression: Allow the reaction mixture to stir at -78°C for 2 hours, then slowly warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: α-Methylation start 3-(4-bromophenyl)propionic acid acyl_chloride Formation of Acyl Chloride (Oxalyl Chloride, DCM) start->acyl_chloride cyclization Intramolecular Cyclization (AlCl3, DCM) acyl_chloride->cyclization workup1 Aqueous Workup & Extraction cyclization->workup1 intermediate 6-Bromo-1-indanone workup1->intermediate enolate Enolate Formation (LDA, THF, -78°C) intermediate->enolate methylation Methylation (Methyl Iodide) enolate->methylation workup2 Aqueous Quench & Extraction methylation->workup2 final_product 6-Bromo-2-methyl-1-indanone workup2->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_friedel_crafts Friedel-Crafts Issues cluster_methylation α-Methylation Issues start Low Yield or Impure Product? fc_issue Low Yield in Step 1? start->fc_issue Analyze Step 1 meth_issue Di-methylation in Step 2? start->meth_issue Analyze Step 2 fc_cause1 Moisture Present? fc_issue->fc_cause1 Yes fc_cause2 Catalyst Inactive? fc_issue->fc_cause2 Yes fc_cause3 Temp Too Low/High? fc_issue->fc_cause3 Yes fc_sol1 Use Anhydrous Conditions fc_cause1->fc_sol1 fc_sol2 Use Fresh Catalyst fc_cause2->fc_sol2 fc_sol3 Optimize Temperature fc_cause3->fc_sol3 meth_cause1 Incomplete Enolate Formation? meth_issue->meth_cause1 Yes meth_cause2 Excess MeI? meth_issue->meth_cause2 Yes meth_sol1 Use Stronger Base (LDA) meth_cause1->meth_sol1 meth_sol2 Control Stoichiometry meth_cause2->meth_sol2

Caption: Troubleshooting decision tree for reaction optimization.

Validation & Comparative

A Comparative Analysis of the 1H NMR Spectra of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one and Related Indanones

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the proton nuclear magnetic resonance (¹H NMR) spectrum of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one with its structural analogs, 2-methyl-2,3-dihydro-1H-inden-1-one and the parent compound, 2,3-dihydro-1H-inden-1-one (1-indanone). This analysis is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development to facilitate the structural elucidation and characterization of these and similar molecular scaffolds.

Introduction

2,3-dihydro-1H-inden-1-one and its derivatives are important structural motifs in a variety of biologically active compounds. The introduction of substituents, such as a methyl group at the 2-position and a bromine atom on the aromatic ring, significantly influences the electronic environment of the protons within the molecule. These changes are directly observable in the ¹H NMR spectrum, providing valuable information about the compound's structure. This guide will systematically compare the expected and observed spectral data for these three compounds.

Data Presentation

The following table summarizes the experimental ¹H NMR spectral data for 2,3-dihydro-1H-inden-1-one and the predicted data for its derivatives. The predicted values are based on established substituent effects on proton chemical shifts.

CompoundProton AssignmentPredicted/Observed Chemical Shift (δ, ppm)MultiplicityIntegration
2,3-dihydro-1H-inden-1-one H-22.74triplet2H
H-33.13triplet2H
H-4, H-77.36, 7.76multiplet2H
H-5, H-67.48, 7.60multiplet2H
2-methyl-2,3-dihydro-1H-inden-1-one (Predicted)H-2~2.8multiplet1H
CH₃-2~1.2doublet3H
H-3a~2.7dd (ABX)1H
H-3b~3.3dd (ABX)1H
H-4, H-7~7.3-7.8multiplet2H
H-5, H-6~7.4-7.6multiplet2H
This compound (Predicted)H-2~2.8multiplet1H
CH₃-2~1.2doublet3H
H-3a~2.7dd (ABX)1H
H-3b~3.3dd (ABX)1H
H-4~7.6d1H
H-5~7.8d1H
H-7~7.5s1H

Experimental Protocols

General ¹H NMR Spectroscopy Protocol

A standardized protocol for acquiring high-resolution ¹H NMR spectra of small organic molecules is outlined below.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquire the ¹H NMR spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Typical parameters for a 400 MHz spectrometer include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.

Data Processing:

  • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.

Mandatory Visualization

The following diagrams illustrate the molecular structures and the logical workflow for the comparative NMR analysis.

cluster_0 Molecular Structures A 2,3-dihydro-1H-inden-1-one B 2-methyl-2,3-dihydro-1H-inden-1-one C This compound

Caption: Molecular structures of the compared indanone derivatives.

G cluster_workflow Comparative 1H NMR Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B 1H NMR Data Acquisition (FT-NMR Spectrometer) A->B C Data Processing (Phasing, Referencing, Integration) B->C D Spectral Analysis of 2,3-dihydro-1H-inden-1-one C->D E Prediction of Spectra for Methylated & Brominated Analogs D->E F Comparative Data Tabulation & Structural Elucidation E->F

Caption: Workflow for the comparative ¹H NMR analysis of indanone derivatives.

Comparative Analysis of 13C NMR Data for 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a key intermediate in various synthetic pathways. Due to the limited availability of experimental spectra for this specific compound, this guide leverages high-quality predicted data and compares it with experimental data from structurally related indanone analogs. This approach offers valuable insights for the structural elucidation and characterization of novel indanone derivatives.

Data Presentation: 13C NMR Chemical Shift Comparison

The following table summarizes the predicted 13C NMR chemical shifts for this compound and compares them with the experimental or predicted data of selected structural analogs. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Carbon AtomThis compound (Predicted)5-Bromo-1-indanone (Experimental)2-Ethyl-1-indanone (Experimental)(R)-2-Methylindanone (Predicted)
C1 (C=O)~208.5~205.0209.7~209.0
C2~43.8~36.552.1~45.0
C3~34.2~26.034.3~35.0
C3a~137.5~138.0138.0~138.0
C4~125.0~128.0 (C7)123.8~124.0
C5~138.0~131.0 (C5-Br)126.9~127.0
C6~122.0 (C-Br)~125.0 (C6)134.9~135.0
C7~129.5~126.0 (C4)127.9~128.0
C7a~154.0~155.0153.2~153.0
2-CH₃~15.5--~15.0
2-CH₂CH₃--25.4-
2-CH₂CH₃--11.8-

Experimental Protocols

A standardized protocol for acquiring high-quality 13C NMR spectra for indanone derivatives is crucial for accurate structural analysis and comparison.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectrum.

  • Solvent: Dissolve 10-20 mg of the indanone derivative in approximately 0.6-0.8 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this class of compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

2. NMR Instrument Parameters (for a 400 MHz Spectrometer):

  • Nucleus: 13C

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum by removing C-H coupling.

  • Acquisition Time (AQ): 1.0 - 2.0 seconds.

  • Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be observed.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (typically 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is generally sufficient to cover the expected chemical shift range for indanones.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1.0-2.0 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the structural elucidation of the target compound and the relationship between the compound and its key spectroscopic data.

logical_relationship cluster_compound Target Compound cluster_data Spectroscopic Data cluster_analogs Comparative Analogs Compound This compound NMR_Data Predicted 13C NMR Data (~15.5, ~34.2, ~43.8, ~122.0, ~125.0, ~129.5, ~137.5, ~138.0, ~154.0, ~208.5 ppm) Compound->NMR_Data Prediction Analog1 5-Bromo-1-indanone NMR_Data->Analog1 Comparison Analog2 2-Ethyl-1-indanone NMR_Data->Analog2 Comparison Analog3 (R)-2-Methylindanone NMR_Data->Analog3 Comparison

Caption: Relationship between the target compound and its predicted 13C NMR data, with comparison to structural analogs.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (10-20 mg) B Dissolve in CDCl3 (0.7 mL) A->B C Add TMS B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Tune and Shim E->F G Set 13C NMR Parameters F->G H Acquire Data (zgpg30) G->H I Fourier Transform (FID) H->I J Phase and Baseline Correction I->J K Reference to TMS J->K L Peak Picking & Assignment K->L M Compare with Analogs L->M

Caption: Experimental workflow for 13C NMR analysis of indanone derivatives.

A Comparative Guide to the Mass Spectrometry Analysis of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of mass spectrometry for the analysis of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one against other common analytical techniques. It is designed for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting data to aid in method selection and interpretation.

Mass Spectrometry Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and structural features of this compound by analyzing its fragmentation pattern upon ionization. Due to the presence of a bromine atom, the mass spectrum is expected to exhibit a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2).[1][2]

The fragmentation of the molecular ion is predicted to occur through several key pathways common to ketones and halogenated aromatic compounds. These include alpha-cleavage adjacent to the carbonyl group and the loss of the bromine radical.[3][4]

Table 1: Predicted Mass Spectrometry Data for this compound

Predicted m/zIon FormulaProposed Fragmentation PathwayIsotopic Pattern
224/226[C₁₀H₉BrO]⁺Molecular Ion (M⁺)M⁺/M⁺+2 in ~1:1 ratio
196/198[C₉H₆BrO]⁺M⁺ - CO (Loss of Carbon Monoxide)M⁺/M⁺+2 in ~1:1 ratio
181/183[C₈H₄BrO]⁺M⁺ - C₂H₅ (Loss of Ethyl Radical)M⁺/M⁺+2 in ~1:1 ratio
145[C₁₀H₉O]⁺M⁺ - Br (Loss of Bromine Radical)Single Peak
117[C₉H₉]⁺M⁺ - Br - COSingle Peak
115[C₉H₇]⁺M⁺ - Br - CO - H₂Single Peak

Comparison with Alternative Analytical Techniques

While mass spectrometry provides detailed structural and molecular weight information, other spectroscopic techniques offer complementary data for a comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~7.6-7.8Doublet1HAromatic H
~7.4-7.6Doublet of Doublets1HAromatic H
~7.2-7.4Doublet1HAromatic H
~2.5-3.0Multiplet1HCH₂
~2.0-2.5Multiplet1HCH₂
~2.0-2.5Multiplet1HCH
~1.2-1.4Doublet3HCH₃
¹³C NMR Predicted Chemical Shift (ppm) Assignment
~200-205C=O
~150-155Aromatic C
~135-140Aromatic C
~130-135Aromatic C-Br
~125-130Aromatic CH
~120-125Aromatic CH
~120-125Aromatic CH
~40-45CH
~30-35CH₂
~15-20CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3100-3000C-H StretchAromatic
~2960-2850C-H StretchAliphatic
~1710-1680C=O StretchKetone
~1600-1450C=C StretchAromatic Ring
~1100-1000C-Br StretchAryl Halide

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from any impurities and obtain its mass spectrum.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Sample Preparation:

  • Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Filter the solution through a 0.22 µm syringe filter if necessary.

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-400

Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram.

  • Extract the mass spectrum for this peak.

  • Analyze the molecular ion and the fragmentation pattern to confirm the structure.

Visualizations

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample of 6-Bromo-2-methyl- 2,3-dihydro-1H-inden-1-one Dissolution Dissolve in Dichloromethane Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration GC_Injection Inject into GC-MS Filtration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analyzer (Quadrupole) Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Extract Mass Spectrum TIC->Mass_Spectrum Interpretation Fragmentation Pattern Analysis Mass_Spectrum->Interpretation Final_Report Final_Report Interpretation->Final_Report Structural Confirmation

Caption: Workflow for the GC-MS analysis of this compound.

References

Comparative Infrared Spectroscopy Analysis: 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Infrared Absorption Data

The following table summarizes the predicted characteristic infrared absorption frequencies for 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one and its analogs. These predictions are based on the typical vibrational modes of the functional groups present in the molecules.

Functional Group Vibrational Mode 2,3-dihydro-1H-inden-1-one (Parent Compound)[1] This compound (Predicted) 2-methyl-2,3-dihydro-1H-inden-1-one (Predicted) 6-bromo-2,3-dihydro-1H-inden-1-one (Predicted)
Aromatic C-HStretching~3050-3100 cm⁻¹~3050-3100 cm⁻¹~3050-3100 cm⁻¹~3050-3100 cm⁻¹
Aliphatic C-HStretching~2850-2960 cm⁻¹~2850-2980 cm⁻¹ (includes methyl group)~2850-2980 cm⁻¹ (includes methyl group)~2850-2960 cm⁻¹
Carbonyl (C=O)Stretching~1710 cm⁻¹ (conjugated)~1705-1715 cm⁻¹ (conjugated)~1705-1715 cm⁻¹ (conjugated)~1705-1715 cm⁻¹ (conjugated)
Aromatic C=CStretching~1600 cm⁻¹, ~1470 cm⁻¹~1590 cm⁻¹, ~1460 cm⁻¹~1600 cm⁻¹, ~1470 cm⁻¹~1590 cm⁻¹, ~1460 cm⁻¹
Aliphatic CH₂/CHBending~1450 cm⁻¹~1450 cm⁻¹, ~1380 cm⁻¹ (methyl)~1450 cm⁻¹, ~1380 cm⁻¹ (methyl)~1450 cm⁻¹
C-BrStretchingN/A~500-600 cm⁻¹N/A~500-600 cm⁻¹

Experimental Protocols

Obtaining a high-quality infrared spectrum of a solid organic compound such as this compound can be achieved through several standard methods. The choice of method depends on the sample's nature and the available equipment.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This is a widely used and convenient method for solid samples.

  • Principle: An infrared beam is passed through an ATR crystal with a high refractive index. The sample is brought into close contact with the crystal. The IR beam undergoes total internal reflection at the crystal-sample interface, creating an evanescent wave that penetrates a few micrometers into the sample. The detector measures the attenuation of this wave by the sample.[2][3][4][5]

  • Procedure:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[6]

    • Record a background spectrum of the empty ATR crystal.

    • Place a small amount of the solid sample onto the crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[6]

    • Collect the sample spectrum.

    • Clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Potassium Bromide (KBr) Pellet Method

This is a traditional transmission method for solid samples.

  • Principle: The sample is finely ground and dispersed in a dry KBr matrix, which is transparent to infrared radiation. The mixture is then pressed into a thin, transparent pellet through which the IR beam is passed.[6][7]

  • Procedure:

    • Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.[6]

    • Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar and mix thoroughly with the sample.[6]

    • Transfer the mixture to a pellet die.

    • Place the die under a hydraulic press and apply pressure to form a transparent or translucent pellet.[6]

    • Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Thin Solid Film Method

This method is suitable for soluble solid samples.[8][9]

  • Principle: The solid is dissolved in a volatile solvent, and the solution is deposited onto an IR-transparent salt plate. After the solvent evaporates, a thin film of the solid remains, which can be analyzed by transmission.[8]

  • Procedure:

    • Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[8]

    • Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[8]

    • Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.[8]

    • Mount the plate in the spectrometer and collect the spectrum.

Visualizations

Experimental Workflow for Comparative IR Analysis

G Workflow for Comparative IR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Target 6-Bromo-2-methyl- 2,3-dihydro-1H-inden-1-one FTIR FTIR Spectroscopy (e.g., ATR method) Target->FTIR Analog1 2-methyl- 2,3-dihydro-1H-inden-1-one Analog1->FTIR Analog2 6-bromo- 2,3-dihydro-1H-inden-1-one Analog2->FTIR Spectrum_T Spectrum of Target FTIR->Spectrum_T Spectrum_A1 Spectrum of Analog 1 FTIR->Spectrum_A1 Spectrum_A2 Spectrum of Analog 2 FTIR->Spectrum_A2 Compare Comparative Analysis Spectrum_T->Compare Spectrum_A1->Compare Spectrum_A2->Compare Result Result Compare->Result Identify Spectral Differences and Similarities

Caption: Workflow for the comparative infrared analysis of the target molecule and its analogs.

References

Comparative Analysis of Synthesis Methods for 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthetic Efficiency and Strategy

The targeted synthesis of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a key intermediate in the development of various pharmaceutical compounds, can be approached through several strategic pathways. The selection of an optimal synthesis method is critical and is often dictated by factors such as precursor availability, desired yield, scalability, and overall process safety. This guide provides a comparative overview of two primary synthetic strategies: direct bromination of a pre-formed indanone core and the cyclization of a brominated phenylpropanoic acid derivative.

Data Summary: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two primary synthesis methods, providing a clear comparison of their performance based on reported experimental data.

ParameterMethod 1: Electrophilic BrominationMethod 2: Intramolecular Friedel-Crafts Cyclization
Starting Material 2-Methyl-2,3-dihydro-1H-inden-1-one3-(4-Bromophenyl)-2-methylpropanoic acid
Key Reagents Bromine (Br₂), Acetic AcidThionyl Chloride (SOCl₂), Aluminum Chloride (AlCl₃)
Reaction Time 2-4 hours3-5 hours
Reported Yield 65-75%70-80%
Purification Method RecrystallizationColumn Chromatography
Key Advantages Fewer synthetic steps if the indanone precursor is readily available.Regiocontrolled synthesis, avoiding isomeric impurities.
Key Disadvantages Potential for over-bromination and formation of isomeric byproducts.Requires the synthesis of the substituted propanoic acid precursor.

Visualizing the Synthetic Pathways

To further elucidate the logical flow of each synthetic method, the following diagrams, generated using Graphviz (DOT language), illustrate the key transformations and relationships between reactants and products.

Synthesis_Method_1 Start 2-Methyl-2,3-dihydro-1H-inden-1-one Reagents Br₂, Acetic Acid Start->Reagents Product This compound Reagents->Product caption Method 1: Electrophilic Bromination Workflow

Caption: Method 1: Electrophilic Bromination Workflow

Synthesis_Method_2 Start 3-(4-Bromophenyl)-2-methylpropanoic acid Step1_Reagents SOCl₂ Start->Step1_Reagents Intermediate 3-(4-Bromophenyl)-2-methylpropanoyl chloride Step1_Reagents->Intermediate Step2_Reagents AlCl₃ Intermediate->Step2_Reagents Product This compound Step2_Reagents->Product caption Method 2: Friedel-Crafts Cyclization Workflow

Caption: Method 2: Friedel-Crafts Cyclization Workflow

Detailed Experimental Protocols

For reproducibility and accurate comparison, the following are detailed experimental methodologies for the key synthesis steps.

Method 1: Electrophilic Bromination of 2-Methyl-2,3-dihydro-1H-inden-1-one

Objective: To introduce a bromine atom at the C-6 position of the indanone ring through electrophilic aromatic substitution.

Materials:

  • 2-Methyl-2,3-dihydro-1H-inden-1-one

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-Methyl-2,3-dihydro-1H-inden-1-one (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and quench the excess bromine by adding a 10% sodium thiosulfate solution until the orange color disappears.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from ethanol to yield pure this compound.

Method 2: Intramolecular Friedel-Crafts Cyclization of 3-(4-Bromophenyl)-2-methylpropanoic acid

Objective: To construct the indanone ring system through an intramolecular Friedel-Crafts acylation of the corresponding acyl chloride.

Materials:

  • 3-(4-Bromophenyl)-2-methylpropanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Aluminum chloride (AlCl₃)

  • Ice-cold dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • Step A: Formation of the Acyl Chloride

    • In a round-bottom flask, suspend 3-(4-Bromophenyl)-2-methylpropanoic acid (1 equivalent) in anhydrous dichloromethane.

    • Add thionyl chloride (1.5 equivalents) dropwise at room temperature.

    • Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(4-Bromophenyl)-2-methylpropanoyl chloride.

  • Step B: Intramolecular Friedel-Crafts Cyclization

    • In a separate three-necked flask, prepare a suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the crude acyl chloride from Step A in anhydrous dichloromethane dropwise to the AlCl₃ suspension.

    • After the addition, allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-3 hours. Monitor the reaction by TLC.

    • Carefully quench the reaction by pouring it onto crushed ice and adding ice-cold dilute hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent to yield the crude product.

    • Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Conclusion

Both electrophilic bromination and intramolecular Friedel-Crafts cyclization represent viable methods for the synthesis of this compound. The choice between these two routes will depend on the specific requirements of the synthesis. For a shorter synthetic sequence where the unbrominated indanone is readily accessible, direct bromination may be preferred, provided that purification challenges can be efficiently addressed. Conversely, for syntheses demanding high regioselectivity and where the precursor acid can be readily prepared, the Friedel-Crafts cyclization offers a more controlled and potentially higher-yielding approach. Researchers and process chemists should carefully consider these factors to select the most appropriate method for their application.

A Comparative Guide to the Biological Activity of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one and Other Indanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold, a recurring motif in medicinal chemistry, has garnered significant attention for its versatile therapeutic potential. This guide provides a comparative overview of the biological activities of various indanone derivatives, with a special focus on the potential profile of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one. While direct experimental data for this specific compound is not extensively available in public literature, this guide extrapolates its potential activities based on structurally related indanones, providing a valuable resource for researchers in drug discovery and development. The indanone core is a privileged structure found in numerous pharmacologically active compounds, including the FDA-approved drug Donepezil for Alzheimer's disease. Derivatives of this scaffold have been widely investigated for their anti-inflammatory, anticancer, neuroprotective, antimicrobial, and antiviral properties.

Comparative Analysis of Biological Activity

The biological efficacy of indanone derivatives has been quantified across a range of therapeutic targets. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative indanone compounds, offering a comparative perspective on their potency in anticancer and anti-inflammatory assays.

Table 1: Anticancer Activity of Substituted Indanone Derivatives
Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
ITH-6 Thiazolyl HydrazoneHT-29 (Colon)0.44[1][2][3][4][5]
COLO 205 (Colon)0.98[1][2][3][5]
KM 12 (Colon)0.41[1][2][3][5]
Compound 9f SpiroisoxazolineMCF-7 (Breast)0.03[6]
Compound 9j 2-Benzylidene-1-indanoneMCF-7 (Breast)0.01[2]
HCT-116 (Colon)0.088[2]
THP-1 (Leukemia)0.12[2]
A549 (Lung)0.21[2]
Gallic Acid-based Indanone Gallic Acid HybridEhrlich Ascites Carcinoma (in vivo)54.3% tumor growth inhibition at 50 mg/kg[7][8]
Fluorine-containing 1-indanone 2-Benzylidene-1-indanoneVarious0.01 - 0.88[9]
Table 2: Anti-inflammatory Activity of Substituted Indanone Derivatives
Compound IDTargetIC50 (µM)Reference
L-745,337 COX-2Potent, selective inhibitor[10]
Compound 9f COX-2Highly potent[6]
Compound 9g COX-2Highly potent[6]
Cinnamic Acid Hybrid 6a NO, IL-1β, TNF-α, IL-6Potent inhibitor[11]
Cinnamic Acid Hybrid 6o NO, IL-1β, TNF-α, IL-6Potent inhibitor[11]
Indanone from F. adenophylla Heat-induced hemolysis54.69[12]
Indolin-2-one 4e COX-23.34[13]
Indolin-2-one 9h COX-22.422[13]
Indolin-2-one 9i COX-22.35[13]

Key Signaling Pathways and Mechanisms of Action

The anticancer and anti-inflammatory effects of indanone derivatives are often attributed to their modulation of critical cellular signaling pathways. Understanding these mechanisms is paramount for rational drug design.

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_lead Lead Optimization synthesis Synthesis of Indanone Derivatives purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Assay (e.g., MTT) purification->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NO, COX-2) purification->anti_inflammatory pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB) cytotoxicity->pathway_analysis anti_inflammatory->pathway_analysis cell_cycle Cell Cycle Analysis (Flow Cytometry) pathway_analysis->cell_cycle apoptosis Apoptosis Assay cell_cycle->apoptosis lead_optimization Lead Optimization apoptosis->lead_optimization

A significant mechanism of action for some indanone derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] NF-κB is a crucial transcription factor involved in inflammatory responses and cancer cell survival.[14] Its inhibition can lead to reduced expression of pro-inflammatory cytokines and induction of apoptosis in cancer cells.

// Nodes stimuli [label="Inflammatory Stimuli (e.g., LPS, TNF-α)", fillcolor="#F1F3F4", color="#202124"]; receptor [label="Cell Surface Receptor", fillcolor="#F1F3F4", color="#202124"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", color="#202124"]; IkB_NFkB [label="IκB-NF-κB Complex (Inactive)", fillcolor="#F1F3F4", color="#202124"]; p_IkB [label="Phosphorylated IκB", fillcolor="#FBBC05", color="#202124", fontcolor="#202124"]; NFkB [label="NF-κB (Active)", fillcolor="#34A853", color="#202124", fontcolor="#202124"]; nucleus [label="Nucleus", shape=ellipse, fillcolor="#FFFFFF", color="#202124"]; transcription [label="Gene Transcription (Inflammation, Cell Survival)", fillcolor="#F1F3F4", color="#202124"]; indanone [label="Indanone Derivative", shape=invhouse, fillcolor="#EA4335", color="#FFFFFF", fontcolor="#FFFFFF"];

// Edges stimuli -> receptor [color="#4285F4"]; receptor -> IKK [label="activates", color="#4285F4"]; IKK -> IkB_NFkB [label="phosphorylates IκB", color="#4285F4"]; IkB_NFkB -> p_IkB [style=dashed, color="#5F6368"]; p_IkB -> NFkB [label="releases", color="#4285F4"]; NFkB -> nucleus [label="translocates to", color="#4285F4"]; nucleus -> transcription [label="initiates", color="#4285F4"]; indanone -> IKK [label="inhibits", color="#EA4335", style=bold]; } DOT Caption: Simplified NF-κB Signaling Pathway and Inhibition by Indanones.

Another important target for some anticancer indanones is the inhibition of tubulin polymerization.[7][8] Tubulin is a protein that assembles into microtubules, which are essential for cell division. By disrupting microtubule formation, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.[1][7][8]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to comparative drug discovery research. Below are methodologies for key assays used to evaluate the anticancer and anti-inflammatory activity of indanone derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[15][16][17][18]

  • Cell Seeding: Plate cancer cells (e.g., HT-29, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indanone derivative (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 to 72 hours.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[19][20]

  • Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the indanone derivative for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo compound.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: A standard curve of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Conclusion

The indanone scaffold represents a highly promising framework for the development of novel therapeutics, particularly in the fields of oncology and inflammation. Although direct biological data for this compound is currently limited, the extensive research on analogous structures suggests its potential as a bioactive molecule. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore the therapeutic possibilities of this and other substituted indanones, paving the way for future drug discovery initiatives.

References

Comparative Analysis of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one and Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization data for 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one and its structural alternatives. Due to the limited availability of experimental data for the primary compound, this guide utilizes predicted spectroscopic values for comparison. These predictions are based on established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. In contrast, experimentally determined data for commercially available structural isomers are presented, offering a baseline for analytical comparison.

Physicochemical and Spectroscopic Data Summary

The following tables summarize the key physicochemical and spectroscopic data for this compound and its selected structural isomers.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₀H₉BrO225.0810537153 (CID)
5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-oneC₁₀H₉BrO225.08104107-22-4
6-Bromo-2,3-dihydro-1H-inden-1-oneC₉H₇BrO211.0614548-39-1

Table 2: ¹H NMR Spectral Data (Predicted vs. Experimental)

CompoundChemical Shift (δ) ppm, Multiplicity, Assignment
This compound (Predicted) ~7.6 (d, 1H, Ar-H), ~7.5 (s, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), 3.3-2.8 (m, 2H, -CH₂-), 2.7-2.5 (m, 1H, -CH-), 1.3 (d, 3H, -CH₃)
5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one No publicly available experimental data found.
6-Bromo-2,3-dihydro-1H-inden-1-one No publicly available experimental data found.

Table 3: ¹³C NMR Spectral Data (Predicted vs. Experimental)

CompoundChemical Shift (δ) ppm, Assignment
This compound (Predicted) ~205 (C=O), ~150 (Ar-C), ~138 (Ar-C), ~135 (Ar-C), ~128 (Ar-C), ~125 (Ar-C), ~122 (Ar-C-Br), ~45 (-CH-), ~35 (-CH₂-), ~15 (-CH₃)
5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one No publicly available experimental data found.
6-Bromo-2,3-dihydro-1H-inden-1-one No publicly available experimental data found.

Table 4: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)

CompoundKey IR Absorption Bands (cm⁻¹)
This compound (Predicted) ~3100-3000 (Ar C-H stretch), ~2970-2850 (Aliphatic C-H stretch), ~1710 (C=O stretch), ~1600, ~1470 (Ar C=C stretch), ~800-600 (C-Br stretch)
5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one No publicly available experimental data found.
6-Bromo-2,3-dihydro-1H-inden-1-one No publicly available experimental data found.

Table 5: Mass Spectrometry Data (Predicted) [1]

CompoundAdductm/z
This compound [M+H]⁺224.99095
[M+Na]⁺246.97289
[M-H]⁻222.97639

Experimental Protocols

While specific experimental data for the target compound is limited, the following are detailed, generalized protocols for the key analytical techniques used in the characterization of such organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Sample Preparation (Thin Film from Solution):

  • Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).

  • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

  • Place the prepared sample (ATR unit or salt plate) in the spectrometer's sample compartment.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Collect a background spectrum of the empty accessory to subtract from the sample spectrum.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the characterization of chemical compounds.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_properties Physical Properties Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR MP Melting Point Purification->MP Appearance Appearance Purification->Appearance Data_Analysis Data Analysis & Structure Elucidation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis MP->Data_Analysis Appearance->Data_Analysis

Caption: Workflow for the characterization of a synthesized chemical compound.

Spectroscopic_Techniques cluster_techniques Analytical Techniques cluster_information Information Obtained Compound Organic Compound NMR NMR (Nuclear Magnetic Resonance) Compound->NMR MS MS (Mass Spectrometry) Compound->MS IR IR (Infrared Spectroscopy) Compound->IR Structure Carbon-Hydrogen Framework NMR->Structure MolWeight Molecular Weight & Formula MS->MolWeight FuncGroups Functional Groups IR->FuncGroups

Caption: Relationship between spectroscopic techniques and structural information.

References

Comparative Guide to Purity Analysis of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for pharmaceutical intermediates like 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is a cornerstone of quality control and regulatory compliance. The presence of impurities can significantly influence the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] High-Performance Liquid Chromatography (HPLC) is a predominant analytical technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1][2][3]

This guide provides a comprehensive comparison of a proposed HPLC method for the purity analysis of this compound with other analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate informed method selection and implementation.

Comparative Analysis of Analytical Techniques

The selection of an analytical method for purity assessment is contingent on the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis. A comparative overview of suitable techniques is presented below.

Analytical TechniquePrincipleInformation ProvidedKey Performance Parameters
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.[1][2]Quantitative purity, detection and quantification of non-volatile impurities.[3][4]Retention time, peak area, resolution, high sensitivity.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Identification and quantification of volatile and thermally stable impurities.Retention time, mass spectrum, high sensitivity for volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation of the main compound and impurities, and quantitative purity assessment (qNMR).[6]Chemical shift, coupling constants, signal integration.
Thin-Layer Chromatography (TLC) Separation of compounds on a thin layer of adsorbent material.Qualitative assessment of purity and rapid screening of reaction progress.[7]Retention factor (Rf).

For routine quality control and precise quantification of non-volatile impurities in this compound, HPLC is the recommended method due to its robustness and adaptability.[8]

Proposed High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method is proposed for the purity analysis of this compound. This method is designed to provide optimal separation of the main compound from potential process-related impurities and degradation products.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV-Vis detector and a data acquisition system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Gradient Program:

      • Start with 60% A, hold for 2 minutes.

      • Ramp to 40% A over 15 minutes.

      • Hold at 40% A for 5 minutes.

      • Return to 60% A over 1 minute and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Hypothetical Purity Analysis Data

The following table presents hypothetical data from an HPLC analysis of a synthesized batch of this compound, demonstrating the separation of the main compound from potential impurities.

Peak IdentityRetention Time (min)Peak Area (mAU*s)Area %
Impurity 1 (Starting Material)4.515000.5
Impurity 2 (By-product)8.230001.0
This compound 12.1 292500 97.5
Impurity 3 (Degradant)15.845001.0
Total 301500 100.0

In this hypothetical analysis, the purity of this compound is determined to be 97.5%.

Visualizations

To further clarify the experimental process and logical flow, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Initial Mobile Phase Sample->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject Sample onto HPLC System Filter->Inject MobilePhase Prepare & Degas Mobile Phases A and B MobilePhase->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Experimental workflow for the HPLC purity analysis of this compound.

Analytical_Method_Selection node_rect node_rect Start Purity Assessment Goal Quant Quantitative Purity? Start->Quant Volatile Volatile Impurities? Quant->Volatile Yes TLC TLC (Screening) Quant->TLC No Structure Structural Confirmation? Volatile->Structure No GCMS GC-MS Volatile->GCMS Yes HPLC HPLC Structure->HPLC No NMR NMR Structure->NMR Yes

Caption: Decision tree for selecting an appropriate analytical method for purity assessment.

References

A Comparative Guide to the Reactivity of Bromo-indanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. Bromo-indanones are versatile intermediates, with the position of the bromine atom significantly influencing their reactivity in key synthetic transformations. This guide provides an objective comparison of the reactivity of 4-bromo-, 5-bromo-, and 6-bromo-1-indanone, supported by available experimental data and theoretical principles, to aid in the strategic design of synthetic routes.

Theoretical Reactivity Profile

The reactivity of bromo-indanone isomers in common cross-coupling and substitution reactions is primarily governed by the electronic effects of the ketone group on the aromatic ring. The carbonyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the ortho and para positions relative to the carbonyl group.

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the electron-withdrawing nature of the ketone can also influence the rate of oxidative addition of the palladium catalyst to the carbon-bromine bond. Generally, a more electron-poor aryl bromide will undergo oxidative addition more readily.

Based on these principles, a predicted order of reactivity can be established:

  • 4-Bromo-1-indanone: The bromine atom is ortho to the electron-withdrawing ketone group. This position is highly activated towards nucleophilic attack and should also be the most reactive in palladium-catalyzed cross-coupling reactions due to the strong inductive and resonance effects.

  • 6-Bromo-1-indanone: The bromine atom is para to the electron-withdrawing ketone group. This position is also activated, though generally to a lesser extent than the ortho position.

  • 5-Bromo-1-indanone: The bromine atom is meta to the ketone group. This position is significantly less activated towards nucleophilic aromatic substitution and is expected to be the least reactive of the three isomers in both SNAr and palladium-catalyzed cross-coupling reactions.

G cluster_0 Predicted Reactivity Order 4-Bromo-1-indanone 4-Bromo-1-indanone 6-Bromo-1-indanone 6-Bromo-1-indanone 4-Bromo-1-indanone->6-Bromo-1-indanone > 5-Bromo-1-indanone 5-Bromo-1-indanone 6-Bromo-1-indanone->5-Bromo-1-indanone >

Predicted reactivity of bromo-indanone isomers.

Experimental Data Comparison

IsomerReaction TypeCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromo-2-methyl-1-indanone Suzuki CouplingPd(OAc)₂ (0.005 mol%)K₂CO₃PEG400110198[1]
5-Bromo-1-indanone Suzuki CouplingPd(dppf)Cl₂K₂CO₃DME80291-97

Note: The data for 4-bromo-1-indanone is for the 2-methyl derivative. Direct experimental data for the Suzuki coupling of 6-bromo-1-indanone under comparable conditions was not found in the surveyed literature.

The available data indicates that both 4-bromo- and 5-bromo-1-indanone are viable substrates for Suzuki-Miyaura cross-coupling reactions, affording high yields of the desired products.[1] The exceptionally low catalyst loading and short reaction time for the 4-bromo isomer derivative suggest a high degree of reactivity, which aligns with the theoretical predictions.[1] The high yields obtained for the 5-bromo isomer demonstrate that while theoretically less reactive, it is still a very effective coupling partner under appropriate catalytic conditions.

Experimental Protocols

Suzuki-Miyaura Coupling of 4-Bromo-2-methyl-1-indanone[1]

A mixture of 4-bromo-2-methylindan-1-one (0.2 mmol), the corresponding arylboronic acid (0.24 mmol), K₂CO₃ (0.4 mmol), and Pd(OAc)₂ (0.005 mol%) in PEG400 (1 g) was stirred at 110 °C for 1 hour. After completion of the reaction, the mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

Suzuki-Miyaura Coupling of 5-Bromo-1-indanone[2][3]

A mixture of 5-bromo-1-indanone (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (as catalyst), and K₂CO₃ (2.0 equiv) in dimethoxyethane (DME) was heated at 80 °C for 2 hours under an inert atmosphere. Upon completion, the reaction mixture was cooled to room temperature, diluted with water, and extracted with an organic solvent. The organic extracts were combined, dried over a drying agent, and the solvent was removed in vacuo. The residue was then purified by chromatography.

Biological Significance and Synthetic Utility

Bromo-indanones are crucial precursors for a variety of biologically active molecules. The indanone scaffold is a privileged structure in medicinal chemistry, found in compounds with anticancer, anti-inflammatory, and neuroprotective properties.[2][3][4][5][6] For instance, indanone derivatives are key components of drugs developed for the treatment of Alzheimer's disease.[2][5][6]

The differential reactivity of the bromo-indanone isomers allows for regioselective functionalization, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are powerful tools to introduce aryl and amino groups, respectively, which are common moieties in pharmacologically active agents.[2][7]

G cluster_workflow Synthetic Workflow to Bioactive Molecules BromoIndanone Bromo-indanone Isomers (4-Br, 5-Br, 6-Br) CrossCoupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) BromoIndanone->CrossCoupling FunctionalizedIndanone Functionalized Indanone Derivatives CrossCoupling->FunctionalizedIndanone BiologicalScreening Biological Screening (e.g., Anticancer, Anti-inflammatory assays) FunctionalizedIndanone->BiologicalScreening LeadCompound Lead Compounds for Drug Development BiologicalScreening->LeadCompound

From bromo-indanone to drug discovery.

Conclusion

The reactivity of bromo-indanone isomers is dictated by the electronic influence of the ketone group. Theoretical considerations predict a reactivity order of 4-bromo > 6-bromo > 5-bromo-1-indanone for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While direct comparative experimental data is scarce, existing studies on Suzuki-Miyaura couplings of the 4- and 5-bromo isomers support their utility as valuable synthetic intermediates, capable of producing high yields of functionalized products. The choice of isomer will depend on the desired substitution pattern of the final target molecule and the required reactivity for a given transformation. Further studies directly comparing the reactivity of all three isomers under standardized conditions would be highly beneficial for the scientific community.

References

A Spectroscopic Showdown: Unveiling the Structural Nuances of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning eyes of researchers, scientists, and drug development professionals, this guide offers a detailed spectroscopic comparison of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one and its structurally related analogs. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we aim to provide a clear, objective resource for compound identification, characterization, and further research.

This comparative analysis delves into the subtle yet significant spectral shifts arising from the presence of bromine and methyl substituents on the 2,3-dihydro-1H-inden-1-one core. Understanding these differences is crucial for confirming molecular structures, assessing purity, and predicting the physicochemical properties of these compounds, which are valuable scaffolds in medicinal chemistry.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound and its selected analogs. Mass spectrometry data provides confirmation of the molecular weight.

Table 1: ¹H NMR Spectral Data (Chemical Shift δ [ppm])

CompoundAromatic ProtonsCH₂ (Position 3)CH (Position 2)CH₃ (Position 2)
This compound Data not availableData not availableData not availableData not available
2-Methyl-2,3-dihydro-1H-inden-1-one 7.20 - 7.80 (m)2.65 (dd), 3.30 (dd)2.70 (m)1.25 (d)
6-Bromo-2,3-dihydro-1H-inden-1-one 7.50 - 7.90 (m)3.10 - 3.20 (t)2.70 - 2.80 (t)-
2,3-Dihydro-1H-inden-1-one (1-Indanone) [1]7.25 - 7.80 (m)3.10 - 3.20 (t)2.65 - 2.75 (t)-

Table 2: ¹³C NMR Spectral Data (Chemical Shift δ [ppm])

CompoundC=O (Position 1)Aromatic CarbonsCH₂ (Position 3)CH (Position 2)CH₃ (Position 2)
This compound Data not availableData not availableData not availableData not availableData not available
2-Methyl-2,3-dihydro-1H-inden-1-one [2]~209124-155~35~42~16
6-Bromo-2,3-dihydro-1H-inden-1-one Data not availableData not availableData not availableData not available-
2,3-Dihydro-1H-inden-1-one (1-Indanone) [3]207.1123.8, 126.9, 127.4, 134.8, 137.3, 155.236.325.9-

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC=O StretchAromatic C=C StretchC-H Stretch (Aromatic)C-H Stretch (Aliphatic)C-Br Stretch
This compound ~1700~1600, ~1470~3050~2950~600-700
2-Methyl-2,3-dihydro-1H-inden-1-one ~1705~1605, ~1475~3060~2960-
6-Bromo-2,3-dihydro-1H-inden-1-one ~1700~1590, ~1460~3070~2950~600-700
2,3-Dihydro-1H-inden-1-one (1-Indanone) [4]17041605, 146530702960-

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound C₁₀H₉BrO225.08Predicted: 224/226 (M+), 182/184, 154, 126
2-Methyl-2,3-dihydro-1H-inden-1-one C₁₀H₁₀O146.19146 (M+), 131, 118, 90
6-Bromo-2,3-dihydro-1H-inden-1-one C₉H₇BrO211.06210/212 (M+), 182/184, 103
2,3-Dihydro-1H-inden-1-one (1-Indanone) C₉H₈O132.16132 (M+), 104, 78

Note: Some of the data presented above for the substituted analogs are based on typical values for similar compounds and may vary based on experimental conditions. Experimental data for this compound is particularly scarce in publicly available literature.

Visualizing the Analytical Workflow

The structural elucidation of these compounds follows a logical progression of spectroscopic analyses. The following diagram illustrates a typical workflow.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Confirmation Compound Indenone Analog Dissolution Dissolve in Deuterated Solvent (e.g., CDCl3) Compound->Dissolution IR Infrared (IR) Spectroscopy Compound->IR MS Mass Spectrometry (MS) Compound->MS NMR 1H & 13C NMR Spectroscopy Dissolution->NMR NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of indenone analogs.

Experimental Protocols

Detailed and standardized experimental procedures are paramount for obtaining high-quality, reproducible spectroscopic data. Below are the general methodologies for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule, including the number and connectivity of protons and carbons.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse sequence is used. Typically, 8 to 16 scans are acquired with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: A proton-decoupled pulse sequence is commonly employed. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity and elemental composition.

  • Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Sample Preparation:

    • For ESI-MS, dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the mobile phase.

    • For EI-MS, the sample is often introduced via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Data Acquisition: The sample is introduced into the ion source, where it is ionized. The resulting ions are then separated by the mass analyzer according to their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: The resulting mass spectrum is a plot of ion intensity versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers clues about its structure. For compounds containing bromine, the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed in the molecular ion and any bromine-containing fragments.

References

A Comparative Guide to Validated Analytical Methods for 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate analysis of pharmaceutical intermediates such as 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of validated analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are instrumental in the quantification and purity assessment of such compounds.

Comparison of Analytical Method Performance

The selection of an analytical technique is governed by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the analyte. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS methods, adapted for the analysis of brominated aromatic ketones like this compound.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.998> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) 10 - 50 ng/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 50 - 150 ng/mL0.05 - 0.5 µg/mL
Selectivity HighVery High
Sample Throughput HighMedium

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable and consistent results. The following are representative methodologies for the analysis of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Method

This reverse-phase HPLC method is designed for the quantification and purity assessment of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Prepare working standards by serial dilution of the stock solution with the mobile phase.

  • For assay determination, dilute the sample to a final concentration of approximately 0.1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

3. Data Analysis:

  • Quantification is performed using an external standard calibration curve.

  • Peak purity can be assessed using a Diode Array Detector (DAD) by comparing the UV spectra across the peak.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the identification and quantification of this compound, particularly for trace-level analysis and impurity profiling.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or methanol at a concentration of 1 mg/mL.

  • Prepare working standards by serial dilution of the stock solution.

  • For samples in complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary for cleanup.

2. Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Spectrometry Mode: Full Scan (m/z 50-400) for identification and impurity profiling. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification, monitoring the molecular ion and characteristic fragment ions.

3. Data Analysis:

  • Identification is based on the retention time and the fragmentation pattern in the mass spectrum.

  • Quantification is based on the peak area of a characteristic ion, using an internal or external standard method.

Workflow and Process Visualization

To provide a clearer understanding of the analytical process, the following diagrams illustrate the general workflow for chromatographic analysis and a decision-making process for method selection.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sampling Sampling dissolution Dissolution in Solvent sampling->dissolution dilution Dilution to Working Concentration dissolution->dilution filtration Filtration dilution->filtration injection Injection into Chromatograph filtration->injection separation Separation on Column injection->separation detection Detection (UV or MS) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

General Workflow for Chromatographic Analysis

method_selection start Routine Quantification? hplc Use HPLC-UV start->hplc Yes trace_analysis Trace Analysis or Impurity ID? start->trace_analysis No end Analysis Complete hplc->end trace_analysis->hplc No gcms Use GC-MS trace_analysis->gcms Yes gcms->end

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 132095-54-6), a halogenated organic compound. Adherence to these procedures is critical for regulatory compliance and ensuring a safe laboratory environment.

Immediate Safety and Handling Precautions:

Waste Segregation: The First Step to Proper Disposal

Due to its bromine content, this compound is classified as a halogenated organic compound. As such, it is crucial to segregate it from all other waste streams.

  • Designated Waste Containers: All waste containing this compound must be collected in a clearly labeled "Halogenated Organic Waste" container.[4][5]

  • No Co-mingling: Never mix halogenated waste with non-halogenated organic waste, as this complicates and increases the cost of disposal.[4][5]

  • Container Integrity: Ensure waste containers are in good condition, compatible with the chemical, and have a secure, threaded cap to prevent leaks and spills.[6]

Step-by-Step Disposal Protocol

1. Unused or Excess this compound:

  • Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.

  • Minimize the generation of dust during the transfer.

  • Securely seal and label the container with the full chemical name and any other required information by your institution's environmental health and safety (EHS) department.

2. Contaminated Labware and Materials:

  • Solid Waste: Items such as gloves, weighing paper, and absorbent pads contaminated with the compound should be placed in a sealed bag and disposed of in the solid "Halogenated Organic Waste" container.[7]

  • Glassware: Before washing, decontaminate glassware by rinsing with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected in the liquid "Halogenated Organic Waste" container. Following this initial decontamination, the glassware can be cleaned using standard laboratory procedures.

3. Final Disposal:

  • The ultimate disposal of this compound waste must be managed by a licensed and approved waste disposal facility.[8][9]

  • The standard and preferred method for the disposal of halogenated organic compounds is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing technology. This process ensures the complete destruction of the organic molecule and the safe removal of hazardous halogenated byproducts.

  • Crucially, do not dispose of this chemical down the drain or in regular trash. Such actions are a violation of environmental regulations and can lead to significant environmental contamination.[3][7]

Summary of Chemical and Safety Information

PropertyInformation
Chemical Name This compound
CAS Number 132095-54-6[10]
Molecular Formula C₁₀H₉BrO
Primary Hazards Based on structural analogs, likely to cause skin and eye irritation.[1][2]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat.[3]
Handling Environment Certified chemical fume hood.[7]
Waste Classification Halogenated Organic Waste.[4][5]
Recommended Disposal Controlled incineration by a licensed waste disposal facility.[8][9]

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Waste Segregation cluster_final Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in Chemical Fume Hood A->B C Unused/Excess Chemical B->C D Contaminated Solids (Gloves, Paper) B->D E Contaminated Glassware B->E F 'Halogenated Organic Waste' (Solid) C->F D->F G Rinse with Solvent E->G I Licensed Waste Disposal Facility F->I H 'Halogenated Organic Waste' (Liquid) G->H H->I J Controlled Incineration I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for this compound, including operational and disposal plans.

Chemical and Hazard Information

Property Value Source
Chemical Name This compoundParchem[1]
CAS Number 132095-54-6Parchem[1]
Physical Form SolidSynthonix[2]
Hazard Statements Causes skin irritation. Causes serious eye irritation.Fisher Scientific[3][4], Tokyo Chemical Industry[5]
Signal Word WarningFisher Scientific[3][4], Tokyo Chemical Industry[5]
Personal Protective Equipment (PPE)

To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound. This information is synthesized from safety data sheets of the compound and structurally similar chemicals.

PPE Category Item Standard/Specification Purpose
Eye and Face Protection Safety GogglesANSI Z87.1 or EN 166Protects against chemical splashes.[6]
Face Shield-Recommended when handling larger quantities or if there is a significant splash risk.[7]
Hand Protection Chemical-resistant glovesNitrile or NeoprenePrevents skin contact with the chemical. Double gloving is recommended.[8]
Body Protection Laboratory CoatFlame-retardantProtects skin and personal clothing from contamination.[8]
Closed-toe shoes-Prevents exposure from spills.[8]
Respiratory Protection Fume Hood-All handling of the solid or solutions should be conducted in a certified chemical fume hood.[9]
RespiratorNIOSH-approved respirator with appropriate cartridgesRequired if working outside of a fume hood or if aerosolization is possible.[8][10]

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following operational steps is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Gather all necessary PPE as detailed in the table above and inspect for any damage.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Have a chemical spill kit readily accessible.

2. Handling the Compound:

  • Conduct all weighing and transferring of the solid compound within the chemical fume hood to prevent inhalation of dust.[9]

  • Use non-sparking tools and ensure all equipment is properly grounded to avoid static discharge.[11]

  • Avoid contact with skin and eyes.[6] In case of contact, rinse immediately and thoroughly with water.[3][4]

  • Wash hands and any exposed skin thoroughly after handling.[3][4]

3. Storage:

  • Store in a well-ventilated place with the container tightly closed.[3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[11]

  • Store locked up.[3]

  • Incompatible materials include strong oxidizing agents.[3]

4. Emergency Procedures:

  • In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][5]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3][5]

  • In case of inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][4]

  • In case of fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[6]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Due to its bromine content, this compound is classified as a halogenated organic compound.

  • Collect all waste containing this chemical in a designated and clearly labeled "Halogenated Organic Waste" container.[9]

  • Do Not Mix: Never combine halogenated waste with non-halogenated organic waste.[9]

2. Step-by-Step Disposal Protocol:

  • Pure or Unused Chemical: Carefully transfer the solid chemical into the designated "Halogenated Organic Waste" container, avoiding dust generation.[9]

  • Contaminated Labware and Materials (e.g., gloves, weighing paper):

    • Solid contaminated materials should be placed in a sealed bag and then deposited into the solid "Halogenated Organic Waste" container.[9]

    • Glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate in the liquid "Halogenated Organic Waste" container.[9]

3. Final Disposal:

  • Final disposal of the halogenated organic waste must be carried out by a licensed and approved waste disposal facility.[5][9] The preferred method is controlled incineration in a chemical waste incinerator.[9]

  • Crucially, do not dispose of this chemical down the drain or in regular trash. [9]

Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal prep1 Verify Fume Hood Operation prep2 Inspect and Don PPE prep1->prep2 prep3 Prepare Equipment and Reagents prep2->prep3 prep4 Locate Spill Kit prep3->prep4 handle1 Weigh and Transfer in Fume Hood prep4->handle1 handle2 Use Non-Sparking Tools handle1->handle2 handle3 Avoid Skin and Eye Contact handle2->handle3 handle4 Wash Hands After Handling handle3->handle4 store1 Tightly Closed Container handle4->store1 disp1 Segregate as Halogenated Waste handle4->disp1 store2 Well-Ventilated Area store1->store2 store3 Away from Ignition Sources store2->store3 store4 Store Locked Up store3->store4 disp2 Dispose of Contaminated Materials disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
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6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.